molecular formula C10H5Cl2NO2 B189895 4,6-Dichloroquinoline-3-carboxylic acid CAS No. 179024-68-1

4,6-Dichloroquinoline-3-carboxylic acid

Cat. No.: B189895
CAS No.: 179024-68-1
M. Wt: 242.05 g/mol
InChI Key: SBRJDHBAAOFDRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dichloroquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C10H5Cl2NO2 and its molecular weight is 242.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4,6-dichloroquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2NO2/c11-5-1-2-8-6(3-5)9(12)7(4-13-8)10(14)15/h1-4H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBRJDHBAAOFDRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C(=C2C=C1Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70600379
Record name 4,6-Dichloroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70600379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179024-68-1
Record name 4,6-Dichloroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70600379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Guide to the Synthesis and Characterization of 4,6-dichloroquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4,6-dichloroquinoline-3-carboxylic acid, a quinoline derivative of interest in medicinal chemistry and drug development. This document details the synthetic pathway, including a step-by-step experimental protocol, and presents a summary of its key characterization data.

Synthesis of this compound

The primary route for the synthesis of this compound involves a two-step process starting from 4-chloroaniline. The initial step is a Gould-Jacobs reaction to form the quinoline core, followed by chlorination and subsequent hydrolysis of the resulting ethyl ester.

A plausible synthetic pathway is the hydrolysis of the corresponding ethyl ester, ethyl 4,6-dichloroquinoline-3-carboxylate.[1] This transformation is commonly achieved through base-catalyzed hydrolysis (saponification), which involves heating the ester with a strong base like sodium hydroxide or potassium hydroxide, followed by acidification to yield the carboxylic acid.[1]

Experimental Protocol:

Step 1: Synthesis of Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate

This initial step follows the principles of the Gould-Jacobs reaction.

  • A mixture of 4-chloroaniline and diethyl ethoxymethylenemalonate is heated.

  • The resulting intermediate undergoes thermal cyclization in a high-boiling point solvent (e.g., diphenyl ether) to yield ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate.

Step 2: Synthesis of Ethyl 4,6-dichloroquinoline-3-carboxylate

  • Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate is subjected to chlorination using a suitable chlorinating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride in an appropriate solvent like dichloromethane.[1] This reaction typically proceeds at reflux to ensure complete conversion of the hydroxyl group to a chloro group.

Step 3: Synthesis of this compound via Hydrolysis

  • To a solution of ethyl 4,6-dichloroquinoline-3-carboxylate in a suitable solvent (e.g., ethanol), an aqueous solution of a strong base such as sodium hydroxide (e.g., 10% w/v) is added.

  • The reaction mixture is heated to reflux and maintained at this temperature for a period sufficient to ensure complete hydrolysis of the ester (typically monitored by thin-layer chromatography).

  • After cooling to room temperature, the reaction mixture is acidified with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 3-4.

  • The precipitated this compound is collected by filtration, washed with water to remove any inorganic impurities, and dried under vacuum.

Synthesis_Pathway cluster_0 Step 1: Gould-Jacobs Reaction cluster_1 Step 2: Chlorination cluster_2 Step 3: Hydrolysis 4-Chloroaniline 4-Chloroaniline Intermediate_A Anilinoacrylate Intermediate 4-Chloroaniline->Intermediate_A + Diethyl ethoxymethylenemalonate (Heat) Diethyl_ethoxymethylenemalonate Diethyl_ethoxymethylenemalonate Ethyl_6_chloro_4_hydroxyquinoline_3_carboxylate Ethyl_6_chloro_4_hydroxyquinoline_3_carboxylate Ethyl_4_6_dichloroquinoline_3_carboxylate Ethyl_4_6_dichloroquinoline_3_carboxylate Ethyl_6_chloro_4_hydroxyquinoline_3_carboxylate->Ethyl_4_6_dichloroquinoline_3_carboxylate  POCl₃ or (COCl)₂ Intermediate_A->Ethyl_6_chloro_4_hydroxyquinoline_3_carboxylate Thermal Cyclization (e.g., Diphenyl ether) 4_6_dichloroquinoline_3_carboxylic_acid 4_6_dichloroquinoline_3_carboxylic_acid Ethyl_4_6_dichloroquinoline_3_carboxylate->4_6_dichloroquinoline_3_carboxylic_acid 1. NaOH (aq), Reflux 2. HCl (aq)

Figure 1. Synthesis Pathway of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following table summarizes the key analytical data for the compound and its ethyl ester precursor.

PropertyThis compoundEthyl 4,6-dichloroquinoline-3-carboxylate
Molecular Formula C₁₀H₅Cl₂NO₂C₁₂H₉Cl₂NO₂
Molecular Weight 242.06 g/mol 270.11 g/mol [2]
¹H NMR Data not available in search results.A distinct peak at δ 9.13 ppm is characteristic of the quinoline proton.[3]
¹³C NMR Data not available in search results.Data not available in search results.
IR Spectroscopy Data not available in search results.Data not available in search results.
Mass Spectrometry Data not available in search results.HRMS (ESI+): m/z [M+H]⁺ calculated for C₁₂H₁₀Cl₂NO₂⁺: 270.0089, found: 270.0089.[3]
Melting Point Data not available in search results.Data not available in search results.
Expected Spectroscopic Features of this compound:
  • ¹H NMR: The spectrum is expected to show signals in the aromatic region corresponding to the protons on the quinoline ring. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (>10 ppm).

  • ¹³C NMR: The spectrum will display signals for the ten carbon atoms of the quinoline ring and the carboxylic acid group. The carbonyl carbon of the carboxylic acid is expected to resonate in the range of 165-185 ppm.

  • IR Spectroscopy: The infrared spectrum should exhibit a very broad O-H stretching band for the carboxylic acid group, typically in the range of 3300-2500 cm⁻¹.[4][5] A strong carbonyl (C=O) stretching absorption is expected between 1760 and 1690 cm⁻¹.[4][5]

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns may involve the loss of CO₂ and HCl.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_physical Physical Characterization Synthesized_Product Synthesized this compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR Structure Confirmation IR IR Spectroscopy Synthesized_Product->IR Functional Group ID MS Mass Spectrometry Synthesized_Product->MS Molecular Weight and Fragmentation MP Melting Point Determination Synthesized_Product->MP Purity Assessment

Figure 2. Characterization Workflow for this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 4,6-dichloroquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4,6-dichloroquinoline-3-carboxylic acid. This compound belongs to the quinoline carboxylic acid class, a scaffold of significant interest in medicinal chemistry and drug discovery. The strategic placement of chloro substituents and a carboxylic acid group on the quinoline core suggests potential for unique chemical reactivity and biological activity. This document outlines the available data, provides detailed experimental protocols for its synthesis and characterization, and presents logical workflows for its analysis.

Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this guide provides information from commercial suppliers and outlines robust, standard methodologies for the experimental determination of its key physicochemical properties.

Core Physicochemical Data

A summary of the available and predicted physicochemical properties for this compound is presented below. It is important to note that apart from the molecular formula and weight, most of these values are not experimentally verified in the literature and should be determined empirically for any research application.

PropertyValueData Source
Molecular Formula C₁₀H₅Cl₂NO₂Commercial Supplier Data[1]
Molecular Weight 242.1 g/mol Commercial Supplier Data[1]
CAS Number 179024-68-1Commercial Supplier Data[1]
Melting Point Not available-
Boiling Point Not available-
pKa Not available-
Aqueous Solubility Not available-
LogP (Octanol-Water Partition Coefficient) Not available-

Experimental Protocols for Synthesis and Property Determination

Detailed and standardized methodologies are crucial for the accurate characterization of any chemical compound. The following sections provide protocols for the synthesis of this compound and the experimental determination of its key physicochemical properties.

Synthesis of this compound

Step 1: Synthesis of Ethyl 4,6-dichloroquinoline-3-carboxylate

The precursor, ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate, undergoes chlorination to yield the ethyl ester of the target compound.[3]

  • To a solution of ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate in a suitable solvent such as dichloromethane (DCM), slowly add a chlorinating agent like oxalyl chloride.[3]

  • The reaction mixture is stirred at room temperature until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent and excess reagent are removed under reduced pressure.

  • The crude product is then purified, for example, by column chromatography on silica gel, to yield pure ethyl 4,6-dichloroquinoline-3-carboxylate.

Step 2: Hydrolysis to this compound

The final step is the hydrolysis of the ethyl ester to the carboxylic acid.[3]

  • The purified ethyl 4,6-dichloroquinoline-3-carboxylate is dissolved in a mixture of an alcohol (e.g., ethanol) and an aqueous solution of a strong base, such as sodium hydroxide.[3][4]

  • The mixture is heated to reflux and the reaction is monitored by TLC until all the starting material is consumed.

  • After cooling to room temperature, the alcohol is removed under reduced pressure.

  • The remaining aqueous solution is diluted with water and acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.[4]

  • The solid precipitate is collected by filtration, washed with water to remove any inorganic salts, and dried under vacuum to yield this compound.

Determination of Physicochemical Properties

The following are standard experimental protocols that can be employed to determine the key physicochemical properties of this compound.

1. Melting Point Determination

The melting point is a crucial indicator of the purity of a solid compound.

  • Methodology (Capillary Method):

    • A small, dry sample of this compound is finely powdered and packed into a capillary tube.

    • The capillary tube is placed in a calibrated melting point apparatus.

    • The sample is heated at a steady rate, and the temperature range from which the sample starts to melt to when it is completely liquid is recorded. A sharp melting range typically indicates a pure compound.

2. pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.

  • Methodology (Potentiometric Titration):

    • A solution of this compound of known concentration is prepared in a suitable solvent (e.g., water with a co-solvent like DMSO if solubility is low).

    • The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

    • The pH of the solution is measured with a calibrated pH meter after each addition of the titrant.

    • A titration curve (pH versus volume of titrant added) is plotted. The pKa is the pH at which half of the acid has been neutralized.

3. Aqueous Solubility Determination

Solubility is a critical parameter that affects a compound's bioavailability.

  • Methodology (Shake-Flask Method):

    • An excess amount of this compound is added to a known volume of purified water (or a relevant buffer solution) in a sealed flask.

    • The flask is agitated in a constant temperature bath (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

    • The suspension is then filtered to remove the undissolved solid.

    • The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

4. LogP (Octanol-Water Partition Coefficient) Determination

The logP value is a measure of a compound's lipophilicity, which is important for predicting its ability to cross biological membranes.

  • Methodology (Shake-Flask Method):

    • A solution of this compound is prepared in a biphasic system of n-octanol and water (or a pH 7.4 buffer).

    • The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases and then centrifuged to separate the layers.

    • The concentration of the compound in both the n-octanol and aqueous phases is determined using an appropriate analytical technique like HPLC-UV.

    • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this ratio.

Visualizations

The following diagrams, generated using the DOT language, illustrate the logical workflows for the synthesis and physicochemical characterization of this compound.

Synthesis_Workflow Start 3-Chloroaniline Intermediate1 Ethyl 6-chloro-4-hydroxy quinoline-3-carboxylate Start->Intermediate1 Gould-Jacobs Reaction Intermediate2 Ethyl 4,6-dichloroquinoline -3-carboxylate Intermediate1->Intermediate2 Chlorination (e.g., Oxalyl Chloride) FinalProduct 4,6-dichloroquinoline -3-carboxylic acid Intermediate2->FinalProduct Hydrolysis (e.g., NaOH, then H+)

Caption: A proposed synthetic pathway for this compound.

Physicochemical_Workflow Compound Pure 4,6-dichloroquinoline -3-carboxylic acid MeltingPoint Melting Point (Capillary Method) Compound->MeltingPoint pKa pKa (Potentiometric Titration) Compound->pKa Solubility Aqueous Solubility (Shake-Flask Method) Compound->Solubility LogP LogP (Shake-Flask Method) Compound->LogP Data Physicochemical Data Profile MeltingPoint->Data pKa->Data Solubility->Data LogP->Data

Caption: Experimental workflow for determining key physicochemical properties.

Biological Context

While specific biological activities for this compound are not well-documented, the broader class of quinoline-3-carboxylic acids has been investigated for various therapeutic applications. Derivatives have been explored as inhibitors of enzymes such as dihydroorotate dehydrogenase, which is involved in pyrimidine biosynthesis, and as potential anticancer agents.[5][6] The specific substitution pattern of this compound provides a unique scaffold for further investigation in these and other biological pathways.

References

An In-depth Technical Guide to 4,6-dichloroquinoline-3-carboxylic acid (CAS: 179024-68-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-dichloroquinoline-3-carboxylic acid is a halogenated quinoline derivative with potential applications in medicinal chemistry and drug discovery. While specific biological data for this compound is limited in publicly available literature, its structural motif is present in compounds with known antiproliferative, antimalarial, and enzyme-inhibiting activities. Notably, the quinoline-3-carboxylic acid scaffold is a key feature in inhibitors of dihydroorotate dehydrogenase (DHODH), a critical enzyme in pyrimidine biosynthesis. Furthermore, its designation as a "protein degrader building block" suggests its potential utility in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality for targeted protein degradation. This guide provides a comprehensive overview of the available technical information for this compound, including its physicochemical properties, synthesis, and potential biological significance based on related compounds.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in the table below.

PropertyValueSource
CAS Number 179024-68-1N/A
Molecular Formula C₁₀H₅Cl₂NO₂[1]
Molecular Weight 242.06 g/mol [2]
Appearance Light yellow solid (predicted)N/A
Purity ≥96% (commercially available)[1]

Synthesis

Proposed Synthetic Pathway

G A Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate B Ethyl 4,6-dichloroquinoline-3-carboxylate A->B  Chlorination (e.g., POCl₃ or Oxalyl Chloride) C This compound B->C  Hydrolysis (e.g., NaOH or KOH)

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols (General Procedures)

The following are generalized experimental protocols for the key reactions in the proposed synthesis. These should be adapted and optimized for the specific substrate.

Step 1: Chlorination of Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate (General Protocol)

This procedure is based on the general principle of converting a 4-hydroxyquinoline to a 4-chloroquinoline.[3]

  • Reagents and Materials:

    • Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate

    • Phosphorus oxychloride (POCl₃) or Oxalyl chloride

    • Dichloromethane (DCM, if using oxalyl chloride)

    • Inert solvent (e.g., toluene, if using POCl₃)

    • Ice bath

    • Standard glassware for organic synthesis under anhydrous conditions

  • Procedure using POCl₃:

    • To a stirred suspension of ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate in an inert solvent, slowly add an excess of phosphorus oxychloride at 0 °C.

    • After the addition is complete, slowly warm the reaction mixture to reflux and maintain for several hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate solution).

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield ethyl 4,6-dichloroquinoline-3-carboxylate.

Step 2: Hydrolysis of Ethyl 4,6-dichloroquinoline-3-carboxylate (General Protocol)

This procedure describes a standard base-catalyzed hydrolysis (saponification) of an ester to a carboxylic acid.[3]

  • Reagents and Materials:

    • Ethyl 4,6-dichloroquinoline-3-carboxylate

    • Aqueous solution of a strong base (e.g., 1 M Sodium Hydroxide or Potassium Hydroxide)

    • Ethanol or another suitable co-solvent

    • Aqueous solution of a strong acid (e.g., 1 M Hydrochloric Acid)

    • Standard glassware for reflux

  • Procedure:

    • Dissolve or suspend ethyl 4,6-dichloroquinoline-3-carboxylate in a mixture of ethanol and an aqueous solution of sodium hydroxide.

    • Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC.

    • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

    • Acidify the remaining aqueous solution to a pH of approximately 2-3 with a hydrochloric acid solution, which should precipitate the carboxylic acid.

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid with cold water and dry under vacuum to obtain this compound.

Potential Biological Activity and Applications

While no specific biological activity data for this compound (CAS 179024-68-1) has been found in the reviewed literature, the quinoline-3-carboxylic acid scaffold is a well-established pharmacophore with a range of biological activities.

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

Derivatives of quinoline-4-carboxylic acid are known potent inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[4][5][6] Inhibition of DHODH depletes the cellular pool of pyrimidines, which are essential for DNA and RNA synthesis, leading to an antiproliferative effect. This mechanism is a validated target for the treatment of autoimmune diseases and cancer.[5] Given the structural similarity, it is plausible that this compound could also exhibit inhibitory activity against DHODH.

G cluster_0 De Novo Pyrimidine Biosynthesis Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate  DHODH   UMP UMP Orotate->UMP This compound (putative) This compound (putative) This compound (putative)->Orotate Inhibition dUMP dUMP UMP->dUMP UTP UTP UMP->UTP dTMP dTMP dUMP->dTMP DNA Synthesis DNA Synthesis dTMP->DNA Synthesis CTP CTP UTP->CTP RNA Synthesis RNA Synthesis CTP->RNA Synthesis

Caption: Putative mechanism of action via DHODH inhibition.

Antiproliferative and Antimalarial Activity

The antiproliferative effects of quinoline carboxylic acid derivatives have been demonstrated against various cancer cell lines.[7] The mechanism often involves the induction of apoptosis and cell cycle arrest.[1]

Furthermore, quinoline-based compounds have a long history as antimalarial agents, with chloroquine being a prominent example. Research has shown that certain 4-oxo-3-carboxyl quinolones exhibit potent antimalarial activity.[8] While the replacement of the ester with a carboxylic acid in some series has been shown to abolish antimalarial activity, the specific impact of this substitution on a 4,6-dichloroquinoline scaffold remains to be determined.[8]

Application in Targeted Protein Degradation (PROTACs)

The designation of this compound as a "protein degrader building block" suggests its potential use in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that consists of a "warhead" that binds to a target protein of interest, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.

It is plausible that this compound could serve as either a warhead for a specific target protein or as a novel ligand for an E3 ligase. The quinoline scaffold has been noted in fragments that bind to E3 ligases.[4]

G cluster_0 PROTAC Molecule Warhead Warhead (e.g., 4,6-dichloroquinoline -3-carboxylic acid derivative) Linker Linker Warhead->Linker POI Target Protein (POI) Warhead->POI Binds E3_Ligand E3 Ligase Ligand Linker->E3_Ligand E3_Ligase E3 Ubiquitin Ligase E3_Ligand->E3_Ligase Binds Proteasome Proteasome POI->Proteasome Degradation E3_Ligase->POI Polyubiquitination Ub Ubiquitin

Caption: General workflow of targeted protein degradation by a PROTAC.

Conclusion

This compound represents a chemical entity with significant potential in drug discovery, primarily due to its structural relationship to known bioactive molecules. While direct experimental data on its biological activity and specific molecular targets are currently lacking in the public domain, its potential as a DHODH inhibitor and as a building block for PROTACs warrants further investigation. The synthesis, although not explicitly detailed for this specific compound, can be reasonably approached through established chemical transformations. Future research should focus on the biological evaluation of this compound to elucidate its mechanism of action and validate its potential as a therapeutic agent or a tool for chemical biology.

References

Spectroscopic Profile of 4,6-dichloroquinoline-3-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 4,6-dichloroquinoline-3-carboxylic acid, a molecule of interest for researchers, scientists, and professionals in drug development. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for their acquisition.

Core Spectroscopic Data

The structural characterization of this compound relies on a combination of spectroscopic techniques. Below is a summary of the anticipated and reported data.

Table 1: Nuclear Magnetic Resonance (NMR) Data
¹H NMR ¹³C NMR
Proton Expected Chemical Shift (ppm) Carbon Expected Chemical Shift (ppm)
H2~9.0 - 9.2C2~150 - 155
H5~8.0 - 8.2C3~125 - 130
H7~7.8 - 8.0C4~145 - 150
H8~7.6 - 7.8C4a~128 - 132
COOH~12.0 - 14.0 (broad)C5~128 - 132
C6~135 - 140
C7~125 - 130
C8~130 - 135
C8a~148 - 152
COOH~165 - 175

Note: Expected values are based on general principles of NMR spectroscopy and data from analogous quinoline and carboxylic acid derivatives. The acidic proton of the carboxylic acid is expected to be a broad singlet and its chemical shift can be concentration and solvent dependent.[2]

Table 2: Infrared (IR) Spectroscopy Data

The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and the quinoline ring system.

Functional Group Expected Absorption Range (cm⁻¹) Intensity
O-H (Carboxylic Acid)2500-3300Broad
C=O (Carboxylic Acid)1700-1725Strong, Sharp
C=C & C=N (Aromatic)1500-1650Medium to Strong
C-Cl600-800Medium to Strong
C-O (Carboxylic Acid)1210-1320Medium

Note: The broad O-H stretch is a hallmark of hydrogen-bonded carboxylic acids.[3][4]

Table 3: Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) of the closely related ethyl 4,6-dichloroquinoline-3-carboxylate provides strong evidence for the molecular formula of the core structure. For this compound, the following is expected.

Technique Expected m/z Ion
Electrospray Ionization (ESI-MS)241.97[M-H]⁻
243.97[M+H]⁺
High-Resolution MS (HRMS) of Ethyl Ester270.0089[M+H]⁺ (C₁₂H₉Cl₂NO₂)

Note: The mass spectrum would exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms.

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for obtaining NMR spectra of quinoline carboxylic acids involves the following steps:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Select a suitable deuterated solvent for dissolution, such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for carboxylic acids.

    • Dissolve the sample in 0.6-0.7 mL of the chosen solvent in a clean vial.

    • Transfer the solution to a 5 mm NMR tube using a pipette with a filter to remove any particulate matter.

    • An internal standard like tetramethylsilane (TMS) may be added for accurate chemical shift referencing.

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

    • For unambiguous signal assignment, two-dimensional (2D) NMR experiments such as COSY, HSQC, and HMBC can be performed.

Infrared (IR) Spectroscopy

For solid samples like this compound, the Attenuated Total Reflectance (ATR) or the thin solid film method is commonly used.

  • Sample Preparation (Thin Solid Film Method):

    • Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene chloride or acetone).

    • Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).

    • Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

  • Data Acquisition:

    • Place the salt plate in the sample holder of the FT-IR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Electrospray ionization (ESI) is a suitable technique for the analysis of polar molecules like carboxylic acids.

  • Sample Preparation:

    • Prepare a dilute solution of the sample in a suitable solvent system, such as a mixture of acetonitrile and water, often with a small amount of formic acid or ammonium hydroxide to aid ionization.

  • Data Acquisition:

    • Introduce the sample solution into the ESI source of the mass spectrometer.

    • Acquire the mass spectrum in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.

    • For structural confirmation, tandem mass spectrometry (MS/MS) can be employed to analyze the fragmentation pattern of the molecular ion.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Structure Elucidation cluster_conclusion Final Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (ESI, HRMS) Purification->MS NMR_Data NMR Spectral Analysis (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectral Analysis (Functional Groups) IR->IR_Data MS_Data MS Data Analysis (Molecular Formula, Fragmentation) MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of this compound.

References

An In-depth Technical Guide to the Solubility of 4,6-dichloroquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive framework for understanding and determining the solubility of 4,6-dichloroquinoline-3-carboxylic acid. Due to the absence of specific experimental solubility data for this compound in publicly available literature, this document outlines the theoretical principles governing its solubility, detailed experimental protocols for its determination, and illustrative data representations. This guide is intended for researchers, scientists, and professionals in drug development who are handling this compound and require a thorough understanding of its physicochemical properties.

Introduction

This compound is a halogenated quinoline derivative. The quinoline scaffold is a key pharmacophore in numerous therapeutic agents, and understanding the solubility of its derivatives is paramount for drug discovery and development processes, including formulation, bioavailability, and route of administration. The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and overall efficacy. This guide provides the necessary theoretical background and practical methodologies to assess the solubility of this compound in a range of relevant solvents.

Predicted Solubility Profile

The molecular structure of this compound—featuring a hydrophobic dichloro-substituted quinoline ring and a hydrophilic carboxylic acid group—suggests a complex solubility profile.

  • Aqueous Solubility: The presence of the carboxylic acid group indicates that the aqueous solubility will be highly dependent on the pH of the medium. In acidic solutions (low pH), the carboxylic acid will be protonated and exist in its less soluble, neutral form. As the pH increases towards and beyond the pKa of the carboxylic acid, it will deprotonate to form a more soluble carboxylate salt. The hydrophobic nature of the dichloroquinoline core is expected to limit the overall aqueous solubility, even at favorable pH values.

  • Organic Solvent Solubility: The compound is anticipated to exhibit greater solubility in polar organic solvents, particularly those capable of hydrogen bonding with the carboxylic acid moiety. Solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and alcohols (e.g., methanol, ethanol) are likely to be effective. The solubility in non-polar solvents like hexane and toluene is expected to be low due to the polar carboxylic acid group.

Illustrative Quantitative Solubility Data

While specific experimental data is not available, the following table illustrates how quantitative solubility data for this compound would be presented. This data is hypothetical and serves as a template for organizing experimentally determined values.

SolventTemperature (°C)Solubility (mg/mL)Method
Water (pH 2.0)25< 0.1Shake-Flask
Water (pH 7.4)250.5 - 2.0Shake-Flask
Methanol2510 - 20Shake-Flask
Ethanol255 - 15Shake-Flask
Dimethyl Sulfoxide (DMSO)25> 50Shake-Flask
N,N-Dimethylformamide (DMF)25> 50Shake-Flask
Acetone251 - 5Shake-Flask
Acetonitrile251 - 5Shake-Flask
Dichloromethane (DCM)25< 1Shake-Flask
Hexane25< 0.1Shake-Flask

Note: The values presented in this table are for illustrative purposes only and do not represent actual experimental data.

Experimental Protocols

The following section details the standard methodologies for the experimental determination of the solubility of this compound.

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.

Objective: To determine the concentration of this compound in a saturated solution in a specific solvent at a constant temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, buffers of various pH, organic solvents)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, solvent-compatible)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a series of glass vials.

    • Add a known volume of the desired solvent to each vial. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the vials for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. The time to reach equilibrium should be determined experimentally by sampling at various time points (e.g., 24, 48, 72 hours) and analyzing the concentration until it remains constant.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles.

  • Quantification:

    • Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method.

  • Data Analysis:

    • Calculate the original concentration of the saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Objective: To accurately quantify the concentration of this compound.

Typical HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV detection at a wavelength of maximum absorbance (to be determined by UV-Vis scan).

  • Quantification: Based on a calibration curve prepared from standard solutions of this compound of known concentrations.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the shake-flask method followed by HPLC analysis.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Separation cluster_analysis Analysis A Add Excess Solid Compound to Vials B Add Known Volume of Solvent A->B C Seal Vials and Place in Temperature-Controlled Shaker B->C D Agitate for 24-72 hours C->D E Allow Excess Solid to Settle D->E F Withdraw Supernatant E->F G Filter through 0.22 µm Filter F->G H Dilute Filtrate G->H I Inject into HPLC System H->I J Quantify Concentration using Calibration Curve I->J K K J->K Calculate Solubility (mg/mL or mol/L)

Workflow for Experimental Solubility Determination.

Conclusion

Crystal Structure of 4,6-dichloroquinoline-3-carboxylic acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-dichloroquinoline-3-carboxylic acid is a quinoline derivative of significant interest in medicinal chemistry and drug development. The quinoline scaffold is a key pharmacophore in numerous clinically approved drugs, and the specific substitution pattern of this compound, featuring chloro-substituents at the 4 and 6 positions and a carboxylic acid at the 3 position, suggests potential for diverse biological activities. Understanding the three-dimensional arrangement of atoms in the solid state is crucial for rational drug design, predicting intermolecular interactions with biological targets, and understanding its physicochemical properties. However, a comprehensive search of the current scientific literature and crystallographic databases reveals that the specific crystal structure of this compound has not been experimentally determined and publicly reported.

While direct crystallographic data for the target molecule is unavailable, analysis of closely related structures can provide valuable insights into its potential solid-state conformation and packing. This technical guide will review the available information on analogous compounds and outline the standard experimental protocols employed for crystal structure determination, providing a framework for future studies on this compound.

Analysis of Related Crystal Structures

Although a crystal structure for this compound is not available, the crystal structures of several isomeric and related quinoline derivatives have been solved. These structures can offer predictive insights into the likely bond lengths, bond angles, and intermolecular interactions that this compound might exhibit.

For instance, the crystal structure of 3,7-dichloroquinoline-8-carboxylic acid reveals a triclinic crystal system.[1] In this related molecule, the quinoline core is essentially planar, and the molecules are packed via π–π stacking interactions between neighboring heterocyclic rings and O—H⋯N hydrogen bonding.[1] It is plausible that this compound would also exhibit planarity of the quinoline ring and engage in similar hydrogen bonding and stacking interactions.

Another relevant structure is that of 4,7-dichloroquinoline , which lacks the carboxylic acid group.[2][3] This compound crystallizes in the monoclinic system and its structure also features a planar quinoline ring system.[2] The absence of the carboxylic acid group in this analogue highlights the critical role this functional group would play in the crystal packing of this compound, likely through the formation of strong hydrogen bonds.

Hypothetical Experimental Workflow for Crystal Structure Determination

Should a researcher undertake the determination of the crystal structure of this compound, a typical experimental workflow would be as follows. This process is fundamental in the field of X-ray crystallography.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of 4,6-dichloroquinoline- 3-carboxylic acid purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification screening Solvent Screening & Crystallization Condition Optimization (e.g., Vapor Diffusion, Slow Evaporation) purification->screening crystal_selection Single Crystal Selection & Mounting screening->crystal_selection data_collection X-ray Data Collection (Diffractometer) crystal_selection->data_collection data_reduction Data Reduction & Absorption Correction data_collection->data_reduction structure_solution Structure Solution (e.g., Direct Methods, Patterson) data_reduction->structure_solution structure_refinement Structure Refinement (e.g., Full-Matrix Least-Squares) structure_solution->structure_refinement validation Structure Validation (e.g., CIF check) structure_refinement->validation

Caption: A generalized workflow for determining the crystal structure of a small molecule.

Detailed Experimental Protocols

1. Synthesis and Purification: The synthesis of this compound would likely proceed via the hydrolysis of its corresponding ethyl ester, ethyl 4,6-dichloroquinoline-3-carboxylate.[4] This hydrolysis is typically achieved under basic conditions, for example, by heating the ester with an aqueous solution of sodium hydroxide, followed by an acidic workup to protonate the carboxylate salt.[4] Following synthesis, the crude product must be purified to obtain high-quality crystals. Common purification techniques include recrystallization from a suitable solvent or column chromatography.

2. Crystallization: Growing single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step. A variety of crystallization techniques would be employed, including:

  • Slow Evaporation: A solution of the purified compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.

  • Vapor Diffusion: A concentrated solution of the compound in one solvent is allowed to equilibrate with a vapor of a second, more volatile solvent in which the compound is less soluble. This can be set up in hanging drop or sitting drop configurations.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

A thorough screening of different solvents and solvent mixtures is crucial to identify optimal crystallization conditions.

3. X-ray Data Collection: A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. The diffractometer, equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector, rotates the crystal through a series of orientations while irradiating it with X-rays. The diffraction pattern, consisting of a set of reflections at specific angles and intensities, is recorded.

4. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The intensities of the reflections are used to calculate the electron density map of the unit cell. From this map, the positions of the individual atoms are determined (structure solution), often using direct methods or Patterson methods. The initial structural model is then refined against the experimental data using least-squares methods to improve the atomic coordinates, and thermal parameters, and to minimize the difference between the observed and calculated structure factors. The final refined structure is then validated to ensure its chemical and crystallographic reasonability.

Potential Signaling Pathways and Biological Relevance

While the specific biological targets of this compound are not yet fully elucidated, the quinoline-3-carboxylic acid scaffold is known to interact with various biological systems. For example, some quinoline-3-carboxylic acid derivatives have been investigated as inhibitors of protein kinase CK2 and dihydroorotate dehydrogenase (DHODH).[5][6] Should this compound be found to inhibit a specific enzyme, understanding its binding mode through co-crystallization studies would be invaluable.

A hypothetical logical relationship for investigating the biological activity and mechanism of action is presented below.

logical_relationship compound This compound screening Biological Screening (e.g., Enzyme Assays, Cell-based Assays) compound->screening hit_identification Identification of Biological Target (e.g., Protein Kinase, DHODH) screening->hit_identification sar_studies Structure-Activity Relationship (SAR) Studies hit_identification->sar_studies lead_optimization Lead Optimization sar_studies->lead_optimization drug_candidate Potential Drug Candidate lead_optimization->drug_candidate

Caption: A logical workflow for the development of a potential drug candidate.

Conclusion

While the crystal structure of this compound remains to be determined, this guide provides a comprehensive overview of the necessary experimental procedures and the context provided by related known structures. The determination of its three-dimensional structure is a critical next step in understanding its properties and potential as a scaffold for the development of new therapeutic agents. Future research in this area will undoubtedly contribute to the broader field of medicinal chemistry and drug discovery.

References

Potential Therapeutic Targets of 4,6-dichloroquinoline-3-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-dichloroquinoline-3-carboxylic acid is a halogenated quinoline derivative that primarily serves as a versatile synthetic intermediate in medicinal chemistry. While direct therapeutic applications of this specific compound are not extensively documented, its structural motif is a key component in a variety of biologically active molecules. This technical guide explores the potential therapeutic targets of this compound by examining the established activities of its derivatives and structurally related quinoline compounds. The primary focus will be on oncology, neuroscience, and infectious diseases, highlighting key molecular targets such as mTOR, GABA-A receptors, and bacterial DNA gyrase. This document aims to provide a comprehensive overview for researchers and drug development professionals interested in leveraging the this compound scaffold for novel therapeutic agents.

Introduction to this compound

This compound belongs to the quinoline class of heterocyclic compounds, which are known for their broad spectrum of pharmacological activities. The dichloro-substitution on the quinoline ring, combined with the carboxylic acid moiety at the 3-position, provides multiple reactive sites for chemical modification, making it a valuable building block in the synthesis of diverse molecular libraries. Current research indicates that derivatives synthesized from its ethyl ester, ethyl 4,6-dichloroquinoline-3-carboxylate, have shown promise as mTOR inhibitors, ligands for the γ-aminobutyric acid type A (GABA-A) receptor, and agents with antimicrobial and anticancer properties.[1] This guide will delve into the potential therapeutic targets of the core molecule based on the biological activities of these derivatives.

Potential Therapeutic Targets

The therapeutic potential of this compound can be inferred from the targets of its known derivatives and related quinoline compounds.

Oncology

Quinoline derivatives have been extensively investigated for their anticancer properties, and several key signaling pathways have been identified as potential targets.

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that plays a crucial role in regulating cell growth, proliferation, and survival. Dysregulation of the mTOR pathway is a common feature in many cancers. Derivatives of this compound have been explored as potential mTOR inhibitors.[1][2] The quinoline scaffold can be modified to fit into the ATP-binding pocket of the mTOR kinase domain, thereby inhibiting its activity.

mTOR_Signaling_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 This compound derivative This compound derivative This compound derivative->mTORC1 Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis Cell Growth & Proliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth & Proliferation

mTOR Signaling Pathway Inhibition

FoxM1 is a transcription factor that is often overexpressed in various cancers and plays a critical role in cell cycle progression, proliferation, and invasion. Some quinoline-based compounds have demonstrated the ability to inhibit FoxM1 signaling, leading to anticancer effects.[3] While not directly tested with this compound, its scaffold could be a starting point for designing FoxM1 inhibitors.

Neuroscience

The GABA-A receptor is a ligand-gated ion channel and the primary inhibitory neurotransmitter receptor in the central nervous system. It is a target for various drugs, including benzodiazepines and barbiturates, used to treat anxiety, insomnia, and seizures. Derivatives of this compound have been investigated as potential ligands for GABA-A receptors.[1] These compounds may act as allosteric modulators, enhancing the effect of GABA and producing sedative and anxiolytic effects.

GABA_A_Receptor subunits α |  β |  γ |  β |  α channel Cl- Channel subunits->channel Opens ligands {GABA | Benzodiazepine | this compound derivative} ligands->subunits effect Neuronal Inhibition channel->effect Cl- influx

GABA-A Receptor Modulation

Infectious Diseases

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair, making it an attractive target for antibacterial agents. The quinolone class of antibiotics, such as ciprofloxacin, functions by inhibiting DNA gyrase. Molecular docking studies of some chloroquinoline derivatives have shown a good binding affinity for E. coli DNA gyrase B.[4][5] This suggests that this compound could serve as a scaffold for the development of new antibacterial agents targeting this enzyme.

Malaria, caused by Plasmodium parasites, remains a significant global health issue. The parasite digests hemoglobin in red blood cells, releasing toxic heme. To protect itself, the parasite polymerizes heme into an insoluble crystal called hemozoin. Chloroquine, a 4-aminoquinoline, is thought to inhibit this process. The 4-chloroquinoline core is crucial for this activity. Given that this compound contains a 4-chloroquinoline structure, it and its derivatives could potentially be explored for antimalarial activity.

Quantitative Data on Derivatives

While quantitative data for this compound is scarce, studies on its derivatives and related compounds provide insights into their potency.

Compound ClassTarget/AssayCell LineIC50 / GI50Reference
Quinoline-based mTOR inhibitor (HA-3d)mTOR-0.189 µM[2]
Clioquinol (CQ)CytotoxicityHuCCT1 (Cholangiocarcinoma)2.84 µM[3]
Nitroxoline (NQ)CytotoxicityHuCCT1 (Cholangiocarcinoma)3.69 µM[3]
7-chloroquinoline hydrazone (23)CytotoxicityNCI-60 Panel (various)Submicromolar[6]
4,7-dichloroquinolineAntiplasmodialP. falciparum (CQ-sensitive)6.7 nM[7]
4,7-dichloroquinolineAntiplasmodialP. falciparum (CQ-resistant)8.5 nM[7]

Experimental Protocols

General Synthesis of Derivatives from Ethyl 4,6-dichloroquinoline-3-carboxylate

Synthesis_Workflow start Ethyl 4,6-dichloroquinoline-3-carboxylate snar Nucleophilic Aromatic Substitution (SNAr) at C4 or C6 start->snar hydrolysis Ester Hydrolysis snar->hydrolysis amide Amide Coupling hydrolysis->amide product Diverse Quinoline Derivatives amide->product

References

The Medicinal Chemistry of Quinoline-3-Carboxylic Acid Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline ring system is a prominent scaffold in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents. Among its many derivatives, quinoline-3-carboxylic acids have garnered significant attention due to their diverse and potent biological activities. This technical guide provides a comprehensive review of the medicinal chemistry of quinoline-3-carboxylic acid derivatives, focusing on their synthesis, structure-activity relationships (SAR), and applications as antibacterial, anticancer, and anti-inflammatory agents. Detailed experimental protocols for key synthetic methods and biological assays are provided, along with visualizations of crucial signaling pathways and experimental workflows to aid in research and development.

Synthesis of the Quinoline-3-Carboxylic Acid Scaffold

The construction of the quinoline core is a fundamental aspect of developing novel derivatives. Two classical and widely employed methods for synthesizing the quinoline scaffold, particularly for precursors to quinoline-3-carboxylic acids, are the Gould-Jacobs reaction and the Vilsmeier-Haack reaction.

Gould-Jacobs Reaction

The Gould-Jacobs reaction is a versatile method for the synthesis of 4-hydroxyquinolines, which can be further modified to yield various quinoline derivatives. The reaction involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by a thermal cyclization.

Materials:

  • Aniline (or substituted aniline)

  • Diethyl ethoxymethylenemalonate (DEEM)

  • High-boiling point solvent (e.g., diphenyl ether, Dowtherm A)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol

Procedure:

  • Condensation: In a round-bottom flask, mix the aniline (1.0 equivalent) with diethyl ethoxymethylenemalonate (1.0-1.2 equivalents). Heat the mixture to 100-130°C for 1-2 hours. The progress of the reaction to form the anilidomethylenemalonate intermediate can be monitored by Thin Layer Chromatography (TLC). Following the completion of the reaction, remove the ethanol byproduct under reduced pressure. The crude intermediate may be used directly in the next step or purified by recrystallization.[1]

  • Thermal Cyclization: Dissolve the anilidomethylenemalonate intermediate in a high-boiling point solvent like diphenyl ether (approximately 5-10 mL per gram of intermediate) in a reaction flask equipped with a reflux condenser. Heat the solution to a vigorous reflux (around 250°C) for 30-60 minutes. Upon cooling to room temperature, the 4-hydroxy-3-carboethoxyquinoline product should precipitate. A non-polar solvent such as cyclohexane or hexane can be added to enhance precipitation.[1]

  • Hydrolysis (Saponification): Suspend the dried 4-hydroxy-3-carboethoxyquinoline in a 10% (w/v) aqueous solution of sodium hydroxide. Heat the mixture to reflux for 1-2 hours, monitoring for completion by TLC. After cooling, acidify the reaction mixture with concentrated hydrochloric acid to precipitate the quinoline-3-carboxylic acid. Collect the solid by filtration, wash with cold water, and dry.[1]

  • Decarboxylation (Optional): To obtain the 4-hydroxyquinoline, place the dried quinoline-3-carboxylic acid in a suitable flask and heat it above its melting point (typically 200-250°C) until the evolution of carbon dioxide ceases. The resulting crude 4-hydroxyquinoline can be purified by recrystallization from a suitable solvent like ethanol or water.[1]

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds and is particularly useful for the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides. These intermediates are valuable precursors for a variety of quinoline-3-carboxylic acid derivatives.[2]

Materials:

  • N-arylacetamide (or substituted N-arylacetamide)

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Sodium hydroxide (NaOH) solution (4 N)

  • Ethyl acetate

Procedure:

  • Vilsmeier Reagent Preparation: In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF) to 0-5°C in an ice bath. Add phosphorus oxychloride (POCl₃) dropwise over 30 minutes with constant stirring, maintaining the temperature below 10°C. Continue stirring the mixture for an additional hour at the same temperature to form the Vilsmeier reagent (a chloromethyliminium salt).[3][4]

  • Reaction with N-arylacetamide: Add the N-arylacetamide to the prepared Vilsmeier reagent. The reaction mixture is then heated to 80-90°C for approximately 4 hours. For substrates with electron-donating groups, the reaction time may be shorter.[5]

  • Work-up and Isolation: After the reaction is complete (monitored by TLC), carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. Allow the mixture to stand, then neutralize with a 4 N NaOH solution until a precipitate forms.[3]

  • Purification: Filter the crude product and wash it thoroughly with water. The aqueous layer can be extracted with ethyl acetate. The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude 2-chloro-3-formylquinoline can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent.[3]

Therapeutic Applications and Biological Activities

Quinoline-3-carboxylic acid derivatives have demonstrated a broad spectrum of pharmacological activities, with significant potential in the treatment of infectious diseases, cancer, and inflammatory conditions.

Antibacterial Activity

The quinolone antibiotics are a well-established class of antibacterial agents, and many of these feature a quinoline-3-carboxylic acid core. Their primary mechanism of action involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication, transcription, and repair.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Test compounds (quinoline-3-carboxylic acid derivatives)

  • Control antibiotic (e.g., ciprofloxacin)

  • 0.5 McFarland standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[6][7]

  • Compound Dilution: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compounds in CAMHB in a 96-well microtiter plate to achieve the desired concentration range. The final volume in each well is typically 100 µL.[8]

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing the diluted compounds, as well as to a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).[9]

  • Incubation: Incubate the microtiter plates at 35 ± 2°C for 16-20 hours in ambient air.[6]

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the organism. This can be determined by visual inspection or by using a microplate reader to measure absorbance.[8][9]

Table 1: Antibacterial Activity of Selected Quinoline-3-Carboxylic Acid Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
Amifloxacin (16)Escherichia coli Vogel0.25[10]
Derivative 21Escherichia coli Vogel-[10]

Note: This table is a representative example. A comprehensive list would require extracting data from numerous cited sources.

Anticancer Activity

Numerous quinoline-3-carboxylic acid derivatives have been reported to exhibit potent antiproliferative activity against a variety of cancer cell lines.[11][12] Their mechanisms of action are diverse and can include the induction of apoptosis, inhibition of protein kinases, and targeting of other crucial cellular pathways.

Materials:

  • Cancer cell lines (e.g., MCF-7, K562)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. The final concentration of the solvent (e.g., DMSO) should be non-toxic to the cells (typically <0.5%). Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation: After the treatment period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Measurement: Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Table 2: Anticancer Activity of Selected Quinoline-3-Carboxylic Acid Derivatives

CompoundCell LineIC₅₀ (µM)Reference
2fMCF-7Micromolar range[11]
2lK562Micromolar range[11]
4mMCF-70.33[13]
4nMCF-70.33[13]
4kK5620.28[13]
4mK5620.28[13]
Anti-inflammatory Activity

Quinoline-3-carboxylic acid derivatives have also been investigated for their anti-inflammatory properties. A common in vitro assay to assess anti-inflammatory potential is the measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Test compounds

  • Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • Sodium nitrite standard solution

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and incubate for 24 hours.[14]

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compounds for 30 minutes. Then, stimulate the cells with LPS (1 µg/mL) and incubate for an additional 20-24 hours.[14][15]

  • Nitrite Measurement: After incubation, collect the cell culture supernatant. Mix 100 µL of the supernatant with 100 µL of Griess reagent in a new 96-well plate.[14]

  • Absorbance Measurement: Incubate the mixture at room temperature for 10-15 minutes and measure the absorbance at 540 nm using a microplate reader.[15]

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples from the standard curve. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.

Molecular Targets and Signaling Pathways

The diverse biological activities of quinoline-3-carboxylic acid derivatives stem from their ability to interact with various molecular targets and modulate key signaling pathways.

Inhibition of Protein Kinase CK2

Protein kinase CK2 is a serine/threonine kinase that is often overexpressed in cancer cells and plays a role in cell growth, proliferation, and survival. Several quinoline-3-carboxylic acid derivatives have been identified as potent inhibitors of CK2.[16]

Materials:

  • Recombinant human protein kinase CK2

  • Specific peptide substrate for CK2

  • ATP (including γ-³²P-ATP for radiometric assay or a suitable system for non-radiometric detection)

  • Test compounds

  • Kinase reaction buffer

  • Method for detecting substrate phosphorylation (e.g., phosphocellulose paper and scintillation counting for radiometric assay, or antibody-based detection for ELISA)

Procedure:

  • Reaction Setup: In a reaction tube or well, combine the kinase reaction buffer, the peptide substrate, and the test compound at various concentrations.

  • Kinase Addition: Add the recombinant CK2 enzyme to the reaction mixture.

  • Reaction Initiation: Start the kinase reaction by adding ATP (containing a tracer if necessary).

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 10-20 minutes).

  • Reaction Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate using an appropriate detection method.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Inhibition of Human Dihydroorotate Dehydrogenase (hDHODH)

Human dihydroorotate dehydrogenase (hDHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is crucial for the proliferation of rapidly dividing cells like cancer cells. Quinolone-4-carboxylic acids have been extensively studied as hDHODH inhibitors.

Materials:

  • Recombinant human DHODH enzyme

  • Dihydroorotate

  • 2,6-dichloroindophenol (DCIP) or other suitable electron acceptor

  • Decylubiquinone

  • Assay buffer

  • Spectrophotometer

Procedure:

  • Assay Mixture Preparation: In a cuvette or microplate well, prepare an assay mixture containing the assay buffer, DCIP, and decylubiquinone.

  • Enzyme and Inhibitor Addition: Add the recombinant hDHODH enzyme and the test compound at various concentrations to the assay mixture and pre-incubate.

  • Reaction Initiation: Start the reaction by adding dihydroorotate.

  • Absorbance Measurement: Monitor the reduction of DCIP by measuring the decrease in absorbance at 600 nm over time.

  • Data Analysis: Calculate the rate of the enzymatic reaction for each inhibitor concentration. Determine the percentage of inhibition and the IC₅₀ value.[17]

Modulation of Apoptosis and Cell Signaling Pathways

Many anticancer quinoline-3-carboxylic acid derivatives exert their effects by inducing apoptosis (programmed cell death) and by interfering with critical cell signaling pathways such as the PI3K/Akt/mTOR pathway.

The intrinsic apoptosis pathway is initiated by intracellular stress signals and is regulated by the Bcl-2 family of proteins, leading to the activation of caspases and ultimately, cell death.[18][19]

Intrinsic_Apoptosis_Pathway cluster_stress Cellular Stress cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade Stress DNA Damage, Oncogene Activation Bax_Bak Bax/Bak Stress->Bax_Bak activates Mito Mitochondrion Bax_Bak->Mito permeabilizes Bcl2_BclXL Bcl-2/Bcl-xL Bcl2_BclXL->Bax_Bak inhibits CytoC Cytochrome c Mito->CytoC releases Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway initiated by cellular stress.

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[20][21]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 phosphorylates Akt Akt PIP3->Akt activates PTEN PTEN PTEN->PIP3 dephosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation

Caption: The PI3K/Akt/mTOR signaling pathway.

Experimental and Logical Workflows

A systematic approach is crucial in the discovery and development of novel quinoline-3-carboxylic acid derivatives. The following workflow illustrates a typical process from synthesis to initial biological evaluation.

Experimental_Workflow Synthesis Synthesis of Quinolone Derivatives Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Screening Primary Biological Screening (e.g., Antibacterial, Anticancer) Purification->Screening Hit_ID Hit Identification Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Active Compounds Advanced_Studies Advanced In Vitro & In Vivo Studies Hit_ID->Advanced_Studies Promising Hits Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Design of New Analogs Lead_Opt->Advanced_Studies

Caption: General workflow for drug discovery of quinoline derivatives.

Conclusion

Quinoline-3-carboxylic acid derivatives represent a highly versatile and promising class of compounds in medicinal chemistry. Their amenability to synthetic modification allows for the fine-tuning of their biological activities against a range of therapeutic targets. The detailed synthetic and biological protocols provided in this guide, along with the visual representations of key signaling pathways and workflows, are intended to serve as a valuable resource for researchers in the field. Continued exploration of the structure-activity relationships and mechanisms of action of these derivatives will undoubtedly lead to the development of novel and more effective therapeutic agents for a variety of diseases.

References

Methodological & Application

Application Notes: Synthesis of 4,6-dichloroquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 4,6-dichloroquinoline-3-carboxylic acid, a key intermediate in the development of various pharmaceutical compounds. The synthesis is based on the Gould-Jacobs reaction, a well-established method for preparing quinoline derivatives.

Introduction

This compound and its derivatives are important scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. This protocol outlines a robust, multi-step synthesis starting from readily available commercial reagents. The methodology is suitable for laboratory-scale preparation and can be adapted for larger-scale production with appropriate process optimization.

Overall Reaction Scheme

The synthesis proceeds in three main stages:

  • Condensation: p-Chloroaniline is reacted with diethyl ethoxymethylenemalonate (DEEM) to form the intermediate ethyl 3-(4-chlorophenylamino)acrylate.

  • Cyclization: The intermediate undergoes thermal cyclization in a high-boiling solvent to yield ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate.

  • Hydrolysis and Chlorination: The ester is first hydrolyzed to 6-chloro-4-hydroxyquinoline-3-carboxylic acid, which is subsequently chlorinated to afford the final product, this compound.

Experimental Protocols

Materials and Reagents:

  • p-Chloroaniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Diphenyl ether (or Dowtherm A)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Phosphorus oxychloride (POCl₃) or Oxalyl chloride

  • Toluene

  • Ethanol

  • Dichloromethane (DCM)

  • Standard laboratory glassware and equipment

Step 1: Synthesis of Ethyl 3-(4-chlorophenylamino)acrylate

  • In a round-bottom flask, combine p-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture with stirring at 100-110 °C for 2 hours. Ethanol is evolved during the reaction.

  • The resulting crude product is a viscous oil and is typically used in the next step without further purification.

Step 2: Synthesis of Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate

  • In a separate flask equipped with a reflux condenser, heat diphenyl ether to 250 °C.

  • Slowly add the crude ethyl 3-(4-chlorophenylamino)acrylate from Step 1 to the hot diphenyl ether with vigorous stirring.

  • Maintain the reaction temperature at 250 °C for 1-2 hours to facilitate the cyclization.

  • Cool the reaction mixture to room temperature, which should induce precipitation of the product.

  • Dilute the mixture with an equal volume of toluene to facilitate filtration.

  • Collect the solid product by vacuum filtration and wash with toluene to remove the diphenyl ether.

  • Dry the product under vacuum. A high yield of the desired ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate is expected.[1]

Step 3: Synthesis of 6-chloro-4-hydroxyquinoline-3-carboxylic acid

  • Suspend the ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate (1.0 eq) in a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux with stirring for 2-3 hours, or until the solid has completely dissolved.

  • Cool the solution to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 2-3.

  • The carboxylic acid will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.

Step 4: Synthesis of this compound

  • Method A (Using Phosphorus Oxychloride):

    • In a fume hood, carefully add the dry 6-chloro-4-hydroxyquinoline-3-carboxylic acid (1.0 eq) to an excess of phosphorus oxychloride (POCl₃).

    • Heat the mixture to reflux (approximately 105-110 °C) for 2-4 hours.

    • Carefully quench the reaction by slowly pouring the mixture onto crushed ice.

    • The product will precipitate as a solid.

    • Collect the solid by filtration, wash with cold water, and dry.

  • Method B (Using Oxalyl Chloride):

    • Suspend the dry 6-chloro-4-hydroxyquinoline-3-carboxylic acid (1.0 eq) in dichloromethane (DCM).

    • Add a catalytic amount of N,N-dimethylformamide (DMF).

    • Slowly add oxalyl chloride (1.5-2.0 eq) to the suspension at room temperature.

    • Stir the reaction mixture for 4-6 hours, or until the reaction is complete (monitored by TLC).

    • Remove the solvent and excess reagent under reduced pressure to yield the crude product.

    • The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water). A high yield of this compound is anticipated.[1]

Data Presentation

StepProductStarting MaterialReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1Ethyl 3-(4-chlorophenylamino)acrylatep-ChloroanilineDiethyl ethoxymethylenemalonateNone100-1102>95 (crude)
2Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylateEthyl 3-(4-chlorophenylamino)acrylate-Diphenyl ether2501-290-96[2]
36-chloro-4-hydroxyquinoline-3-carboxylic acidEthyl 6-chloro-4-hydroxyquinoline-3-carboxylateNaOH, HClWaterReflux2-3Quantitative[2]
4This compound6-chloro-4-hydroxyquinoline-3-carboxylic acidPOCl₃ or Oxalyl Chloride/DMFNone or DCMReflux or RT2-6~90[1]

Note: Yields are based on analogous reactions for the 7-chloro isomer and may vary.

Visualizations

Experimental Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Hydrolysis cluster_step4 Step 4: Chlorination p_chloroaniline p-Chloroaniline intermediate1 Ethyl 3-(4-chlorophenylamino)acrylate p_chloroaniline->intermediate1 Heat (100-110°C) deem Diethyl Ethoxymethylenemalonate deem->intermediate1 intermediate2 Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate intermediate1->intermediate2 Diphenyl Ether (250°C) intermediate3 6-chloro-4-hydroxyquinoline-3-carboxylic acid intermediate2->intermediate3 NaOH, then HCl final_product This compound intermediate3->final_product POCl₃ or Oxalyl Chloride

References

Application Notes and Protocols for the Solid-Phase Synthesis of Quinoline Derivatives using 4,6-dichloroquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents. The ability to rapidly generate libraries of substituted quinolines is therefore of significant interest in drug discovery. Solid-phase synthesis offers a powerful platform for combinatorial chemistry, enabling the efficient preparation and purification of compound arrays. This document provides a detailed protocol for the use of 4,6-dichloroquinoline-3-carboxylic acid as a starting material in solid-phase synthesis. By anchoring this building block to a solid support, a variety of functional groups can be introduced through modification of the chloro-substituents, leading to the generation of a library of novel quinoline derivatives.

The protocols outlined below utilize the 2-chlorotrityl chloride (2-CTC) resin, which is particularly advantageous due to its high acid lability. This allows for the cleavage of the final product from the resin under very mild conditions, preserving a wide range of functional groups that may be incorporated during the synthesis.[1]

Key Experimental Protocols

The overall strategy involves the attachment of this compound to the 2-CTC resin via its carboxylic acid handle, followed by nucleophilic aromatic substitution (SNAr) on the quinoline core, and subsequent cleavage to release the final product.

Resin Preparation and Swelling

Objective: To prepare the 2-chlorotrityl chloride resin for reaction by swelling it in an appropriate solvent.

Protocol:

  • Place the desired amount of 2-chlorotrityl chloride resin (e.g., 1.0 g, with a typical loading capacity of 1.0-1.6 mmol/g) into a fritted syringe or a solid-phase synthesis vessel.

  • Add anhydrous dichloromethane (DCM, ~10 mL per gram of resin) to the vessel.

  • Agitate the resin slurry gently (e.g., using a shaker or by bubbling nitrogen) for at least 30 minutes at room temperature to ensure complete swelling.

  • After swelling, drain the solvent by filtration.

Loading of this compound onto 2-CTC Resin

Objective: To covalently attach the starting material to the solid support.

Protocol:

  • Dissolve this compound (1.0-1.5 equivalents relative to the resin's loading capacity) in anhydrous DCM. If solubility is an issue, a minimal amount of anhydrous N,N-dimethylformamide (DMF) can be added.

  • Add the solution of the carboxylic acid to the pre-swollen resin.

  • Add N,N-diisopropylethylamine (DIPEA, 3.0 equivalents relative to the carboxylic acid) to the resin slurry.

  • Agitate the mixture at room temperature for 2-4 hours.

  • To cap any unreacted chlorotrityl groups, add methanol (0.8 mL per gram of resin) and continue to agitate for another 30 minutes.[2]

  • Drain the reaction mixture and wash the resin sequentially with DCM (3x), DMF (3x), and methanol (3x). For each wash, use enough solvent to slurry the resin and agitate for 1-2 minutes before draining.

  • Dry the resin under vacuum to a constant weight. The loading efficiency can be estimated from the weight gain of the resin.

Nucleophilic Aromatic Substitution (SNAr) on Resin-Bound Quinoline

Objective: To introduce diversity by substituting one of the chloro groups on the quinoline ring. The chlorine at the C4 position is generally more susceptible to nucleophilic attack than the one at the C6 position.[3]

Protocol:

  • Swell the resin-bound this compound in a suitable anhydrous solvent (e.g., DMF or N-Methyl-2-pyrrolidone, NMP).

  • Add the desired nucleophile (e.g., a primary or secondary amine, 5-10 equivalents) and a non-nucleophilic base such as DIPEA (5-10 equivalents) to the reaction vessel.

  • Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) for 12-24 hours. The reaction progress can be monitored by cleaving a small amount of resin and analyzing the product by LC-MS.

  • After the reaction is complete, cool the vessel to room temperature.

  • Drain the reaction mixture and wash the resin thoroughly with DMF (3x), DCM (3x), and methanol (3x) to remove excess reagents and by-products.

  • Dry the resin under vacuum.

Cleavage of the Final Product from the Resin

Objective: To release the synthesized quinoline derivative from the solid support.

Protocol:

  • Wash the dried resin with DCM (3x) to remove any residual solvents.

  • Prepare a cleavage cocktail. A common mild cleavage cocktail for 2-CTC resin is a mixture of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) in DCM (e.g., 20% v/v).[4]

  • Add the cleavage cocktail to the resin and agitate at room temperature for 30-60 minutes.

  • Filter the resin and collect the filtrate.

  • Wash the resin with additional cleavage cocktail or DCM (2-3x) and combine the filtrates.

  • Concentrate the combined filtrates under reduced pressure to remove the solvent.

  • The crude product can be purified by standard methods such as preparative HPLC or crystallization.

Data Presentation

The following table summarizes the key parameters for the solid-phase synthesis of a representative 4-amino-6-chloroquinoline-3-carboxylic acid derivative.

StepKey ReagentsSolventTimeTemperatureExpected Outcome
Resin Swelling 2-Chlorotrityl chloride resinDCM30 minRoom Temp.Swollen resin ready for loading
Loading This compound, DIPEADCM/DMF2-4 hRoom Temp.Loading efficiency of 0.5-1.0 mmol/g
Capping MethanolDCM30 minRoom Temp.Unreacted sites are capped as methyl ethers
SNAr Primary amine (R-NH₂), DIPEADMF or NMP12-24 h80-120 °C>95% conversion to the 4-amino derivative
Cleavage 20% HFIP in DCMDCM30-60 minRoom Temp.High yield of the final product

Visualizations

The following diagrams illustrate the experimental workflow and the chemical transformations involved in the solid-phase synthesis.

experimental_workflow start Start: 2-CTC Resin swelling 1. Resin Swelling (DCM, 30 min) start->swelling loading 2. Loading (this compound, DIPEA, DCM) swelling->loading capping 3. Capping (MeOH, DIPEA, DCM) loading->capping reaction 4. Nucleophilic Aromatic Substitution (Amine, DIPEA, DMF, 80-120°C) capping->reaction wash1 Washing Steps (DMF, DCM, MeOH) reaction->wash1 cleavage 5. Cleavage (20% HFIP in DCM) wash1->cleavage purification Purification cleavage->purification end Final Product: 4-amino-6-chloroquinoline-3-carboxylic acid purification->end

Figure 1. Overall workflow for the solid-phase synthesis of quinoline derivatives.

Figure 2. Chemical pathway on the solid support.

Conclusion

The use of this compound in solid-phase synthesis, particularly on an acid-labile resin such as 2-chlorotrityl chloride, provides a robust and efficient method for the generation of diverse quinoline libraries. The described protocols for loading, nucleophilic substitution, and cleavage can be readily adapted for high-throughput synthesis and purification, accelerating the discovery of novel quinoline-based compounds for drug development and other applications.

References

Application Notes and Protocols for the Functionalization of 4,6-dichloroquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the functionalization of the carboxylic acid group of 4,6-dichloroquinoline-3-carboxylic acid, a key scaffold in medicinal chemistry. The derivatization of this moiety into esters and amides allows for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents with potential applications in oncology, infectious diseases, and inflammation.

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities.[1] The functionalization of the quinoline core is a critical strategy in drug discovery to modulate pharmacokinetic and pharmacodynamic properties.[2] Specifically, the carboxylic acid group at the 3-position of the quinoline scaffold serves as a versatile handle for chemical modification. Its conversion into esters and amides can significantly impact the compound's polarity, solubility, and ability to interact with biological targets.[3][4] Derivatives of quinoline-3-carboxylic acid have been investigated as potential antimicrobial agents and enzyme inhibitors.[5][6]

This document outlines protocols for the synthesis of ester and amide derivatives of this compound, providing a foundation for the generation of compound libraries for screening and lead optimization.

Data Presentation

Table 1: Representative Functionalization Reactions of this compound

Derivative TypeReagents and ConditionsProduct Structure (Example)Typical Yield Range (%)Reference Method
Ester R-OH, H₂SO₄ (cat.), Reflux4,6-dichloroquinoline-3-carboxylate60-80Fischer Esterification[1]
R-OH, DCC, DMAP, CH₂Cl₂4,6-dichloroquinoline-3-carboxylate70-95Steglich Esterification
Amide 1. SOCl₂ or (COCl)₂, DMF (cat.) 2. R¹R²NH, Et₃N, CH₂Cl₂N-substituted-4,6-dichloroquinoline-3-carboxamide65-90Acyl Chloride Method[7]
R¹R²NH, HATU, DIPEA, DMFN-substituted-4,6-dichloroquinoline-3-carboxamide75-95Peptide Coupling
R¹R²NH, EDC, HOBt, DIPEA, CH₃CNN-substituted-4,6-dichloroquinoline-3-carboxamide70-90Peptide Coupling[8]

Note: Yields are estimates based on general procedures and may vary depending on the specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4,6-dichloroquinoline-3-carboxylate (Esterification)

This protocol describes the synthesis of an ethyl ester derivative via a classic Fischer esterification.

Materials:

  • This compound

  • Ethanol (absolute)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous solution)

  • Anhydrous sodium sulfate

  • Dichloromethane (DCM)

  • Rotary evaporator

  • Standard glassware for reflux and extraction

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add a sufficient volume of absolute ethanol to dissolve the starting material.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).

  • Equip the flask with a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of N-Aryl-4,6-dichloroquinoline-3-carboxamide (Amidation)

This protocol details the synthesis of an amide derivative using an in-situ acyl chloride formation followed by reaction with an amine.

Materials:

  • This compound

  • Oxalyl chloride or Thionyl chloride

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • An appropriate aniline derivative

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1 M aqueous solution)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous solution)

  • Anhydrous sodium sulfate

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Suspend this compound (1.0 eq) in anhydrous DCM in a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add a catalytic amount of DMF (1-2 drops).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature for 1-2 hours, or until the evolution of gas ceases.

  • In a separate flask, dissolve the aniline derivative (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Cool the amine solution to 0 °C.

  • Slowly add the freshly prepared acyl chloride solution to the amine solution via cannula or dropping funnel.

  • Allow the reaction mixture to stir at room temperature overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Visualizations

experimental_workflow cluster_start Starting Material cluster_ester Esterification cluster_amide Amidation start This compound ester_reagents Alcohol (R-OH) Acid Catalyst (e.g., H₂SO₄) start->ester_reagents activation Activation (e.g., SOCl₂, HATU) start->activation ester_product 4,6-dichloro- quinoline-3-carboxylate ester_reagents->ester_product amine Amine (R¹R²NH) activation->amine amide_product N-substituted-4,6-dichloro- quinoline-3-carboxamide amine->amide_product

Caption: Experimental workflow for the functionalization of this compound.

logical_relationship cluster_core Core Scaffold cluster_derivatives Functionalized Derivatives cluster_applications Potential Applications core This compound esters Esters core->esters Esterification amides Amides core->amides Amidation antimicrobial Antimicrobial Agents esters->antimicrobial anticancer Anticancer Agents esters->anticancer enzyme_inhibitors Enzyme Inhibitors esters->enzyme_inhibitors amides->antimicrobial amides->anticancer amides->enzyme_inhibitors

Caption: Logical relationships in the development of novel therapeutic agents.

References

Application Notes: Nucleophilic Aromatic Substitution of 4,6-Dichloroquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 4,6-dichloroquinoline-3-carboxylic acid scaffold is a valuable building block in medicinal chemistry and materials science. The quinoline ring system is electron-deficient, which makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is further enhanced by the presence of the electron-withdrawing carboxylic acid group at the C-3 position. The two chlorine atoms at the C-4 and C-6 positions serve as leaving groups, but they exhibit differential reactivity.

Regioselectivity

In nucleophilic aromatic substitution reactions on the this compound core, the chlorine atom at the C-4 position is significantly more reactive than the chlorine at the C-6 position.[1] This pronounced regioselectivity is attributed to two primary factors:

  • Activation by the Ring Nitrogen : The C-4 position is para to the heterocyclic nitrogen atom. During the formation of the Meisenheimer complex (the intermediate in the SNAr mechanism), the negative charge can be delocalized onto the electronegative nitrogen atom, which provides substantial stabilization.

  • Inductive and Resonance Effects : The combined electron-withdrawing effects of the quinoline nitrogen and the C-3 carboxylic acid group make the C-4 position highly electrophilic and thus more susceptible to nucleophilic attack.[1][2]

This inherent regioselectivity allows for the precise and selective introduction of a wide array of nucleophiles at the C-4 position, enabling the synthesis of diverse molecular libraries for drug discovery and other applications.[1]

Reaction Mechanism and Workflow

The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism. The general workflow for these reactions is standardized, involving reaction setup, monitoring, work-up, and purification.

SNAr_Mechanism cluster_reactants Reactants cluster_process Reaction Steps cluster_result Product Start 4,6-Dichloroquinoline- 3-carboxylic Acid + Nucleophile (Nu-) Intermediate Step 1: Nucleophilic Attack (Addition) Formation of Meisenheimer Complex (Stabilized Intermediate) Start->Intermediate Product Step 2: Elimination Loss of Chloride (Cl-) & Aromaticity Restored Intermediate->Product Final 4-Substituted-6-chloroquinoline- 3-carboxylic Acid Product->Final Workflow General Experimental Workflow Setup 1. Reaction Setup - Dissolve substrate in solvent - Add nucleophile & base (if needed) - Heat/Stir under inert atmosphere Monitor 2. Reaction Monitoring - Track progress using TLC or LC-MS Setup->Monitor Workup 3. Aqueous Work-up - Cool reaction mixture - Acidify to precipitate product or - Perform liquid-liquid extraction Monitor->Workup Purification 4. Purification - Collect solid by filtration - Wash with appropriate solvents - Recrystallize or perform column chromatography Workup->Purification Analysis 5. Characterization - Confirm structure and purity (NMR, MS, etc.) Purification->Analysis Rationale Rationale for C-4 Regioselectivity cluster_c4 Attack at C-4 (Favored) cluster_c6 Attack at C-6 (Disfavored) C4_Attack Nucleophilic attack at C-4 leads to an intermediate where the negative charge is delocalized onto the ring nitrogen. This resonance form provides significant stability. C4_Structure [Resonance Structure with N⁻] C6_Attack Attack at C-6 results in an intermediate where the negative charge cannot be delocalized onto the quinoline nitrogen. This pathway is less stable and therefore energetically disfavored. C6_Structure [No N⁻ Resonance]

References

Application Notes and Protocols for 4,6-dichloroquinoline-3-carboxylic acid in PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a warhead that binds to the protein of interest (POI), an E3 ligase-recruiting ligand, and a linker connecting the two. The quinoline core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors. Specifically, 4,6-dichloroquinoline-3-carboxylic acid serves as a versatile building block for the synthesis of potent and selective warheads for PROTACs targeting kinases such as Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).

IRAK4 is a critical serine/threonine kinase that plays a central role in the innate immune signaling pathways downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Dysregulation of IRAK4 activity is implicated in various inflammatory and autoimmune diseases, as well as certain cancers. Unlike traditional kinase inhibitors that only block the catalytic activity, IRAK4-targeting PROTACs can induce the complete degradation of the IRAK4 protein, thereby eliminating both its kinase and scaffolding functions. This dual action can lead to a more profound and sustained therapeutic effect.

These application notes provide a comprehensive guide to utilizing this compound in the design, synthesis, and evaluation of novel PROTACs.

Signaling Pathway and PROTAC Mechanism of Action

PROTACs targeting IRAK4 intervene in the TLR/IL-1R signaling pathway. Upon ligand binding to these receptors, a signaling cascade is initiated, leading to the recruitment and activation of IRAK4. Activated IRAK4 then phosphorylates downstream targets, culminating in the activation of transcription factors like NF-κB and the production of pro-inflammatory cytokines. An IRAK4-targeting PROTAC binds to IRAK4 and an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)), forming a ternary complex. This proximity induces the E3 ligase to ubiquitinate IRAK4, marking it for degradation by the proteasome.

cluster_0 Cellular Environment Ligand Ligand TLR/IL-1R TLR/IL-1R Ligand->TLR/IL-1R Binds MyD88 MyD88 TLR/IL-1R->MyD88 Recruits IRAK4 IRAK4 MyD88->IRAK4 Recruits & Activates Downstream Signaling Downstream Signaling IRAK4->Downstream Signaling Phosphorylates Proteasome Proteasome IRAK4->Proteasome Targeted for Degradation NF-kB Activation NF-kB Activation Downstream Signaling->NF-kB Activation Inflammatory Cytokines Inflammatory Cytokines NF-kB Activation->Inflammatory Cytokines Upregulates PROTAC PROTAC PROTAC->IRAK4 Binds (Warhead) E3 Ligase E3 Ligase PROTAC->E3 Ligase Binds (E3 Ligand) Ub Ubiquitin E3 Ligase->Ub Recruits Ub->IRAK4 Transfers to

PROTAC-mediated IRAK4 Degradation Pathway.

Experimental Protocols

Protocol 1: Synthesis of an IRAK4 PROTAC Warhead from this compound

This protocol outlines the initial steps to functionalize the this compound core to enable its eventual conjugation to a linker and E3 ligase ligand.

Materials:

  • This compound

  • Thionyl chloride or Oxalyl chloride

  • Appropriate amine (R-NH2) for amide bond formation

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and purification equipment (silica gel chromatography)

Procedure:

  • Acid Chloride Formation:

    • Suspend this compound (1.0 eq) in anhydrous DCM.

    • Add oxalyl chloride (1.5 eq) or thionyl chloride (2.0 eq) dropwise at 0 °C.

    • Add a catalytic amount of DMF.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Remove the solvent and excess reagent under reduced pressure to yield the crude 4,6-dichloroquinoline-3-carbonyl chloride.

  • Amide Coupling:

    • Dissolve the crude acid chloride in anhydrous DCM.

    • In a separate flask, dissolve the desired amine (R-NH2, 1.1 eq) and TEA or DIPEA (2.0 eq) in anhydrous DCM.

    • Add the acid chloride solution dropwise to the amine solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the desired quinoline-based warhead.

Start 4,6-dichloroquinoline- 3-carboxylic acid Step1 Acid Chloride Formation (SOCl2 or (COCl)2, DCM) Start->Step1 Intermediate 4,6-dichloroquinoline- 3-carbonyl chloride Step1->Intermediate Step2 Amide Coupling (R-NH2, Base, DCM) Intermediate->Step2 Product Quinoline-based Warhead Step2->Product

Application of 4,6-dichloroquinoline-3-carboxylic Acid in Kinase Inhibitor Synthesis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 4,6-dichloroquinoline-3-carboxylic acid as a versatile starting material in the synthesis of potent kinase inhibitors. The quinoline scaffold is a privileged structure in medicinal chemistry, and its derivatives have been successfully developed as inhibitors of various kinases, playing crucial roles in cellular signaling pathways implicated in cancer and other diseases.

Introduction

Kinases are a class of enzymes that catalyze the transfer of a phosphate group from ATP to a specific substrate, a process known as phosphorylation. This post-translational modification acts as a molecular switch, regulating a vast array of cellular processes, including cell growth, differentiation, and apoptosis. Aberrant kinase activity is a hallmark of many diseases, most notably cancer, making kinase inhibitors a major focus of drug discovery efforts.

The this compound scaffold offers several strategic advantages for the synthesis of kinase inhibitors. The two chlorine atoms at positions 4 and 6 provide reactive handles for the introduction of various substituents through nucleophilic substitution reactions. The chlorine atom at the C4 position is particularly susceptible to displacement, allowing for the facile introduction of amine side chains, which can be designed to interact with key residues in the ATP-binding pocket of kinases. The carboxylic acid moiety at the C3 position can also be modified, for instance, through amide bond formation, to further explore the chemical space and optimize inhibitor potency and selectivity.

This guide will detail a representative synthetic protocol for the derivatization of this compound and present biological data for analogous compounds, providing a solid foundation for the design and synthesis of novel kinase inhibitors.

Synthetic Pathway and Experimental Protocols

The following section outlines a general synthetic approach for the derivatization of this compound to generate a library of potential kinase inhibitors. The initial step involves the selective nucleophilic aromatic substitution of the more reactive chlorine atom at the 4-position, followed by hydrolysis of the ester (assuming the starting material is the commercially available ethyl ester) and subsequent amide coupling.

synthetic_pathway start Ethyl 4,6-dichloroquinoline- 3-carboxylate intermediate1 Ethyl 4-amino-6-chloroquinoline- 3-carboxylate derivative start->intermediate1 R-NH2, Base intermediate2 4-Amino-6-chloroquinoline- 3-carboxylic acid derivative intermediate1->intermediate2 LiOH or NaOH final_product Amide-coupled Kinase Inhibitor intermediate2->final_product R'-NH2, Coupling Agent

Caption: General synthetic route for kinase inhibitors from Ethyl 4,6-dichloroquinoline-3-carboxylate.

Protocol 1: Synthesis of Ethyl 4-(arylamino)-6-chloroquinoline-3-carboxylate Derivatives

This protocol describes the nucleophilic aromatic substitution at the C4 position of the quinoline ring.

Materials:

  • Ethyl 4,6-dichloroquinoline-3-carboxylate

  • Substituted aniline (1.2 equivalents)

  • Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • N-Methyl-2-pyrrolidone (NMP)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a solution of ethyl 4,6-dichloroquinoline-3-carboxylate (1.0 equivalent) in NMP, add the substituted aniline (1.2 equivalents) and DIPEA (2.0 equivalents).

  • Heat the reaction mixture to 120 °C and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ethyl 4-(arylamino)-6-chloroquinoline-3-carboxylate derivative.

Protocol 2: Hydrolysis to 4-(Arylamino)-6-chloroquinoline-3-carboxylic Acid

This protocol details the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Materials:

  • Ethyl 4-(arylamino)-6-chloroquinoline-3-carboxylate derivative

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (3.0 equivalents)

  • Tetrahydrofuran (THF)

  • Water

  • 1N Hydrochloric acid (HCl)

  • Standard laboratory glassware

Procedure:

  • Dissolve the ethyl 4-(arylamino)-6-chloroquinoline-3-carboxylate derivative (1.0 equivalent) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add LiOH or NaOH (3.0 equivalents) to the solution.

  • Stir the reaction mixture at room temperature or gently heat to 40-50 °C for 2-4 hours, monitoring by TLC or LC-MS.

  • After completion, remove the THF under reduced pressure.

  • Acidify the remaining aqueous solution to pH 3-4 with 1N HCl.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to obtain the 4-(arylamino)-6-chloroquinoline-3-carboxylic acid.

Biological Activity and Data Presentation

Derivatives of quinoline-3-carboxylic acid have shown significant inhibitory activity against various protein kinases. For instance, a study on 3-quinoline carboxylic acid derivatives identified compounds with potent inhibitory activity against Protein Kinase CK2, with IC50 values in the low micromolar range.[1] The following table summarizes representative biological data for such compounds, illustrating the potential of this scaffold.

Compound IDR Group (at C4)Target KinaseIC50 (µM)
Q-1 3-chloroanilineCK25.2
Q-2 4-methoxyanilineCK23.8
Q-3 3,4-dichloroanilineCK21.5
Q-4 4-fluoroanilineCK27.1

Note: The data presented in this table is representative of the activity of quinoline-3-carboxylic acid derivatives against Protein Kinase CK2 and is intended for illustrative purposes.

Signaling Pathway Context

Protein Kinase CK2 is a serine/threonine kinase that is constitutively active and plays a critical role in cell growth, proliferation, and survival. It is often overexpressed in cancer cells, making it an attractive target for cancer therapy. CK2 is involved in multiple signaling pathways, including the PI3K/Akt/mTOR and NF-κB pathways.

signaling_pathway ext_signal External Signal receptor Receptor ext_signal->receptor ck2 CK2 receptor->ck2 downstream Downstream Effectors (e.g., Akt, NF-κB) ck2->downstream Phosphorylation inhibitor Quinoline-3-carboxylic acid inhibitor inhibitor->ck2 Inhibition response Cell Proliferation, Survival downstream->response

Caption: Simplified CK2 signaling pathway and the point of inhibition by quinoline-3-carboxylic acid derivatives.

By inhibiting CK2, the synthesized quinoline-3-carboxylic acid derivatives can block the phosphorylation of its downstream substrates, thereby disrupting these pro-survival signaling cascades and leading to an anti-proliferative effect in cancer cells.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a diverse range of kinase inhibitors. The synthetic protocols provided herein, based on established methodologies for related quinoline derivatives, offer a clear pathway for the generation of novel compounds. The representative biological data highlights the potential of this scaffold to yield potent inhibitors of key kinases like CK2. The ability to systematically modify the quinoline core at multiple positions provides a powerful tool for medicinal chemists to fine-tune the pharmacological properties of these inhibitors, paving the way for the development of new and effective therapeutic agents.

References

Application Notes and Protocols for Amide Coupling with 4,6-Dichloroquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of N-substituted-4,6-dichloroquinoline-3-carboxamides. This class of compounds is of significant interest in medicinal chemistry and drug discovery due to the prevalence of the quinoline scaffold in pharmacologically active agents, including kinase inhibitors. The methodologies outlined below are suitable for the generation of libraries of diverse amide derivatives for screening and lead optimization.

Introduction

The amide bond is a cornerstone of medicinal chemistry, present in a vast number of pharmaceuticals. The coupling of carboxylic acids with amines to form amides is a fundamental and frequently employed reaction in drug development. 4,6-dichloroquinoline-3-carboxylic acid is a valuable building block for accessing novel chemical entities. The electron-withdrawing nature of the dichloro-substituted quinoline ring can influence the reactivity of the carboxylic acid and the properties of the resulting amide products. This document details robust and reproducible methods for the efficient synthesis of N-aryl and N-alkyl-4,6-dichloroquinoline-3-carboxamides.

Data Presentation: Comparative Analysis of Amide Coupling Methodologies

The choice of coupling reagent and reaction conditions can significantly impact the yield and purity of the desired amide product. Below is a summary of common amide coupling methodologies with typical reported yields for analogous quinoline-3-carboxylic acid systems. While specific yields for this compound with a wide range of amines are not extensively tabulated in the literature, the following data provides a representative expectation for these reactions.

Coupling Reagent/SystemAmineSolventBaseTemperature (°C)Time (h)Yield (%)Reference Analogue
EDC/HOBt Substituted AnilinesDMFDIPEARoom Temp12-1622-432-Aryl-quinoline-4-carboxamides[1]
HATU Aromatic AminesDMFDIPEA235~38General aromatic acid/amine coupling[2]
EDC/DMAP (cat. HOBt) Aniline DerivativesAcetonitrileDIPEA231857-93Functionalized carboxylic acids[2]
**Acyl Chloride (SOCl₂) **2-pyrrolidin-1-ylethanamineTHF-Room Temp1627-432-hydroxyquinoline-4-carboxylic acid[1]
CDMT Various AminesDCMN-MethylmorpholineRoom Temp--General amide synthesis[1]

Note: Yields are highly substrate-dependent, and optimization may be required for specific amine coupling partners with this compound.

Experimental Protocols

Two primary and reliable methods for the amide coupling of this compound are presented below.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This is a widely used and generally effective method for a broad range of amines. The use of 1-hydroxybenzotriazole (HOBt) as an additive helps to suppress side reactions and can improve yields.

Materials:

  • This compound

  • Amine (substituted aniline, alkylamine, etc.)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and the desired amine (1.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise, followed by the dropwise addition of DIPEA (2.0 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x volumes).

  • Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-substituted-4,6-dichloroquinoline-3-carboxamide.

Protocol 2: HATU Mediated Amide Coupling

HATU is a highly efficient coupling reagent, often used for more challenging couplings, such as with electron-deficient amines or sterically hindered substrates.

Materials:

  • This compound

  • Amine (substituted aniline, alkylamine, etc.)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 2-6 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system to yield the pure N-substituted-4,6-dichloroquinoline-3-carboxamide.

Visualizations

Experimental Workflow for Amide Coupling

The following diagram illustrates the general workflow for the synthesis of N-substituted-4,6-dichloroquinoline-3-carboxamides.

G cluster_reactants Reactants cluster_reaction Amide Coupling cluster_workup Workup & Purification cluster_product Final Product A 4,6-Dichloroquinoline- 3-carboxylic Acid C 1. Coupling Reagent (e.g., EDC/HOBt or HATU) 2. Base (e.g., DIPEA) 3. Solvent (e.g., DMF) A->C B Amine (R-NH2) B->C D Aqueous Workup (Extraction) C->D Reaction Mixture E Drying & Concentration D->E F Column Chromatography E->F Crude Product G N-Substituted-4,6-dichloro- quinoline-3-carboxamide F->G Purified Product

Caption: General workflow for the synthesis of 3-quinolinecarboxamide derivatives.

Potential Signaling Pathway Inhibition

Derivatives of quinoline-3-carboxamide have been investigated as inhibitors of various protein kinases, which are key components of cellular signaling pathways often dysregulated in diseases like cancer. For instance, some quinoline derivatives have shown inhibitory activity against Ataxia-Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA Damage Response (DDR) pathway.[3]

G cluster_pathway DNA Damage Response (DDR) Pathway DNA_Damage DNA Double-Strand Break ATM ATM Kinase DNA_Damage->ATM activates Downstream Downstream Effectors (e.g., p53, CHK2) ATM->Downstream CellCycle Cell Cycle Arrest Downstream->CellCycle Apoptosis Apoptosis Downstream->Apoptosis DNA_Repair DNA Repair Downstream->DNA_Repair Inhibitor 4,6-Dichloroquinoline- 3-carboxamide Derivative Inhibitor->ATM inhibits

Caption: Inhibition of the ATM kinase signaling pathway by a quinoline-carboxamide derivative.

References

Application Notes and Protocols: Synthesis of Antiproliferative Agents from 4,6-Dichloroquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of antiproliferative agents derived from 4,6-dichloroquinoline-3-carboxylic acid. The protocols and data presented herein are intended to serve as a valuable resource for researchers engaged in the discovery and development of novel anticancer therapeutics.

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities, including anticancer properties. Modifications of the quinoline ring system, particularly at the 3-position with a carboxylic acid or its amide derivatives, have yielded compounds with potent antiproliferative effects against various cancer cell lines. This document focuses on the utilization of this compound as a starting material for the synthesis of novel antiproliferative agents, specifically focusing on N-aryl/heteroaryl carboxamide derivatives.

Synthesis of N-Aryl/Heteroaryl-4,6-dichloroquinoline-3-carboxamides

The primary synthetic route to obtaining antiproliferative agents from this compound involves the formation of an amide bond with various substituted anilines or heterocyclic amines. This reaction is typically achieved through the activation of the carboxylic acid moiety followed by nucleophilic attack by the amine.

A general synthetic workflow is depicted below:

Synthesis_Workflow start 4,6-dichloroquinoline- 3-carboxylic acid activation Carboxylic Acid Activation (e.g., SOCl2, EDCI/HOBt) start->activation intermediate Acyl Chloride or Active Ester Intermediate activation->intermediate coupling Amide Bond Formation intermediate->coupling amine Substituted Aniline or Heterocyclic Amine amine->coupling product N-Aryl/Heteroaryl-4,6-dichloro- quinoline-3-carboxamide coupling->product

Caption: General workflow for the synthesis of N-Aryl/Heteroaryl-4,6-dichloroquinoline-3-carboxamides.

Experimental Protocols

Protocol 1: Synthesis of 4,6-dichloroquinoline-3-carbonyl chloride

This protocol describes the activation of the carboxylic acid to form the more reactive acyl chloride.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous toluene

  • Rotary evaporator

  • Round-bottom flask with reflux condenser and drying tube

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous toluene, add a catalytic amount of DMF.

  • Slowly add thionyl chloride (2.0 eq) to the mixture at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator to obtain the crude 4,6-dichloroquinoline-3-carbonyl chloride.

  • The crude product is typically used in the next step without further purification.

Protocol 2: Synthesis of N-(substituted phenyl)-4,6-dichloroquinoline-3-carboxamide

This protocol details the coupling of the acyl chloride with a substituted aniline.

Materials:

  • 4,6-dichloroquinoline-3-carbonyl chloride

  • Substituted aniline (e.g., 4-methoxyaniline)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Stir plate and magnetic stir bar

  • Separatory funnel

  • Silica gel for column chromatography

Procedure:

  • Dissolve the crude 4,6-dichloroquinoline-3-carbonyl chloride (1.0 eq) in anhydrous DCM.

  • In a separate flask, dissolve the substituted aniline (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Cool the aniline solution to 0 °C in an ice bath.

  • Slowly add the solution of 4,6-dichloroquinoline-3-carbonyl chloride to the aniline solution dropwise with constant stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired N-(substituted phenyl)-4,6-dichloroquinoline-3-carboxamide.

Antiproliferative Activity

The synthesized N-aryl/heteroaryl-4,6-dichloroquinoline-3-carboxamide derivatives can be evaluated for their antiproliferative activity against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Protocol 3: MTT Assay for Antiproliferative Activity

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116, A549)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare a series of dilutions of the test compounds in complete culture medium.

  • After 24 hours, replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Quantitative Data

The antiproliferative activities of a series of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides, which share the 6-chloroquinoline core, have been reported against human colon carcinoma (HCT-116) and human epithelial colorectal adenocarcinoma (Caco-2) cell lines.[1]

CompoundR-group on N-phenylIC₅₀ (µM) vs. HCT-116IC₅₀ (µM) vs. Caco-2
1 4-OCH₃8.937.4
2 4-CH₃3.350.9
3 4-F5.317.0
4 4-Cl4.918.9

Data is representative of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides and is intended to provide an indication of the potential activity of 4,6-dichloroquinoline-3-carboxamide derivatives.

Mechanism of Action: Signaling Pathway

Some quinoline carboxamide derivatives have been shown to exert their antiproliferative effects by targeting key signaling pathways involved in cancer cell growth and survival, such as the PI3K/AKT pathway.[1]

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotes Inhibitor Quinoline-3-carboxamide Derivative Inhibitor->PI3K Inhibits

Caption: Simplified PI3K/AKT signaling pathway and the inhibitory action of quinoline-3-carboxamide derivatives.

Inhibition of PI3K prevents the phosphorylation of PIP2 to PIP3, which in turn blocks the activation of AKT. This leads to the suppression of downstream signaling that promotes cell growth and proliferation and relieves the inhibition of apoptosis, ultimately leading to cancer cell death.

Conclusion

This compound serves as a versatile starting material for the synthesis of a variety of N-aryl/heteroaryl carboxamides with potential as antiproliferative agents. The synthetic protocols provided herein offer a straightforward approach to generate a library of these compounds for biological evaluation. The demonstrated activity of related chloro-substituted quinoline carboxamides against cancer cell lines and their potential to modulate critical signaling pathways like PI3K/AKT underscore the promise of this chemical scaffold in the development of novel cancer therapeutics. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these derivatives.

References

Application Notes and Protocols for the Esterification of 4,6-Dichloroquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the synthesis of esters from 4,6-dichloroquinoline-3-carboxylic acid. The protocols outlined below are based on established esterification methodologies, adapted for the specific chemical properties of quinoline-based carboxylic acids.

Introduction

This compound is a valuable scaffold in medicinal chemistry and drug development. Its derivatives have been explored for various therapeutic applications. The esterification of the carboxylic acid group is a crucial step in modifying the compound's pharmacokinetic and pharmacodynamic properties. This document presents two primary protocols for this transformation: the Fischer-Speier Esterification and the Steglich Esterification. These methods offer flexibility in terms of reaction conditions and suitability for different alcohol substrates.

Data Summary

The choice of esterification method can significantly impact reaction outcomes. The following table summarizes typical quantitative data for the proposed protocols. Please note that actual yields and reaction times may vary depending on the specific alcohol used and the scale of the reaction.

ParameterFischer-Speier EsterificationSteglich Esterification
Typical Yield 60-80%70-90%
Reaction Time 12-24 hours3-6 hours
Reaction Temperature Reflux (e.g., ~78°C for ethanol)0°C to Room Temperature
Key Reagents Alcohol (as solvent and reactant), Strong Acid Catalyst (e.g., H₂SO₄)Alcohol, DCC or EDC, DMAP (catalyst)
Applicability Best for simple, primary, and secondary alcohols.[1]Broad applicability, including sterically hindered alcohols.[1][2][3]
Considerations Reversible reaction, requires excess alcohol to drive equilibrium.[4][5][6]Side product (dicyclohexylurea) requires removal by filtration.[2][3]

Experimental Workflow

The general workflow for the esterification of this compound is depicted below. This process includes the main reaction step followed by work-up and purification to isolate the desired ester.

Esterification_Workflow Start 4,6-Dichloroquinoline- 3-carboxylic Acid + Alcohol Reaction Esterification Reaction (e.g., Fischer or Steglich) Start->Reaction Quench Reaction Quenching (e.g., addition of water/base) Reaction->Quench Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate/Water) Quench->Extraction Drying Drying of Organic Layer (e.g., Na₂SO₄ or MgSO₄) Extraction->Drying Filtration Filtration Drying->Filtration Evaporation Solvent Evaporation (Rotary Evaporator) Filtration->Evaporation Purification Purification of Crude Product (e.g., Column Chromatography or Recrystallization) Evaporation->Purification Product Pure Ester Product Purification->Product

Caption: General workflow for the esterification process.

Experimental Protocols

Protocol 1: Fischer-Speier Esterification

This method involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.[4][5] It is a classic and cost-effective method, particularly suitable for simple primary or secondary alcohols.

Materials:

  • This compound

  • Anhydrous alcohol (e.g., ethanol, methanol)

  • Concentrated sulfuric acid (H₂SO₄) or dry hydrogen chloride (HCl) gas[4]

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a drying tube, add this compound (1.0 eq).

  • Add a large excess of the desired anhydrous alcohol (e.g., 20-50 equivalents), which will also serve as the solvent.

  • Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred mixture.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature.

  • Slowly pour the reaction mixture into a beaker containing ice-water.

  • Neutralize the solution by carefully adding saturated sodium bicarbonate solution until the effervescence ceases (pH ~7-8).

  • Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ester.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Protocol 2: Steglich Esterification

This method utilizes a coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[2][3] It is performed under mild, non-acidic conditions and is effective for a wide range of alcohols, including those that are sterically hindered or acid-sensitive.[2][7]

Materials:

  • This compound

  • Alcohol (1.0-1.5 eq)

  • Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF)

  • 0.5 N Hydrochloric acid (HCl) solution[2]

  • Saturated sodium bicarbonate (NaHCO₃) solution[2]

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.

  • Add the DCC solution dropwise to the cooled reaction mixture over 5-10 minutes.[2]

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-6 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter off the DCU precipitate and wash the solid with a small amount of DCM.

  • Combine the filtrate and washings and transfer to a separatory funnel.

  • Wash the organic solution sequentially with 0.5 N HCl solution, saturated NaHCO₃ solution, and brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude ester.

  • Purify the crude product by column chromatography on silica gel to remove any remaining traces of DCU and other impurities.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • DCC is a potent allergen and should be handled with care.[2]

  • Concentrated acids are corrosive and should be handled with extreme caution.

  • Phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂), if used for alternative methods, are highly corrosive and react violently with water.[8] Handle them with extreme care under anhydrous conditions.

References

Application Notes and Protocols for the Purity Assessment of 4,6-dichloroquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical methodologies for assessing the purity of 4,6-dichloroquinoline-3-carboxylic acid, a key intermediate in pharmaceutical synthesis. The purity of such intermediates is critical as it directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document outlines detailed protocols for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, along with potential impurity profiles and data presentation guidelines.

Introduction

This compound is a halogenated quinoline derivative. Its purity is paramount to ensure the desired reaction outcomes and to minimize the presence of potentially toxic or reactive impurities in the subsequent manufacturing steps of an API. The analytical techniques described herein provide robust methods for both quantitative purity determination and the identification and characterization of process-related and degradation impurities. A multi-faceted analytical approach is recommended for a comprehensive purity assessment.

Potential Impurity Profile

Impurities in this compound can originate from starting materials, by-products of the synthesis, or degradation. Based on common synthetic routes for dichlorinated quinolines, potential impurities may include:

  • Isomeric Impurities: Positional isomers of the dichloro-substituted quinoline ring are common process-related impurities. For instance, the synthesis of the related 4,7-dichloroquinoline has been shown to produce the 4,5-dichloroquinoline isomer. Therefore, it is crucial to develop analytical methods capable of separating and identifying other dichlorinated isomers of quinoline-3-carboxylic acid.

  • Starting Materials: Unreacted starting materials or reagents from the synthetic process.

  • Monochloro Species: Incompletely chlorinated quinoline derivatives.

  • Over-chlorinated Species: Trichloro- or other polychlorinated quinoline derivatives.

  • Hydrolysis Products: For example, replacement of a chloro-substituent with a hydroxyl group.

  • Decarboxylation Products: Loss of the carboxylic acid group.

Analytical Techniques and Protocols

A combination of chromatographic and spectroscopic techniques is essential for a thorough purity analysis.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Assessment

HPLC is the primary method for determining the purity of non-volatile organic compounds and for quantifying impurities. A reversed-phase HPLC method is suitable for the analysis of this compound.

Experimental Protocol: RP-HPLC

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: 10-90% B

    • 15-20 min: 90% B

    • 20-22 min: 90-10% B

    • 22-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or a mixture of mobile phases) to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation: HPLC Purity Analysis

The purity is typically calculated using the area percent method.

Peak No.Retention Time (min)Peak AreaArea %Identity
15.815,0000.5Impurity 1 (e.g., Monochloro-species)
28.22,910,00097.0This compound
39.530,0001.0Impurity 2 (e.g., Isomeric impurity)
411.145,0001.5Impurity 3 (e.g., Starting material)
Total 3,000,000 100.0

Note: The retention times and impurity profile are hypothetical and should be determined experimentally.

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Prepare Sample Solution (1 mg/mL) equilibrate Equilibrate HPLC System prep_sample->equilibrate prep_mobile Prepare Mobile Phases A and B prep_mobile->equilibrate inject Inject Sample equilibrate->inject run_gradient Run Gradient Program inject->run_gradient detect Detect at 254 nm run_gradient->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Area % Purity integrate->calculate

Caption: Workflow for HPLC purity assessment.

Mass Spectrometry (MS) for Identification and Impurity Profiling

Mass spectrometry, often coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is a powerful tool for the identification of the main component and its impurities by providing molecular weight information. For a carboxylic acid, which is non-volatile, LC-MS is generally more suitable. GC-MS can be employed for the analysis of volatile impurities or after derivatization of the carboxylic acid to a more volatile ester.

Experimental Protocol: LC-MS

  • LC System: Utilize the same HPLC conditions as described in section 3.1.

  • Mass Spectrometer: An electrospray ionization (ESI) source is suitable.

  • Ionization Mode: Negative ion mode is often preferred for carboxylic acids to observe the [M-H]⁻ ion.

  • Mass Range: Scan a mass range appropriate for the expected compound and its potential impurities (e.g., m/z 100-500).

Experimental Protocol: GC-MS (for volatile impurities or after derivatization)

  • Derivatization (Esterification): To analyze the main compound by GC-MS, it can be converted to its methyl ester.

    • Dissolve ~1 mg of the sample in 1 mL of methanol.

    • Add a catalytic amount of sulfuric acid or use a reagent like (trimethylsilyl)diazomethane.

    • Heat the mixture if necessary and then inject it into the GC-MS.

  • GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 10 minutes at 300 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

Data Presentation: Mass Spectrometry Data

CompoundMolecular FormulaExpected [M-H]⁻ (LC-MS)Key Fragments (GC-MS of Methyl Ester)
This compoundC₁₀H₅Cl₂NO₂240.96M⁺ (as methyl ester), M-OCH₃, M-COOCH₃, fragments showing loss of Cl
Isomeric ImpurityC₁₀H₅Cl₂NO₂240.96Similar fragmentation to the main compound
Monochloro-speciesC₁₀H₆ClNO₂206.00M⁺ (as methyl ester), M-OCH₃, M-COOCH₃, fragments showing loss of Cl

Note: The presence of two chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum (M, M+2, M+4 peaks in a 9:6:1 ratio), which is a powerful tool for identifying chlorinated compounds.

Logical Relationship for Impurity Identification

Impurity_ID cluster_analysis Analytical Data cluster_synthesis Synthesis Knowledge hplc HPLC Retention Time impurity_id Impurity Identification hplc->impurity_id ms Mass Spectrum (Molecular Weight & Isotope Pattern) ms->impurity_id nmr NMR Spectrum (Structural Information) nmr->impurity_id starting_materials Starting Materials starting_materials->impurity_id intermediates Intermediates intermediates->impurity_id byproducts Potential By-products byproducts->impurity_id

Caption: Logic for impurity identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound and for identifying structurally related impurities. Both ¹H and ¹³C NMR should be performed.

Experimental Protocol: NMR

  • Instrumentation: NMR spectrometer (300 MHz or higher recommended for better resolution).

  • Sample Preparation: Dissolve 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice for carboxylic acids.

  • Experiments:

    • ¹H NMR: Provides information on the number and environment of protons.

    • ¹³C NMR: Provides information on the number and environment of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): Can be used to definitively assign signals and elucidate the structure of unknown impurities.

Data Presentation: Expected NMR Spectral Data

The following are expected chemical shifts based on the structure and data from similar compounds. Actual values may vary depending on the solvent and other experimental conditions.

¹H NMR (in DMSO-d₆):

  • COOH: ~13-14 ppm (broad singlet)

  • Quinoline Protons:

    • A singlet for the proton at the 2-position, expected to be downfield (around 9.0-9.2 ppm). The ¹H NMR of the related ethyl 4,6-dichloroquinoline-3-carboxylate shows a characteristic quinoline proton peak at δ 9.13 ppm.[1]

    • Protons on the benzene ring portion of the quinoline will appear as doublets or doublet of doublets in the aromatic region (7.5-8.5 ppm).

¹³C NMR (in DMSO-d₆):

  • COOH: ~165-170 ppm

  • Quaternary Carbons (C-Cl, C-C): Multiple signals in the 120-150 ppm range.

  • CH Carbons: Signals corresponding to the protonated carbons of the quinoline ring.

Parameter¹H NMR¹³C NMR
Solvent DMSO-d₆DMSO-d₆
Reference TMS (0 ppm)TMS (0 ppm)
Expected Chemical Shift Ranges (ppm) 13-14 (COOH), 7.5-9.2 (Aromatic-H)165-170 (COOH), 120-150 (Aromatic-C)

Summary and Conclusion

The purity assessment of this compound requires a combination of analytical techniques. HPLC provides a reliable method for quantitative purity determination. LC-MS and GC-MS are essential for identifying and characterizing impurities by providing molecular weight and fragmentation information. NMR spectroscopy is crucial for the definitive structural elucidation of the main compound and any significant impurities. The protocols and data presented in these application notes provide a solid foundation for researchers, scientists, and drug development professionals to establish robust analytical methods for quality control and process monitoring. The potential for isomeric impurities should be a key consideration in method development and validation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,6-dichloroquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 4,6-dichloroquinoline-3-carboxylic acid synthesis. It includes detailed troubleshooting guides, frequently asked questions, experimental protocols, and comparative data to address common challenges encountered during this multi-step synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and established synthetic route is a multi-step process that begins with the Gould-Jacobs reaction. This involves the condensation of 3,5-dichloroaniline with diethyl ethoxymethylenemalonate, followed by a high-temperature cyclization to form the quinoline core. Subsequent steps include chlorination of the 4-hydroxy group and saponification of the ethyl ester to yield the final carboxylic acid.

Q2: What are the critical parameters affecting the yield of the Gould-Jacobs cyclization step?

A2: The cyclization is a thermal process that requires high temperatures, typically around 250 °C.[1] The reaction time and temperature are crucial and must be carefully optimized to ensure complete cyclization while minimizing product degradation.[2][3] High-boiling point solvents like diphenyl ether or Dowtherm A are commonly used to achieve the necessary temperature.[1]

Q3: What are the common challenges in the chlorination of the 4-hydroxyquinoline intermediate?

A3: Incomplete chlorination and the formation of dark-colored impurities are common issues. Ensuring anhydrous conditions and using a sufficient excess of the chlorinating agent, such as phosphorus oxychloride (POCl₃), are critical. The reaction temperature and time should also be carefully controlled to prevent side reactions.[4]

Q4: Can microwave-assisted synthesis be used to improve the yield?

A4: Yes, microwave irradiation can be a highly effective method for the cyclization step of the Gould-Jacobs reaction. It often leads to significantly shorter reaction times and improved yields compared to conventional heating methods.[3] However, careful optimization of temperature and time is still necessary to prevent decarboxylation and other side reactions.[3]

Q5: What is the best way to purify the final product, this compound?

A5: The crude product can be purified by recrystallization. Common solvents for recrystallization of carboxylic acids include ethanol, acetic acid, or mixtures of dimethylformamide (DMF) and water. The choice of solvent will depend on the solubility of the product and impurities.

Troubleshooting Guides

Step 1 & 2: Condensation and Cyclization (Gould-Jacobs Reaction)
Problem Potential Cause(s) Recommended Solution(s)
Low yield of the initial condensation product - Incomplete reaction between 3,5-dichloroaniline and diethyl ethoxymethylenemalonate.- Sub-optimal reaction temperature.- Ensure equimolar or a slight excess of diethyl ethoxymethylenemalonate is used.- Heat the initial mixture at a controlled temperature of around 100-130 °C for 1-2 hours to ensure the formation of the anilidomethylenemalonate intermediate before proceeding to the high-temperature cyclization.
Incomplete cyclization to the quinoline ring - The temperature for the thermal cyclization is too low.- Insufficient reaction time.- The reaction mixture in a high-boiling solvent like Dowtherm A should be heated to a high temperature, typically around 250 °C.[1]- Microwave heating can also be employed to achieve high temperatures and shorten reaction times.[3]- Ensure the reaction is heated for a sufficient duration, typically 30-60 minutes at the optimal temperature.[1]
Formation of decarboxylated byproduct - Excessively high reaction temperature and/or pressure, especially in microwave synthesis.- Carefully control the reaction temperature and time.[3]- If using a sealed vessel for microwave synthesis, monitor the pressure. Reducing the temperature may be necessary.
Product is an oil and difficult to isolate - Presence of impurities or residual high-boiling solvent.- Try triturating the crude oil with a non-polar solvent like hexane or petroleum ether to induce crystallization.- After cooling the reaction mixture, add a non-polar solvent to precipitate the product and wash thoroughly to remove the high-boiling solvent.
Step 3: Chlorination
Problem Potential Cause(s) Recommended Solution(s)
Low yield of ethyl 4,6-dichloroquinoline-3-carboxylate - Incomplete chlorination.- Degradation of the product under harsh conditions.- Presence of moisture.- Ensure a sufficient excess of the chlorinating agent (e.g., POCl₃) is used.[4]- Control the reaction temperature, typically refluxing in the chlorinating agent.- Ensure all glassware is dry and the reaction is performed under an inert atmosphere.
Formation of dark-colored impurities - Side reactions due to the electron-rich nature of the quinoline ring at high temperatures.- Impurities from the previous step reacting with the chlorinating agent.- Maintain the reaction temperature within the recommended range.- Ensure the starting material (ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate) is of high purity.[4]
Step 4: Saponification
Problem Potential Cause(s) Recommended Solution(s)
Incomplete hydrolysis of the ester - Insufficient reaction time or temperature.- Insufficient amount of base.- Ensure the reaction is refluxed for an adequate amount of time (typically several hours) until the reaction is complete (monitor by TLC).- Use a sufficient excess of a strong base like sodium hydroxide or potassium hydroxide.[5]
Low yield of carboxylic acid after acidification - The carboxylic acid is partially soluble in the aqueous solution.- Incomplete precipitation.- Ensure the aqueous solution is sufficiently acidified to a low pH to fully protonate the carboxylate salt.[5]- Cool the solution in an ice bath to maximize precipitation before filtration.
Product is difficult to filter - The precipitate is very fine.- Allow the precipitate to digest (stand for a period) before filtration to allow for larger crystal growth.

Quantitative Data

Table 1: Comparison of Reaction Conditions for Gould-Jacobs Cyclization

Entry Heating Method Solvent Temperature (°C) Time Yield (%) Reference
1ConventionalDowtherm A25030 min~95 (for similar substrates)[1]
2MicrowaveNone25020 min1 (for aniline)[3]
3MicrowaveNone30020 min37 (for aniline)[3]
4MicrowaveNone3005 min47 (for aniline)[3]

Note: Yields for aniline are provided for comparison of heating methods. Yields for the specific synthesis of ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate are expected to be high under optimized conventional heating conditions.

Table 2: Reported Yields for Key Steps in Similar Quinoline Syntheses

Reaction Step Product Yield (%) Reference
Gould-Jacobs CyclizationEthyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate~93[1]
Saponification & Acidification7-Chloro-4-hydroxy-3-quinolinecarboxylic acid85-98[6]
Chlorination4,7-dichloroquinoline66-73[6]
Saponification2-fluoropentanoic acid99[5]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4,6-dichloroquinoline-3-carboxylate

Step 1: Condensation of 3,5-dichloroaniline and Diethyl Ethoxymethylenemalonate

  • In a round-bottom flask, combine 3,5-dichloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.1 eq).

  • Heat the mixture at 100-130 °C for 1-2 hours. The evolution of ethanol indicates the progress of the reaction.

  • The resulting crude intermediate, diethyl 2-((3,5-dichlorophenyl)amino)methylenemalonate, can be used directly in the next step.

Step 2: Thermal Cyclization to Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate

  • To the crude intermediate from Step 1, add a high-boiling point solvent such as Dowtherm A.

  • Heat the mixture to reflux (approximately 250 °C) under a nitrogen atmosphere for 30-60 minutes.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Cool the reaction mixture to room temperature.

  • Add a non-polar solvent such as hexane to precipitate the crude product.

  • Collect the solid by filtration and wash with the non-polar solvent to remove the high-boiling solvent.

Step 3: Chlorination to Ethyl 4,6-dichloroquinoline-3-carboxylate

  • Suspend the crude ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate in phosphorus oxychloride (POCl₃, excess).

  • Heat the mixture to reflux (approximately 105-110 °C) for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the solution with a base (e.g., sodium bicarbonate or ammonia solution) to precipitate the crude product.

  • Filter the solid, wash thoroughly with water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Saponification to this compound
  • Dissolve the ethyl 4,6-dichloroquinoline-3-carboxylate in a mixture of ethanol and an aqueous solution of a strong base (e.g., 10% NaOH).[6]

  • Heat the mixture to reflux until all the solid dissolves and the hydrolysis is complete (monitor by TLC), typically for 1-2 hours.[6]

  • Cool the reaction mixture and, if necessary, remove the ethanol under reduced pressure.

  • Acidify the aqueous solution with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid.[5][6]

  • Collect the solid by filtration, wash thoroughly with water to remove any inorganic salts, and dry under vacuum.

  • The final product can be further purified by recrystallization.

Visualizations

Synthesis_Pathway A 3,5-dichloroaniline + Diethyl ethoxymethylenemalonate B Diethyl 2-((3,5-dichlorophenyl)amino)methylenemalonate A->B Condensation (100-130 °C) C Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate B->C Thermal Cyclization (~250 °C, Dowtherm A) D Ethyl 4,6-dichloroquinoline-3-carboxylate C->D Chlorination (POCl₃, reflux) E This compound D->E Saponification (NaOH, H₂O/EtOH, reflux)

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield in Synthesis Step Identify the Problematic Step Start->Step Condensation Condensation/Cyclization Step->Condensation Gould-Jacobs Chlorination Chlorination Step->Chlorination Saponification Saponification Step->Saponification Optimize_Temp_Time Optimize Temperature & Time Condensation->Optimize_Temp_Time Check_Reagents Check Reagent Purity & Stoichiometry Condensation->Check_Reagents Chlorination->Check_Reagents Anhydrous Ensure Anhydrous Conditions Chlorination->Anhydrous Saponification->Optimize_Temp_Time pH_Control Verify pH for Precipitation Saponification->pH_Control Purify Purify Intermediates Optimize_Temp_Time->Purify Check_Reagents->Purify Anhydrous->Purify pH_Control->Purify

Caption: Troubleshooting workflow for low yield issues.

References

Technical Support Center: Purification of 4,6-dichloroquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4,6-dichloroquinoline-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via hydrolysis of its ethyl ester?

A1: The most common impurities include:

  • Unreacted Ethyl 4,6-dichloroquinoline-3-carboxylate: The starting material for the hydrolysis reaction.

  • Isomeric Impurities: Positional isomers that may have formed during the synthesis of the quinoline core.

  • Byproducts of Hydrolysis: Side-products that can form under harsh basic or acidic hydrolysis conditions.[1]

  • Inorganic Salts: Resulting from the neutralization step after hydrolysis.

Q2: My purified this compound is colored (yellow or brown). Is this indicative of significant impurity?

A2: While the pure compound is expected to be a white to off-white solid, quinoline derivatives can often exhibit a yellow or brown hue due to trace oxidized impurities upon exposure to air and light. This coloration does not necessarily indicate a substantial level of impurity. However, for applications requiring very high purity, further purification or storage under an inert atmosphere in the dark is recommended.

Q3: What are the general solubility characteristics of this compound?

A3: As a carboxylic acid, its solubility is pH-dependent. It is generally poorly soluble in water under acidic to neutral conditions but will dissolve in aqueous basic solutions (e.g., sodium hydroxide, sodium bicarbonate) due to the formation of the more soluble carboxylate salt.[2] In organic solvents, its solubility varies, with better solubility in polar aprotic solvents like DMF and DMSO, and moderate to low solubility in alcohols and chlorinated solvents.

Q4: Can I use acid-base extraction for purification?

A4: Yes, acid-base extraction is a highly effective technique for separating this compound from neutral or basic impurities. The crude product can be dissolved in an organic solvent and washed with a basic aqueous solution to extract the carboxylic acid as its salt into the aqueous phase. The aqueous layer can then be washed with fresh organic solvent to remove any remaining neutral impurities before being acidified to precipitate the pure carboxylic acid.

Troubleshooting Guides

Issue 1: The crude product is an oil and does not crystallize.

  • Possible Cause: Presence of significant amounts of impurities, particularly the starting ethyl ester, which can act as a eutectic contaminant.

  • Solution:

    • Solvent Screening: Perform small-scale recrystallization trials with a variety of solvents and solvent mixtures (e.g., ethanol/water, acetic acid/water, toluene).

    • Acid-Base Extraction: Utilize an acid-base extraction workup to separate the acidic product from neutral impurities like the starting ester.

    • Chromatography: If recrystallization fails, column chromatography is a reliable alternative.

Issue 2: Streaking is observed during Thin Layer Chromatography (TLC) analysis.

  • Possible Cause: The carboxylic acid group is interacting strongly with the silica gel, leading to poor separation and streaking.

  • Solution: Add a small amount of a volatile acid, such as acetic acid or formic acid (0.1-1%), to the TLC mobile phase. This will protonate the carboxylic acid, reducing its interaction with the silica and resulting in more defined spots.

Issue 3: Low yield after recrystallization.

  • Possible Cause:

    • The chosen solvent is too good a solvent, even at low temperatures.

    • Too much solvent was used during the dissolution step.

    • The product is co-precipitating with impurities.

  • Solution:

    • Solvent System Optimization: Use a two-solvent system where the product is soluble in one solvent (the "good" solvent) and insoluble in the other (the "poor" solvent). Dissolve the crude product in a minimal amount of the hot "good" solvent and then add the "poor" solvent dropwise until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.

    • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • Pre-purification: If the crude product is highly impure, consider a preliminary purification step like an acid-base wash or a quick filtration through a plug of silica gel before recrystallization.

Data Presentation

Table 1: Illustrative Purity Improvement of a Quinoline Carboxylic Acid Derivative with Different Purification Solvents

SolventInitial Purity (%)Final Purity (%)
N,N-Dimethylformamide (DMF)88.4>93
Formamide (FA)88.4>93
N-Methylformamide (NMF)88.4>93
Dimethylimidazole (DMI)88.4>93

Note: This data is representative for a quinoline carboxylic acid derivative and illustrates the effectiveness of high-boiling polar aprotic solvents for recrystallization. Actual results for this compound may vary.[3]

Table 2: Representative HPLC Method Parameters for Analysis of Quinoline Carboxylic Acids

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 60% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection Wavelength 325 nm
Column Temperature 30°C

Note: This is a general method and may require optimization for the specific separation of this compound from its impurities.[4]

Experimental Protocols

Protocol 1: Purification by Recrystallization

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, acetic acid, toluene, and mixtures such as ethanol/water). A suitable solvent will dissolve the compound when hot but give poor solubility when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent with stirring until the solid just dissolves.

  • (Optional) Decolorization: If the solution is colored, add a small amount of activated charcoal and heat the solution at boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Column Chromatography

  • Stationary Phase: Prepare a silica gel column in a suitable glass column.

  • Mobile Phase Selection: Using TLC, determine a suitable mobile phase that provides good separation between the product and its impurities. A common starting point is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate), with the addition of 0.1-1% acetic or formic acid to prevent streaking.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution: Elute the column with the chosen mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Mandatory Visualization

experimental_workflow crude Crude 4,6-dichloroquinoline- 3-carboxylic acid dissolve Dissolve in Organic Solvent crude->dissolve base_wash Wash with Aqueous Base (e.g., NaHCO3) dissolve->base_wash separate_layers Separate Layers base_wash->separate_layers acidify Acidify Aqueous Layer (e.g., with HCl) separate_layers->acidify Aqueous Layer recrystallize Recrystallize separate_layers->recrystallize Organic Layer (Impurities) precipitate Precipitate Pure Acid acidify->precipitate filter_dry Filter and Dry precipitate->filter_dry column_chrom Column Chromatography precipitate->column_chrom If further purification is needed pure_product Pure 4,6-dichloroquinoline- 3-carboxylic acid filter_dry->pure_product column_chrom->pure_product

Caption: General purification workflow for this compound.

troubleshooting_tree decision decision action action start Crude Product is_oily Is the product an oil? start->is_oily streaking_tlc Streaking on TLC? start->streaking_tlc try_recrystallization Attempt Recrystallization is_oily->try_recrystallization No use_acid_base Use Acid-Base Extraction is_oily->use_acid_base Yes recrystallization_fails Recrystallization fails? low_yield Low yield after recrystallization? recrystallization_fails->low_yield No use_column Use Column Chromatography recrystallization_fails->use_column Yes optimize_solvent Optimize Solvent System (e.g., two-solvent) low_yield->optimize_solvent Yes add_acid_eluent Add 0.1-1% Acid to Eluent streaking_tlc->add_acid_eluent Yes try_recrystallization->recrystallization_fails

Caption: Troubleshooting decision tree for purification challenges.

References

Technical Support Center: Synthesis of 4,6-dichloroquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,6-dichloroquinoline-3-carboxylic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis, offering potential causes and solutions.

Problem 1: Low yield of the cyclized product, ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate.

  • Question: My thermal cyclization step is resulting in a low yield of the desired quinolone. What are the likely causes and how can I improve it?

  • Answer: Low yields in the Gould-Jacobs cyclization are a common issue, often stemming from suboptimal reaction conditions. Here are the primary factors to investigate:

    • Insufficient Temperature: The intramolecular cyclization of the anilinoacrylate intermediate is a high-energy process.[1] Temperatures below 240-250°C may be too low for the reaction to proceed efficiently.[2]

    • Reaction Time: The reaction time must be optimized. While higher temperatures can drive the reaction, prolonged heating can lead to product degradation.[3] A time-temperature study is recommended to find the optimal balance.[3]

    • Inefficient Heat Transfer: Using a high-boiling, inert solvent such as Dowtherm A or diphenyl ether is crucial for maintaining a consistent high temperature and ensuring efficient heat transfer throughout the reaction mixture.[1][2][4] This has been shown to increase cyclization yields to as high as 95% in some cases.[2]

    • Incomplete Initial Condensation: Ensure the initial reaction between 3-chloroaniline and diethyl ethoxymethylenemalonate has gone to completion before attempting the cyclization. The intermediate can be isolated and characterized if necessary.[4]

Problem 2: Formation of isomeric byproducts.

  • Question: I am observing a mixture of quinoline isomers in my product. How can I prevent this?

  • Answer: The formation of isomers is a known challenge in quinoline synthesis when using asymmetrically substituted anilines.[2] In the synthesis of the 6-chloro isomer from 3-chloroaniline, there is a possibility of cyclization occurring at the 2-position or the 6-position relative to the amino group. However, the Gould-Jacobs reaction regioselectivity is controlled by both steric and electronic factors.[2] For 3-chloroaniline, cyclization to form the 6-chloro and 8-chloro quinoline is possible. The major product is typically the less sterically hindered isomer. Careful purification by recrystallization or chromatography is often necessary to isolate the desired isomer.

Problem 3: Significant product degradation or charring during cyclization.

  • Question: My reaction mixture turns black, and I isolate very little desired product after the high-temperature cyclization. What's happening?

  • Answer: Charring and product decomposition are classic signs of excessive heat or prolonged reaction times.[2] The high temperatures required for cyclization can also promote undesirable side reactions.[2]

    • Optimize Temperature and Time: Systematically lower the reaction temperature or reduce the heating time. Microwave-assisted synthesis can be an alternative, as it often allows for rapid heating to high temperatures, potentially reducing the overall time the material is exposed to harsh conditions and thereby minimizing degradation.[3]

    • Ensure Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation at high temperatures.

Problem 4: Incomplete hydrolysis of the ethyl ester.

  • Question: The saponification of ethyl 4,6-dichloroquinoline-3-carboxylate is not going to completion, or it requires very harsh conditions that lead to side products. What can I do?

  • Answer: Hydrolysis of the ethyl ester to the carboxylic acid can sometimes be challenging.

    • Standard Procedure: The most common method is base-catalyzed hydrolysis (saponification) using an aqueous solution of a strong base like sodium hydroxide or potassium hydroxide, followed by acidic workup.[1] Refluxing until all the solid ester dissolves is a good indicator of reaction completion.[4]

    • Alternative Methods: If standard saponification is proving difficult or leading to degradation, especially if other sensitive functional groups are present, alternative deprotection methods can be evaluated. For sterically hindered or electron-poor systems, harsher conditions might be necessary, but this increases the risk of side reactions.[5] In some challenging cases, reagents like boron tribromide (BBr₃) have been used to cleave esters under milder, non-hydrolytic conditions, which can minimize side product formation.[5]

Problem 5: Unwanted decarboxylation of the final product.

  • Question: I am losing the carboxylic acid group from my final product, especially during purification. How can I avoid this?

  • Answer: Decarboxylation is a common side reaction for quinoline-3-carboxylic acids, particularly at high temperatures.[3][6] The 4-hydroxy or 4-chloro substituent can facilitate this process.

    • Avoid Excessive Heat: During workup and purification, avoid unnecessarily high temperatures. If recrystallization is performed, use the minimum temperature required to dissolve the solid.

    • pH Control: The stability of the carboxylic acid can be pH-dependent. Ensure the product is stored in a solid, dry form.

Frequently Asked Questions (FAQs)

Q1: What is the typical first step in the synthesis of this compound?

A1: The synthesis typically begins with the Gould-Jacobs reaction.[7][8] The first step is the condensation of 3-chloroaniline with diethyl ethoxymethylenemalonate. This reaction is usually heated on a steam bath for about an hour, allowing the ethanol byproduct to evaporate, which drives the reaction to completion.[4] The resulting intermediate, ethyl α-carbethoxy-β-(3-chloroanilino)acrylate, is often used directly in the next step without purification.[4]

Q2: What are the key steps to convert the cyclized intermediate into the final product?

A2: After the thermal cyclization to form ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate, two main transformations are required:

  • Saponification: The ethyl ester is hydrolyzed to the corresponding carboxylic acid (6-chloro-4-hydroxyquinoline-3-carboxylic acid) using a base like NaOH.[1][9]

  • Chlorination: The 4-hydroxy group is converted to a chloro group. This is typically achieved by treating the intermediate with a chlorinating agent like phosphorus oxychloride (POCl₃).[4][6][10]

Q3: Are there any major impurities I should look out for?

A3: Yes, several impurities can arise:

  • Unreacted starting materials: 3-chloroaniline or diethyl ethoxymethylenemalonate.

  • Incompletely cyclized intermediate: Ethyl α-carbethoxy-β-(3-chloroanilino)acrylate.

  • Isomeric products: Depending on the precise conditions, small amounts of 8-chloro-4-hydroxyquinoline-3-carboxylic acid ester may form.

  • Decarboxylated product: 4,6-dichloroquinoline may be present if excessive heat is used after the carboxylic acid is formed.

  • Colored impurities: High-temperature reactions often produce colored byproducts that need to be removed during workup, for instance, by washing with a non-polar solvent like Skellysolve B or petroleum ether.[4]

Q4: Can you provide a general experimental protocol for the key steps?

A4: The following is a summarized protocol based on established literature procedures.[4][9]

StepProcedure
1. Condensation Mix 1.0 mole of 3-chloroaniline with 1.1 moles of diethyl ethoxymethylenemalonate. Heat the mixture on a steam bath for 1 hour. The crude anilinoacrylate product is typically used directly in the next step.
2. Cyclization Heat a high-boiling solvent (e.g., Dowtherm A) to boiling (approx. 250°C) in a flask equipped with a condenser. Pour the warm anilinoacrylate from Step 1 into the boiling solvent. Continue heating for about 1 hour. Cool the mixture, filter the precipitated solid (ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate), and wash with a non-polar solvent to remove colored impurities.
3. Saponification Mix the filter cake from Step 2 with a 10-25% aqueous solution of sodium hydroxide. Reflux the mixture vigorously until all the solid dissolves (approx. 1-2 hours). Cool the solution and acidify with HCl or H₂SO₄ to precipitate the 6-chloro-4-hydroxyquinoline-3-carboxylic acid. Collect the solid by filtration and wash thoroughly with water.
4. Chlorination Suspend the dried acid from Step 3 in a solvent like diphenyl ether or toluene. Add phosphorus oxychloride (POCl₃) dropwise. Heat the mixture (e.g., to 135-140°C) for 1-2 hours. After cooling, the reaction mixture is carefully worked up, often by pouring into ice and neutralizing, to yield the final product, this compound.

Note: These are generalized steps. Specific quantities, temperatures, and times should be optimized for your specific lab setup and scale. Always consult original literature and perform appropriate safety assessments before conducting any experiment.

Data Presentation

The following table summarizes the impact of key reaction parameters on the synthesis, based on common observations from the literature.

ParameterConditionExpected Outcome on YieldPotential Side ReactionsReference
Cyclization Temperature Too Low (<240°C)Low YieldIncomplete cyclization[2]
Optimal (250°C)High YieldMinimal[1][4]
Too High (>260°C) / ProlongedDecreased YieldProduct degradation, charring, decarboxylation[2][3]
Cyclization Solvent No SolventVery Moderate Yield (<30%)Decomposition[2]
High-Boiling Inert SolventHigh Yield (up to 95%)Fewer side reactions[2]
Hydrolysis Conditions Mild Base/TempIncomplete reaction-[5]
Strong Base / High TempComplete reactionIncreased side product formation[5]

Visualizations

The following diagrams illustrate the core synthetic pathway and potential side reactions.

Synthesis_Pathway cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Saponification cluster_step4 Step 4: Chlorination A 3-Chloroaniline C Anilinoacrylate Intermediate A->C + Heat - EtOH B Diethyl Ethoxymethylenemalonate B->C + Heat - EtOH D Ethyl 6-Chloro-4-hydroxy- quinoline-3-carboxylate C->D ~250°C (Dowtherm A) E 6-Chloro-4-hydroxy- quinoline-3-carboxylic acid D->E 1. NaOH, H₂O 2. H⁺ workup F 4,6-Dichloroquinoline- 3-carboxylic acid (Product) E->F POCl₃

Caption: Main synthesis pathway for this compound.

Side_Reactions cluster_cyclization Cyclization Step cluster_final Final Product Stage C Anilinoacrylate Intermediate D Desired Product (Ethyl 6-Chloro-4-hydroxy- quinoline-3-carboxylate) C->D Desired Path (~250°C) SR1 Degradation Products (Char) C->SR1 Excessive Heat SR2 Isomeric Product (8-Chloro isomer) C->SR2 Alternative Cyclization F Target Acid Product SR3 Decarboxylated Impurity (4,6-Dichloroquinoline) F->SR3 Excessive Heat

Caption: Common side reactions encountered during the synthesis.

References

Technical Support Center: Optimizing Reaction Conditions for Derivatization of 4,6-dichloroquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the derivatization of 4,6-dichloroquinoline-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound for derivatization?

A1: The molecule presents three primary sites for derivatization:

  • The Carboxylic Acid Group (C3-position): This is the most readily derivatized functional group, typically converted into amides, esters, or acyl chlorides.

  • The Chloro Group at the C4-position: This site is susceptible to nucleophilic aromatic substitution (SNAr) reactions.

  • The Chloro Group at the C6-position: This site can be functionalized via transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination.[1] Generally, in palladium-catalyzed couplings, the reactivity of aryl halides follows the order I > Br > Cl, which allows for selective functionalization if different halogens are present.[1]

Q2: How can I form an amide or ester from the carboxylic acid group?

A2: Direct conversion of a carboxylic acid to an amide with an amine is difficult due to an acid-base reaction that forms an unreactive carboxylate salt.[2][3] Therefore, the carboxylic acid must first be "activated". Common methods include:

  • Using Coupling Reagents: Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid to form a reactive intermediate that is readily attacked by an amine or alcohol.[3][4] The efficiency of these reactions can be improved by adding catalysts like 4-dimethylaminopyridine (DMAP) or additives like 1-hydroxybenzotriazole (HOBt).[5][6]

  • Conversion to Acyl Chloride: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[7] The resulting acyl chloride readily reacts with amines or alcohols.[7]

  • Fischer Esterification: For ester synthesis, the carboxylic acid can be heated with an excess of alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄).[8] This is a reversible equilibrium-driven reaction.[8]

Q3: Can I selectively perform a cross-coupling reaction on one of the chlorine atoms?

A3: While direct data on the selective coupling of this compound is limited, selectivity can often be achieved in di-halogenated systems. In palladium-catalyzed reactions, the C-Br bond is significantly more reactive than the C-Cl bond.[1] For a dichloro-substituted quinoline, achieving high selectivity between the C4-Cl and C6-Cl positions can be challenging and typically requires careful optimization of the catalyst, ligand, base, and reaction temperature. The electronic environment of each chlorine atom influences its reactivity towards oxidative addition to the palladium catalyst.

Q4: What are the main challenges when working with this compound?

A4: Researchers may face several challenges:

  • Low Solubility: Quinoline derivatives can have poor solubility in common organic solvents, complicating reactions and purification.

  • Competing Reactions: The presence of multiple reactive sites can lead to undesired side products if reaction conditions are not selective.

  • Purification Difficulties: The final products may have similar polarities to starting materials or byproducts, making chromatographic separation difficult. The urea byproducts from carbodiimide coupling agents also require specific workup procedures for removal.[9]

  • Harsh Reaction Conditions: Some transformations may require high temperatures or strong reagents, which can be incompatible with other functional groups on the molecule or coupling partner.[10]

Troubleshooting Guides

Issue 1: Low or No Yield in Amide Coupling Reactions
Potential Cause Recommended Solution
Ineffective Carboxylic Acid Activation The direct coupling of a carboxylic acid and an amine is generally unsuccessful due to a competing acid-base reaction.[7] Ensure your coupling reagent (e.g., EDC, DCC) is fresh and anhydrous. Consider using additives like HOBt or HATU, which form more reactive activated esters and can improve yields, especially with electron-deficient amines.[6]
Poor Nucleophilicity of the Amine Electron-deficient or sterically hindered amines are less reactive. For these substrates, use a more powerful coupling reagent like HATU.[6] Alternatively, increasing the reaction temperature or extending the reaction time may improve conversion.
Incorrect Stoichiometry Using an excess of a basic amine can deprotonate the carboxylic acid, rendering it unreactive.[2] Ensure the stoichiometry is correct, typically using a slight excess (1.1-1.2 equivalents) of the amine and coupling reagents relative to the carboxylic acid.
Poor Solubility of Reagents If reactants are not fully dissolved, the reaction will be slow or incomplete. Screen aprotic solvents like DMF, NMP, DCM, or acetonitrile to find one that provides good solubility for all components.[9][11]
Issue 2: Low or No Yield in Esterification Reactions
Potential Cause Recommended Solution
Unfavorable Equilibrium (Fischer Esterification) Fischer esterification is an equilibrium process.[8] To drive the reaction forward, use the alcohol as the solvent (a large excess) and ensure the acid catalyst (e.g., H₂SO₄, TsOH) is potent.[8] If possible, remove the water byproduct as it forms using a Dean-Stark apparatus.
Steric Hindrance Sterically hindered alcohols or carboxylic acids react slowly. The Steglich esterification, which uses DCC and a catalytic amount of DMAP, is highly effective for such substrates and proceeds under mild, non-acidic conditions.[5][9]
Reagent Inactivity Ensure all reagents are anhydrous, especially when using DCC/DMAP, as moisture can deactivate the reagents.[9] Use freshly distilled solvents.[9]
Issue 3: Difficulty in Product Purification
Potential Cause Recommended Solution
Carbodiimide Byproduct Contamination When using DCC, the dicyclohexylurea (DCU) byproduct is poorly soluble in many organic solvents and can often be removed by filtration.[9] The byproduct from water-soluble EDC is typically removed with an aqueous wash during workup.[3]
Similar Polarity of Product and Starting Material If the product and starting materials co-elute during column chromatography, try alternative solvent systems with different polarities or compositions. Recrystallization is often a highly effective purification method for crystalline quinoline derivatives.
Formation of Side Products Unexpected side products can complicate purification. Analyze the crude reaction mixture by LC-MS or NMR to identify the impurities. This can help diagnose the issue (e.g., incomplete reaction, side reactions) and guide the optimization of reaction conditions to minimize their formation.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Amide Bond Formation

Coupling ReagentCommon AdditiveByproductByproduct RemovalKey Features & Considerations
DCC (Dicyclohexylcarbodiimide)DMAP, HOBtDicyclohexylurea (DCU)Filtration (DCU is a solid insoluble in most organic solvents).[9]Cost-effective and efficient.[3] The DCU byproduct can sometimes be difficult to remove completely.
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)HOBt, DMAPWater-soluble urea derivativeAqueous extraction during workup.[3]Excellent for aqueous or organic media.[12] Byproduct is easily removed. Often the preferred carbodiimide.
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)DIPEA (Hünig's base)Tetramethylurea derivativeAqueous extraction.Highly effective for difficult couplings, including sterically hindered substrates and electron-poor amines.[6] More expensive.

Table 2: Overview of Esterification Methods

MethodReagentsCatalyst/AdditiveTypical ConditionsKey Features
Fischer-Speier Esterification Alcohol (often as solvent)Concentrated H₂SO₄ or TsOHRefluxSimple and inexpensive, but requires harsh acidic conditions and high temperatures.[8][10] Driven by equilibrium.[8]
Steglich Esterification Alcohol, DCC4-DMAP (catalytic)0°C to room temperature in an aprotic solvent (e.g., DCM).[9]Mild, non-acidic conditions.[9] Highly effective for sterically hindered substrates and acid-sensitive molecules.[5]
Acyl Chloride Method Alcohol, Thionyl Chloride (SOCl₂) or Oxalyl ChloridePyridine or Et₃NRoom temperature in an aprotic solvent (e.g., DCM, THF).[7]Two-step process (acid to acyl chloride, then to ester).[7] Highly reactive and generally provides good yields.

Experimental Protocols

Protocol 1: Amide Synthesis via EDC/HOBt Coupling

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq.) and 1-hydroxybenzotriazole (HOBt) (1.2 eq.) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Activation: Stir the solution and add EDC hydrochloride (1.2 eq.). Allow the mixture to stir at room temperature for 30 minutes to activate the carboxylic acid.

  • Coupling: Add the desired amine (1.1 eq.) to the reaction mixture, followed by a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq.) if the amine is used as a salt.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Steglich Esterification using DCC/DMAP

  • Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.), the desired alcohol (1.2-1.5 eq.), and a catalytic amount of DMAP (0.1 eq.) in anhydrous dichloromethane (DCM).[9]

  • Reaction: Cool the solution to 0°C in an ice bath. Add a solution of DCC (1.1 eq.) in DCM dropwise.

  • Stirring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-12 hours.[5] Monitor the reaction progress by TLC. A white precipitate of dicyclohexylurea (DCU) will form.

  • Workup: Filter the reaction mixture to remove the precipitated DCU.[9] Wash the filtrate with 0.5 N HCl and saturated aqueous NaHCO₃.[9]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude ester by column chromatography or distillation.[9]

Mandatory Visualizations

G Diagram 1: General Workflow for Amide Coupling cluster_prep Step 1: Preparation cluster_activation Step 2: Activation cluster_coupling Step 3: Coupling cluster_workup Step 4: Workup & Purification A Dissolve Carboxylic Acid (1 eq) and HOBt (1.2 eq) in DMF/DCM B Add EDC.HCl (1.2 eq) A->B C Stir at RT for 30 min B->C Forms reactive HOBt-ester D Add Amine (1.1 eq) and DIPEA (if needed) C->D E Stir at RT for 12-24h D->E F Monitor by TLC/LC-MS E->F G Aqueous Wash (Acid, Base, Brine) F->G H Dry & Concentrate G->H I Purify (Chromatography/Recrystallization) H->I J Characterize Final Product I->J

Caption: A stepwise workflow for synthesizing amides from this compound.

G Diagram 2: Troubleshooting Low Yield in Amide Coupling Start Low or No Yield Observed Q1 Is starting material consumed? Start->Q1 A1_Yes Yes: Degradation or Volatile Product Q1->A1_Yes Yes A1_No No: Reaction Stalled Q1->A1_No No Q2 Are coupling reagents fresh and anhydrous? A1_No->Q2 A2_Yes Q2->A2_Yes Yes A2_No Solution: Use fresh/dry EDC, HOBt, solvents Q2->A2_No No Q3 Is the amine sterically hindered or electron-poor? A2_Yes->Q3 A3_Yes Solution: Switch to HATU. Increase temp/time. Q3->A3_Yes Yes A3_No Q3->A3_No No Q4 Are all components fully dissolved? A3_No->Q4 A4_Yes Consider other issues (e.g., pH, stoichiometry) Q4->A4_Yes Yes A4_No Solution: Screen alternative aprotic solvents (DMF, NMP). Q4->A4_No No

Caption: A decision tree to diagnose and solve low-yield issues in amide coupling reactions.

G Diagram 3: Derivatization Pathways cluster_acid C3-Carboxylic Acid Derivatization cluster_ring C4/C6-Position Derivatization Start 4,6-dichloroquinoline- 3-carboxylic acid Amide Amide Derivative Start->Amide Amine, Coupling Reagent (EDC/HATU) Ester Ester Derivative Start->Ester Alcohol, DCC/DMAP or H+/Heat Suzuki Aryl/Heteroaryl (Suzuki Coupling) Start->Suzuki Boronic Acid, Pd Catalyst, Base (on C-Cl position) Buchwald Amine (Buchwald-Hartwig) Start->Buchwald Amine, Pd Catalyst, Base (on C-Cl position)

Caption: Key reaction pathways for the derivatization of this compound.

References

troubleshooting solubility issues with 4,6-dichloroquinoline-3-carboxylic acid in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues with 4,6-dichloroquinoline-3-carboxylic acid in biological assays.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common solubility problems encountered during experiments.

Issue: Immediate Precipitation Upon Dilution in Aqueous Buffer or Media

Question: I dissolved my this compound in DMSO to make a concentrated stock solution. When I add it to my aqueous assay buffer (e.g., PBS) or cell culture medium, a precipitate forms immediately. What is happening and how can I prevent it?

Answer: Immediate precipitation, often called "crashing out," is a frequent issue with hydrophobic compounds when a concentrated organic stock solution is diluted into an aqueous environment. This "solvent shock" occurs because the compound is poorly soluble in the final aqueous solution once the organic solvent is significantly diluted.

ObservationPotential CauseRecommended Solution
Cloudiness or visible particles form instantly upon adding the stock solution to the aqueous solution. Solvent Shock: The rapid change in solvent polarity from DMSO to the aqueous buffer causes the compound to exceed its solubility limit and precipitate.- Pre-warm the aqueous solution to the experimental temperature (e.g., 37°C for cell-based assays).- Add the DMSO stock solution dropwise while gently vortexing or swirling the aqueous solution to ensure rapid mixing.- Perform a serial dilution of the stock solution in the pre-warmed aqueous solution instead of a single large dilution.
High Final Concentration: The target concentration in the aqueous solution is higher than the compound's maximum solubility.- Decrease the final working concentration of the compound.- Perform a solubility test to determine the maximum soluble concentration in your specific buffer or medium (see Experimental Protocols).
Low Temperature of Aqueous Solution: The solubility of many organic compounds decreases at lower temperatures.- Always use pre-warmed (e.g., 37°C) aqueous solutions for dilutions.[1]

Issue: Precipitation Over Time in the Incubator

Question: My assay plate looked fine after adding the compound, but after a few hours or a day in the 37°C incubator, I see a crystalline or cloudy precipitate. What could be the cause?

Answer: Delayed precipitation can occur due to changes in the experimental conditions over time.

ObservationPotential CauseRecommended Solution
Crystals or a hazy precipitate appear in the wells after incubation. Temperature Shift: A shift in temperature from room temperature to 37°C can affect solubility.- Pre-warm all solutions to 37°C before adding the compound.[2]
pH Shift in Media: In cell-based assays, cellular metabolism can alter the pH of the culture medium, affecting the solubility of pH-sensitive compounds.- Ensure the medium is adequately buffered for the incubator's CO2 concentration (e.g., using HEPES).- Monitor the pH of your culture medium, especially in dense cultures, and consider changing the medium more frequently.
Interaction with Media Components: The compound may interact with salts, proteins, or other components in the cell culture medium, leading to precipitation.- Test the compound's stability and solubility in the specific cell culture medium over the intended duration of the experiment.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the solubility of this compound?

A1: The solubility of this compound is primarily influenced by:

  • pH: As a carboxylic acid, its solubility is highly pH-dependent. In acidic conditions, the carboxylic acid group is protonated (-COOH), making the molecule less polar and thus less soluble in aqueous solutions. In neutral to basic conditions, the carboxylic acid is deprotonated to form a carboxylate salt (-COO⁻), which is more polar and generally more water-soluble.[3]

  • Solvent: While soluble in organic solvents like DMSO, its solubility in aqueous buffers is limited. The final concentration of co-solvents like DMSO should be kept low (typically ≤0.5%) to avoid cell toxicity.[4][5]

  • Temperature: For many organic compounds, solubility tends to increase with temperature.[3]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of poorly water-soluble compounds for in vitro assays.[5][6] It is crucial to use anhydrous DMSO to prevent water absorption, which can decrease the compound's solubility in the stock solution over time.[2]

Q3: How can I increase the aqueous solubility of this compound?

A3: The most effective way to increase its aqueous solubility is by adjusting the pH. By increasing the pH of the aqueous solution to a value above the compound's pKa, the carboxylic acid group will be deprotonated, forming a more soluble salt. A weak base like sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) can be used to carefully titrate the pH.

Q4: I don't have a specific pKa value for this compound. What should I do?

Data Presentation

While specific quantitative solubility data for this compound is not widely available, the table below summarizes data for structurally related 4-oxo-3-carboxyl quinolones to provide a general reference.

Table 1: Solubility of Structurally Related Quinolone Carboxylic Acid Derivatives

Compound StructureSubstituent at 3-positionSolubility in PBS (pH 7.4) with 5% DMSO
2-(benzo[d][2][4]dioxol-5-yl)-7-methoxy-4-oxo-1,4-dihydroquinoline3-carboxylic acid>100 µM
2-(benzo[d][2][4]dioxol-5-yl)-7-methoxy-4-oxo-1,4-dihydroquinoline3-carboxylic amide>100 µM
2-(phenyl)-7-methoxy-4-oxo-1,4-dihydroquinoline3-carboxylic acid>100 µM
Data sourced from a study on antimalarial quinolones and indicates that quinolones with a carboxylic acid or amide group at the 3-position can be highly soluble in physiological buffer with a small amount of co-solvent.[6]

Experimental Protocols

Protocol 1: Determination of Maximum Soluble Concentration

This protocol helps determine the practical solubility limit of this compound in your specific aqueous buffer or cell culture medium.

  • Prepare a High-Concentration Stock Solution: Dissolve the compound in 100% DMSO to create a concentrated stock (e.g., 50 mM). Ensure it is fully dissolved by vortexing.

  • Pre-warm Diluent: Warm your target aqueous solution (e.g., PBS or complete cell culture medium) to the temperature of your experiment (e.g., 37°C).

  • Create Serial Dilutions: Prepare a series of dilutions of the DMSO stock into the pre-warmed aqueous solution. For example, create final concentrations of 200 µM, 100 µM, 50 µM, 25 µM, and 10 µM. Ensure the final DMSO concentration remains constant and below your assay's tolerance limit (e.g., 0.5%).

  • Incubate and Observe: Incubate the dilutions under your experimental conditions (e.g., 37°C, 5% CO₂) for the duration of your assay.

  • Visual and Microscopic Inspection: Visually inspect each dilution for any signs of precipitation (cloudiness, crystals) immediately after preparation and at the end of the incubation period. For cell-based assays, also inspect under a microscope.

  • Determine Maximum Solubility: The highest concentration that remains clear without any precipitate is the maximum soluble concentration under your experimental conditions.

Protocol 2: Preparation of a pH-Adjusted Working Solution

This protocol describes how to prepare a working solution by forming a salt of the carboxylic acid.

  • Weigh Compound: Accurately weigh the desired amount of this compound.

  • Initial Suspension: Suspend the compound in a small volume of your desired aqueous buffer (e.g., PBS).

  • pH Adjustment: While stirring, add a small amount of a dilute basic solution (e.g., 0.1 M NaOH) dropwise. Monitor the pH using a calibrated pH meter.

  • Dissolution: Continue adding the basic solution until the compound fully dissolves and the pH is stable in your desired range (e.g., pH 7.4).

  • Final Volume Adjustment: Once dissolved, add the aqueous buffer to reach the final desired volume and concentration.

  • Sterile Filtration: If for use in cell culture, sterile-filter the final solution through a 0.22 µm filter.

Visualizations

Solubility_Troubleshooting_Workflow start Start: Solubility Issue Observed observation Observe Precipitation: Immediate or Delayed? start->observation immediate Immediate Precipitation ('Crashing Out') observation->immediate Immediate delayed Delayed Precipitation (Post-Incubation) observation->delayed Delayed cause_immediate Potential Causes: - Solvent Shock - Concentration Too High - Cold Diluent immediate->cause_immediate cause_delayed Potential Causes: - pH Shift in Media - Temperature Shift - Media Component Interaction delayed->cause_delayed solution_immediate1 Improve Dilution Technique: - Add stock dropwise to vortexing diluent - Pre-warm diluent to 37°C - Use serial dilutions cause_immediate->solution_immediate1 solution_immediate2 Reduce Final Concentration: - Lower the working concentration - Determine max solubility (see Protocol 1) cause_immediate->solution_immediate2 ph_check Is the compound a weak acid/base? (e.g., contains -COOH) solution_immediate1->ph_check solution_immediate2->ph_check solution_delayed1 Stabilize Assay Conditions: - Use HEPES buffer in media - Pre-warm all components to 37°C cause_delayed->solution_delayed1 solution_delayed2 Test Compound Stability: - Incubate in media for assay duration - Check for precipitation over time cause_delayed->solution_delayed2 solution_delayed1->ph_check solution_delayed2->ph_check adjust_ph Increase Aqueous Solubility via pH: - Adjust pH of buffer > pKa - Forms a more soluble salt (see Protocol 2) ph_check->adjust_ph Yes end End: Compound Solubilized ph_check->end No / Issue Resolved adjust_ph->end

Caption: Troubleshooting workflow for addressing compound solubility issues.

pH_Dependent_Solubility cluster_acidic Low pH (Acidic Conditions) cluster_basic High pH (Basic Conditions) protonated R-COOH (Protonated Form) Less Polar POORLY SOLUBLE equilibrium protonated->equilibrium deprotonated R-COO⁻ + H⁺ (Deprotonated Salt Form) More Polar HIGHLY SOLUBLE equilibrium->deprotonated caption Increasing pH shifts the equilibrium to the right, favoring the more soluble deprotonated form.

Caption: pH-dependent solubility of a carboxylic acid.

References

preventing decarboxylation of 4,6-dichloroquinoline-3-carboxylic acid during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address the common challenge of preventing the decarboxylation of 4,6-dichloroquinoline-3-carboxylic acid during chemical synthesis, particularly in amide coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is decarboxylation and why is it a significant problem when working with this compound?

Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂). For this compound, this is a significant side reaction that leads to the formation of the unwanted byproduct 4,6-dichloroquinoline. This process reduces the yield of the desired product, complicates purification, and consumes valuable starting material. The stability of the quinoline ring can facilitate this loss of CO₂, especially under harsh reaction conditions.

Q2: Under what conditions does the decarboxylation of quinoline carboxylic acids typically occur?

Decarboxylation is primarily promoted by high temperatures.[1][2] Studies on related quinoline and pyridine carboxylic acids show that significant decarboxylation can occur at temperatures ranging from 120°C to over 250°C, depending on the solvent and the specific structure of the molecule.[1][2][3] The presence of strong acids or bases can also facilitate this unwanted reaction, although thermal energy is the most common driver.[4]

Q3: How can I detect if decarboxylation is occurring in my reaction?

The most common methods for detecting the formation of the 4,6-dichloroquinoline byproduct include:

  • Thin Layer Chromatography (TLC): The byproduct will appear as a new, typically less polar spot compared to the starting carboxylic acid.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly effective method. You will observe a peak corresponding to the mass of the decarboxylated product (4,6-dichloroquinoline) in addition to your starting material and desired product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Analysis of the crude reaction mixture will show characteristic peaks for 4,6-dichloroquinoline, most notably the absence of the carboxylic acid proton and the appearance of a new aromatic proton signal in its place.

Q4: What are the most effective methods to form an amide from this compound while avoiding decarboxylation?

Directly heating a carboxylic acid and an amine to form an amide is often inefficient and requires high temperatures that would cause decarboxylation.[5] The most effective strategy is to use a coupling reagent at or near room temperature.[6][7] These reagents activate the carboxylic acid by converting the hydroxyl (-OH) group into a better leaving group, allowing the reaction with the amine to proceed under mild conditions.[8][9] Commonly used coupling systems include:

  • Carbodiimides: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide), often used with additives like HOBt (Hydroxybenzotriazole).[7][8][10]

  • Onium Salts: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU.[11]

  • Phosphonium Reagents: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).[11]

Troubleshooting Guide

Issue: Low yield of the desired amide and detection of 4,6-dichloroquinoline byproduct.

If you have identified the decarboxylated byproduct in your reaction mixture, it indicates that your reaction conditions are too harsh. Use the following guide to troubleshoot the issue.

G problem Problem: Low Amide Yield & 4,6-dichloroquinoline Detected analysis Analyze Reaction Conditions problem->analysis cause1 Potential Cause: High Reaction Temperature solution1 Solution: - Maintain temp at 0-25°C - Avoid prolonged heating - Use an ice bath during reagent addition cause1->solution1 cause2 Potential Cause: Inefficient Carboxylic Acid Activation solution2 Solution: - Use a modern coupling reagent (e.g., HATU, EDC/HOBt) - Ensure reagents are pure and anhydrous - Use a non-nucleophilic base (e.g., DIPEA) cause2->solution2 analysis->cause1 Is temperature > 40°C? analysis->cause2 Are you using a coupling reagent?

Caption: Troubleshooting workflow for decarboxylation.

Data Presentation: Thermal Stability of Related Carboxylic Acids

CompoundCondition for DecarboxylationStability RecommendationReference
Quinoline-2,3-dicarboxylic acid Heating in water above 90°C causes selective loss of the 2-carboxyl group.Avoid heating in aqueous solutions above 70°C.[2]
7-Chloro-4-hydroxy-3-quinolinecarboxylic acid Boiling in Dowtherm A (approx. 250°C) is used to induce decarboxylation.High-boiling point solvents and high heat should be strictly avoided.[1]
Picolinic Acid (Pyridine-2-carboxylic acid) Studied in buffered aqueous solution at 150°C.Reactions should be kept well below 100°C.[3]
General Heteroaromatic Carboxylic Acids High temperatures, especially in the presence of copper catalysts, can promote decarboxylation.Use mild, catalyst-free conditions where possible.[12]

Reaction Pathway Overview

Successful amide synthesis requires directing the reaction through the activation pathway while suppressing the thermal decarboxylation pathway.

reaction_pathway start This compound + Amine (R-NH2) activated Activated Intermediate (e.g., O-Acylisourea) start->activated Coupling Reagent (HATU, EDC) DIPEA, 0-25°C byproduct Byproduct: 4,6-dichloroquinoline + CO2 start->byproduct High Temperature (>100°C) product Desired Amide Product activated->product Nucleophilic Attack by Amine workflow step1 1. Dissolve Acid Dissolve 4,6-dichloroquinoline-3-carboxylic acid in anhydrous DMF under N2. step2 2. Add Reagents Add Amine (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq). step1->step2 step3 3. Reaction Stir at room temperature (20-25°C) for 2-4 hours. step2->step3 step4 4. Monitor Monitor progress by TLC or LC-MS. step3->step4 step5 5. Workup Quench with water, extract with ethyl acetate, wash with brine. step4->step5 Upon completion step6 6. Purify Purify the crude product via column chromatography. step5->step6

References

Technical Support Center: Scale-Up Synthesis of 4,6-Dichloroquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the scale-up synthesis of 4,6-dichloroquinoline-3-carboxylic acid. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the multi-step synthesis of this compound.

Step 1: Condensation of 3,4-Dichloroaniline with Diethyl Ethoxymethylenemalonate (DEEMM)

Issue: Low yield of the intermediate, diethyl 2-((3,4-dichloroanilino)methylene)malonate.

Potential Cause Troubleshooting Steps
Incomplete Reaction 1. Reaction Time: Ensure the reaction is monitored by a suitable analytical method (e.g., TLC, HPLC) to confirm completion. Extend the reaction time if necessary. 2. Temperature: While the reaction is often performed at elevated temperatures, excessive heat can lead to degradation. Optimize the temperature to ensure a balance between reaction rate and product stability.
Side Reactions 1. Purity of Reactants: Use high-purity 3,4-dichloroaniline and DEEMM. Impurities in the starting materials can lead to undesired side products. 2. Stoichiometry: A slight excess of DEEMM (typically 1.1 equivalents) can be used to ensure complete conversion of the aniline.
Product Decomposition 1. Work-up: Avoid prolonged exposure to high temperatures during the removal of ethanol byproduct.

Issue: Formation of colored impurities.

Potential Cause Troubleshooting Steps
Oxidation of Aniline 1. Inert Atmosphere: While not always necessary for this step on a lab scale, consider running the reaction under an inert atmosphere (e.g., nitrogen, argon) during scale-up to minimize oxidation.
High Temperature 1. Temperature Control: Carefully control the reaction temperature to prevent thermal degradation of the starting materials and product.
Step 2: Thermal Cyclization to Ethyl 4-hydroxy-6-chloroquinoline-3-carboxylate

Issue: Low yield of the cyclized product.

Potential Cause Troubleshooting Steps
Insufficient Temperature 1. High-Boiling Solvent: This reaction requires high temperatures (typically >250 °C). Use a high-boiling inert solvent such as Dowtherm A or diphenyl ether.[1][2] 2. Temperature Monitoring: Ensure accurate monitoring and control of the reaction temperature.
Isomer Formation 1. Starting Material: The use of 3,4-dichloroaniline can theoretically lead to the formation of two isomeric products: the desired 6,7-dichloroquinoline and the undesired 5,6-dichloroquinoline. The cyclization is generally directed by both steric and electronic factors.[3] While the 6,7-isomer is typically favored, the ratio may be temperature-dependent.
Product Precipitation 1. Solvent Volume: Ensure a sufficient volume of the high-boiling solvent is used to maintain a stirrable slurry as the product may precipitate upon formation.[4]

Issue: Product is dark and difficult to purify.

Potential Cause Troubleshooting Steps
Thermal Decomposition 1. Reaction Time: Minimize the time the reaction is held at the maximum temperature to reduce the formation of polymeric byproducts.
Solvent Impurities 1. Solvent Quality: Use a high-purity high-boiling solvent.
Step 3: Saponification to 4-Hydroxy-6-chloroquinoline-3-carboxylic Acid

Issue: Incomplete saponification.

Potential Cause Troubleshooting Steps
Insufficient Base 1. Stoichiometry: Use a sufficient excess of a strong base, such as sodium hydroxide or potassium hydroxide.
Reaction Time 1. Monitoring: Monitor the reaction until the solid ester has completely dissolved and the reaction is complete by TLC or HPLC.[4]
Poor Solubility 1. Co-solvent: The addition of a co-solvent like ethanol may be necessary to improve the solubility of the ester.

Issue: Difficulty in precipitating the carboxylic acid.

Potential Cause Troubleshooting Steps
Incorrect pH 1. pH Adjustment: Carefully adjust the pH of the cooled reaction mixture with a strong acid (e.g., HCl) to the isoelectric point of the carboxylic acid to ensure complete precipitation.
Product Solubility 1. Cooling: Ensure the solution is adequately cooled to minimize the solubility of the product in the aqueous medium.
Step 4: Chlorination to this compound

Issue: Incomplete chlorination.

Potential Cause Troubleshooting Steps
Reagent Decomposition 1. Fresh Reagent: Use fresh, high-quality chlorinating agent (e.g., phosphorus oxychloride, thionyl chloride).
Insufficient Reagent 1. Stoichiometry: Use a sufficient excess of the chlorinating agent.
Reaction Temperature 1. Temperature Control: The reaction temperature needs to be carefully controlled. It is often heated to ensure the reaction goes to completion.[2]

Issue: Formation of byproducts.

Potential Cause Troubleshooting Steps
Over-chlorination 1. Reaction Conditions: Avoid excessively harsh conditions (high temperatures for prolonged periods) which could lead to unwanted side reactions.
Work-up Procedure 1. Quenching: The reaction mixture should be carefully quenched, for example, by pouring it onto ice, to neutralize the excess chlorinating agent and facilitate product isolation.[4]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common synthetic route is based on the Gould-Jacobs reaction.[1] This multi-step process typically involves:

  • Condensation of 3,4-dichloroaniline with diethyl ethoxymethylenemalonate (DEEMM).

  • Thermal cyclization of the resulting enamine to form the ethyl 4-hydroxy-6-chloroquinoline-3-carboxylate.

  • Saponification of the ester to the corresponding carboxylic acid.

  • Chlorination of the 4-hydroxy group to yield the final product.

Q2: What are the main safety concerns when scaling up this synthesis?

A2: Key safety considerations include:

  • High Temperatures: The cyclization step is performed at very high temperatures (around 250 °C), requiring appropriate heating equipment and safety measures to prevent burns and fires.[2]

  • Corrosive Reagents: Chlorinating agents like phosphorus oxychloride and thionyl chloride are highly corrosive and react violently with water. The use of appropriate personal protective equipment (PPE) and handling in a well-ventilated fume hood are essential.

  • Exothermic Reactions: The quenching of the chlorination reaction mixture can be highly exothermic and must be done with caution and adequate cooling.

Q3: How can the formation of the undesired 5,6-dichloroquinoline isomer be minimized during the cyclization step?

A3: The regioselectivity of the Gould-Jacobs cyclization is influenced by both steric and electronic factors.[3] For 3,4-dichloroaniline, cyclization can occur at either C-2 or C-6. While detailed studies for this specific substrate are not widely published, in many cases, careful control of the cyclization temperature can influence the isomer ratio. It is recommended to perform small-scale optimization studies to determine the optimal conditions for maximizing the yield of the desired 6,7-dichloro isomer.

Q4: What are the recommended purification methods for the final product at a larger scale?

A4: At a larger scale, purification of the final this compound can be challenging. Common methods include:

  • Recrystallization: This is a common method for purifying solid organic compounds. The choice of solvent is critical and should be determined through laboratory-scale experiments.

  • Slurry Washing: Washing the crude product with a suitable solvent can remove impurities without the need for a full recrystallization.

  • pH Adjustment: The carboxylic acid can be dissolved in a basic aqueous solution, washed with an organic solvent to remove non-acidic impurities, and then re-precipitated by adding acid.

Q5: Can microwave irradiation be used to improve the reaction efficiency?

A5: Microwave-assisted synthesis has been shown to significantly reduce reaction times and, in some cases, improve yields for the Gould-Jacobs reaction.[5] This could be a viable option for scaling up the condensation and cyclization steps, but would require specialized microwave reactors designed for larger volumes.

Experimental Protocols

The following are representative protocols based on the synthesis of closely related quinoline derivatives. These should be adapted and optimized for the specific synthesis of this compound.

Protocol 1: Synthesis of Diethyl 2-((3,4-dichloroanilino)methylene)malonate

  • In a reaction vessel equipped with a mechanical stirrer and a distillation setup, combine 3,4-dichloroaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Heat the mixture with stirring to 120-130 °C.

  • Ethanol will begin to distill off. Continue heating until the theoretical amount of ethanol has been collected.

  • The crude product can often be used directly in the next step without further purification.

Protocol 2: Synthesis of Ethyl 4-hydroxy-6-chloroquinoline-3-carboxylate

  • In a separate reaction vessel equipped with a mechanical stirrer and a reflux condenser, heat a high-boiling solvent (e.g., Dowtherm A) to 250-260 °C.[4]

  • Slowly add the crude diethyl 2-((3,4-dichloroanilino)methylene)malonate from the previous step to the hot solvent with vigorous stirring.

  • Maintain the temperature for 1-2 hours after the addition is complete. The product may precipitate during the reaction.

  • Cool the mixture to below 100 °C and add a hydrocarbon solvent (e.g., hexane, toluene) to dilute the mixture and facilitate filtration.

  • Filter the solid product and wash with the hydrocarbon solvent.

Protocol 3: Synthesis of 4-Hydroxy-6-chloroquinoline-3-carboxylic Acid

  • To a suspension of ethyl 4-hydroxy-6-chloroquinoline-3-carboxylate in water, add a solution of sodium hydroxide (2-3 equivalents).

  • Heat the mixture to reflux with stirring until all the solid has dissolved.

  • Monitor the reaction by TLC or HPLC to ensure complete saponification.

  • Cool the reaction mixture to room temperature and slowly add concentrated hydrochloric acid until the pH is acidic, causing the carboxylic acid to precipitate.

  • Filter the solid product, wash with water, and dry.

Protocol 4: Synthesis of this compound

  • Caution: This reaction should be performed in a well-ventilated fume hood with appropriate PPE.

  • To a reaction vessel, add 4-hydroxy-6-chloroquinoline-3-carboxylic acid and an excess of phosphorus oxychloride.

  • Heat the mixture to reflux with stirring for several hours.

  • Monitor the reaction for completion.

  • Cool the reaction mixture and carefully pour it onto crushed ice with stirring.

  • The solid product will precipitate. Filter the solid, wash thoroughly with water, and dry.

Visualizations

Synthesis_Pathway cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Saponification cluster_3 Step 4: Chlorination A 3,4-Dichloroaniline C Diethyl 2-((3,4-dichloroanilino)methylene)malonate A->C + Heat - EtOH B Diethyl Ethoxymethylenemalonate B->C + Heat - EtOH D Ethyl 4-hydroxy-6,7-dichloroquinoline-3-carboxylate C->D High T (e.g., Dowtherm A) E 6,7-Dichloro-4-hydroxyquinoline-3-carboxylic Acid D->E 1. NaOH, H2O 2. HCl F 4,6,7-Trichloroquinoline-3-carboxylic Acid (Hypothetical) E->F POCl3, Heat

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield in a Synthesis Step Check_Completion Is the reaction complete? Start->Check_Completion Check_Purity Are starting materials pure? Check_Completion->Check_Purity No Problem_Solved Problem Resolved Check_Completion->Problem_Solved Yes Optimize_Temp Optimize reaction temperature Check_Purity->Optimize_Temp No Purify_Reactants Purify starting materials Check_Purity->Purify_Reactants Yes Optimize_Time Increase reaction time Optimize_Temp->Optimize_Time Check_Stoichiometry Verify stoichiometry of reagents Optimize_Time->Check_Stoichiometry Purify_Reactants->Check_Stoichiometry Adjust_Stoichiometry Adjust reagent ratios Check_Stoichiometry->Adjust_Stoichiometry Incorrect Check_Stoichiometry->Problem_Solved Correct Adjust_Stoichiometry->Problem_Solved

Caption: General troubleshooting workflow for low reaction yields.

Parameter_Relationships Temp Temperature Yield Yield Temp->Yield Increases rate (to optimum) Byproducts Byproduct Formation Temp->Byproducts Increases at high T Time Reaction Time Time->Yield Increases (to completion) Time->Byproducts Can increase with long times Purity Purity Yield->Purity Byproducts->Purity Decreases

Caption: Relationships between key reaction parameters.

References

common impurities in commercial 4,6-dichloroquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with commercial 4,6-dichloroquinoline-3-carboxylic acid. The information addresses common issues related to impurities that may be encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is lower than expected when using this compound. What could be the cause?

A1: Lower than expected reaction yields can be attributed to a lower purity of the starting material than specified. The presence of non-reactive impurities can effectively lower the molar amount of the active reagent. It is recommended to verify the purity of your batch of this compound using an analytical technique such as High-Performance Liquid Chromatography (HPLC) or Quantitative Nuclear Magnetic Resonance (qNMR).

Q2: I am observing an unexpected peak in my HPLC analysis of a reaction mixture involving this compound. How can I identify this unknown peak?

A2: An unexpected peak could correspond to an impurity present in the starting material or a side-product from your reaction. To identify the peak, you can compare the retention time with that of potential impurities (see Table 1). For a more definitive identification, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to determine the molecular weight of the compound in the unknown peak, which can then be matched against likely impurities.

Q3: My NMR spectrum of a product synthesized from this compound shows signals that are inconsistent with the expected structure. Could impurities be the cause?

A3: Yes, impurities in the starting this compound can lead to the formation of undesired side-products that would present as unexpected signals in an NMR spectrum. Isomeric impurities, such as other dichloroquinoline-3-carboxylic acid isomers, are particularly challenging as they may undergo similar reactions. A careful comparison of your product's NMR spectrum with a reference spectrum and analysis for the presence of minor isomeric products is recommended.

Q4: Are there any common isomeric impurities I should be aware of in commercial this compound?

Q5: Can residual starting materials from the synthesis of this compound be present in the final product?

A5: It is possible for trace amounts of starting materials to be present in the final product. Based on the common Gould-Jacobs synthesis route, this could include precursors like 4-chloroaniline. These are typically removed during purification, but their presence in trace amounts cannot be entirely ruled out.

Q6: I suspect my batch of this compound contains the ethyl ester precursor. How would this affect my experiment?

A6: The presence of residual ethyl 4,6-dichloroquinoline-3-carboxylate, from incomplete hydrolysis during synthesis, would mean a lower effective concentration of the carboxylic acid. This can be particularly problematic in reactions that are sensitive to stoichiometry, such as amide bond formations. The ester will likely be less reactive or react differently than the carboxylic acid under your experimental conditions. An HPLC analysis can typically resolve the carboxylic acid from its corresponding ethyl ester.

Common Impurities in Commercial this compound

The following table summarizes potential impurities in commercial this compound, their likely origin, and plausible concentration ranges based on typical manufacturing processes for similar compounds. Please note that exact impurity profiles can vary between batches and manufacturers.

Impurity NameStructureLikely OriginPlausible Concentration Range (%)
Ethyl 4,6-dichloroquinoline-3-carboxylateIncomplete hydrolysis of the ester intermediate.≤ 0.5
6-Chloro-4-hydroxyquinoline-3-carboxylic acidIncomplete chlorination of the hydroxy precursor.≤ 0.2
Isomeric Dichloroquinoline-3-carboxylic acidse.g., 4,8-dichloro-isomerUse of impure starting aniline in the synthesis.≤ 2.0
4-ChloroanilineUnreacted starting material.≤ 0.1
Residual SolventsN/ARemnants from the purification process.As per ICH Q3C guidelines

Experimental Protocols

HPLC Method for Purity Assessment of this compound

This section details a general reverse-phase HPLC method suitable for the purity assessment of this compound and the detection of common impurities.

1. Instrumentation and Columns:

  • HPLC system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

2. Reagents and Solutions:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Trifluoroacetic acid)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Gradient Elution:

    Time (minutes) % Mobile Phase A % Mobile Phase B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

4. Sample Preparation:

  • Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution as needed for analysis.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Integrate the peaks in the chromatogram.

  • Calculate the area percentage of the main peak relative to the total area of all peaks to determine the purity.

  • Identify potential impurities by comparing their retention times to those of known standards, if available.

Visualizations

G Workflow for Troubleshooting Impurity-Related Issues cluster_0 Observation cluster_1 Initial Investigation cluster_2 Analysis & Identification cluster_3 Resolution A Unexpected Experimental Result (e.g., low yield, side product) B Review Purity Data of Starting Material (Certificate of Analysis) A->B B->A Purity is as expected, investigate other experimental parameters C Perform Purity Analysis (e.g., HPLC, NMR) B->C Data insufficient or suspect D Compare with Known Impurity Profiles (See Table 1) C->D E Advanced Analysis for Unknowns (LC-MS, qNMR) D->E Impurity not identified F Quantify Impurity Level D->F Impurity identified E->F G Purify Starting Material F->G Impurity level unacceptable H Adjust Experimental Stoichiometry F->H Impurity level acceptable but impacts stoichiometry I Source Material from a Different Vendor F->I Purification not feasible G->A Re-run experiment H->A Re-run experiment

Caption: Troubleshooting workflow for impurity-related issues.

G Potential Impurity Sources in Synthesis cluster_0 Starting Materials cluster_1 Synthesis Steps cluster_2 Intermediates & Final Product cluster_3 Potential Impurities SM1 4-Chloroaniline S1 Condensation & Cyclization (Gould-Jacobs Reaction) SM1->S1 IMP1 Unreacted Starting Materials SM1->IMP1 IMP2 Isomeric By-products SM1->IMP2 if impure SM2 Diethyl Ethoxymethylenemalonate SM2->S1 I1 Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate S1->I1 S2 Chlorination I2 Ethyl 4,6-dichloroquinoline-3-carboxylate S2->I2 S3 Saponification (Hydrolysis) FP This compound S3->FP I1->S2 IMP3 Incomplete Chlorination Product I1->IMP3 incomplete reaction I2->S3 IMP4 Incomplete Hydrolysis Product I2->IMP4 incomplete reaction

Caption: Synthetic pathway and potential impurity sources.

References

stability of 4,6-dichloroquinoline-3-carboxylic acid under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 4,6-dichloroquinoline-3-carboxylic acid under various experimental conditions. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound under acidic and basic conditions?

A1: this compound is susceptible to degradation under both acidic and basic conditions. The primary concerns involve the hydrolysis of the chloro substituents and potential reactions of the carboxylic acid group, such as decarboxylation under harsh conditions. The stability is highly dependent on the pH, temperature, and duration of exposure to these conditions.[1][2]

Q2: What are the likely degradation pathways for this compound?

A2: Based on the chemistry of related quinoline derivatives, the plausible degradation pathways for this compound include:

  • Hydrolysis: The chloro substituents on the quinoline ring are susceptible to hydrolysis, particularly under basic conditions or prolonged exposure to strong acids at elevated temperatures, leading to the formation of hydroxy-quinolines.[2]

  • Decarboxylation: While the carboxylic acid group on the quinoline ring is generally stable, harsh conditions such as high temperatures in acidic or basic solutions may lead to decarboxylation.

  • Oxidation: The nitrogen atom in the quinoline ring can be oxidized to form an N-oxide under oxidative stress.[2]

Q3: How can I monitor the stability of my this compound sample?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique to monitor the purity of your compound. This involves developing an HPLC method capable of separating the intact parent compound from its potential degradation products. Regular analysis of a sample exposed to stress conditions against a reference standard will allow you to quantify the extent of degradation.

Q4: What are forced degradation studies and why are they important?

A4: Forced degradation studies, or stress testing, involve intentionally subjecting a drug substance to conditions more severe than accelerated stability studies to understand its degradation pathways.[1][3][4] These studies are crucial for:

  • Identifying potential degradation products.[1][3][4]

  • Elucidating the structure of degradants.[1][3][4]

  • Determining the intrinsic stability of the molecule.[1][3][4]

  • Developing and validating stability-indicating analytical methods.[1][3]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Appearance of new peaks in HPLC chromatogram after treatment with acid or base. Formation of degradation products due to hydrolysis or other reactions.1. Characterize the new peaks using techniques like LC-MS to identify the mass of the degradation products. Plausible products include mono- and di-hydroxylated forms of the parent compound. 2. Adjust experimental conditions (e.g., lower temperature, shorter reaction time, milder pH) to minimize degradation.
Inconsistent reaction yields or kinetics when using the compound in acidic or basic media. Degradation of the starting material during the experiment.1. Assess the stability of this compound under your specific reaction conditions by running a control experiment (compound in reaction media without other reagents). 2. If degradation is observed, consider adding the compound at a later stage of the reaction or protecting the susceptible functional groups.
No degradation is observed under stress conditions. The compound may be highly stable under the applied conditions.Consider employing more stringent stress conditions, such as increasing the temperature, using a higher concentration of acid or base, or extending the exposure time.[5]

Experimental Protocols

The following are general protocols for conducting forced degradation studies on this compound. These should be optimized for your specific experimental setup.

Protocol 1: Acid Hydrolysis Stress Study
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Acid Treatment: Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl.

  • Incubation: Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 24 hours).

  • Sampling and Analysis: At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute it with the mobile phase to the target concentration for HPLC analysis.

Protocol 2: Base Hydrolysis Stress Study
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Base Treatment: Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH.

  • Incubation: Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 24 hours).

  • Sampling and Analysis: At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 N HCl, and dilute it with the mobile phase to the target concentration for HPLC analysis.

Quantitative Data Summary

Stress Condition Typical Reagent Typical Temperature Typical Duration Potential Degradation Products
Acidic Hydrolysis 0.1 N to 1 N HClRoom Temperature to 80°C30 minutes to 24 hoursHydroxylated quinolines
Basic Hydrolysis 0.1 N to 1 N NaOHRoom Temperature to 80°C30 minutes to 24 hoursHydroxylated quinolines, salts of the carboxylic acid
Oxidative Stress 3-30% H₂O₂Room TemperatureUp to 24 hoursN-oxides
Thermal Stress -40°C to 80°CUp to 1 weekVaries
Photolytic Stress UV/Visible lightAmbientVariesVaries

Visualizations

Stability_Troubleshooting_Workflow cluster_0 Initial Observation cluster_1 Investigation cluster_2 Resolution Start Unexpected Experimental Outcome (e.g., low yield, extra peaks) Check_Purity Check Purity of Starting Material (e.g., via HPLC) Start->Check_Purity Run_Control Run Control Experiment (Compound in media without other reagents) Check_Purity->Run_Control Purity Confirmed Purify_Material Re-purify Starting Material Check_Purity->Purify_Material Impurity Detected Forced_Degradation Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photolytic) Run_Control->Forced_Degradation Degradation Observed End Optimized and Validated Protocol Run_Control->End No Degradation Analyze_Degradants Analyze Degradation Products (e.g., LC-MS, NMR) Forced_Degradation->Analyze_Degradants Modify_Conditions Modify Experimental Conditions (e.g., pH, temp, time) Analyze_Degradants->Modify_Conditions Modify_Conditions->Run_Control Purify_Material->Check_Purity

Caption: Workflow for troubleshooting stability issues of this compound.

Degradation_Pathways cluster_acid Acidic Conditions cluster_base Basic Conditions cluster_oxidative Oxidative Conditions Parent This compound Acid_Hydrolysis Mono-hydroxy-chloro-quinoline- 3-carboxylic acid Parent->Acid_Hydrolysis H₃O⁺, Δ Base_Hydrolysis Mono-hydroxy-chloro-quinoline- 3-carboxylate Parent->Base_Hydrolysis OH⁻, Δ Oxidation This compound N-oxide Parent->Oxidation [O] Di_Hydrolysis Di-hydroxy-quinoline-3-carboxylate Base_Hydrolysis->Di_Hydrolysis OH⁻, Δ

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: Synthesis of 4,6-dichloroquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,6-dichloroquinoline-3-carboxylic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and well-established method is a multi-step synthesis commencing with a Gould-Jacobs reaction. This pathway involves four key stages:

  • Condensation: Reaction of 4-chloroaniline with diethyl ethoxymethylenemalonate (DEEM).

  • Thermal Cyclization: Heating the resulting diethyl (4-chloroanilino)methylenemalonate to form ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate.[1]

  • Chlorination: Conversion of the 4-hydroxy group to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride to yield ethyl 4,6-dichloroquinoline-3-carboxylate.[1]

  • Hydrolysis: Saponification of the ethyl ester to the final product, this compound.[1]

Q2: Are there any alternative synthetic strategies?

A2: Yes, an alternative approach involves the esterification of this compound to produce the corresponding ethyl ester.[1] This method is useful if the carboxylic acid is a more readily available starting material.

Q3: What are the critical parameters in the Gould-Jacobs cyclization step?

A3: The cyclization is a high-temperature intramolecular reaction. Key parameters to control are:

  • Temperature: Typically requires high temperatures, often around 250 °C.[1]

  • Solvent: High-boiling point solvents such as diphenyl ether or Dowtherm A are commonly used to achieve the necessary temperature.[1]

  • Reaction Time: Sufficient time at the elevated temperature is crucial for the reaction to proceed to completion.

Q4: How can I monitor the progress of the reactions?

A4: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are effective techniques for monitoring the consumption of starting materials and the formation of products at each stage of the synthesis.

Troubleshooting Guides

Problem 1: Low yield in the condensation of 4-chloroaniline and DEEM.
Possible Cause Troubleshooting Step
Incomplete reaction Ensure the reaction is heated for a sufficient duration. The evolution of ethanol is an indicator of reaction progress.
Impure reactants Use freshly distilled 4-chloroaniline and DEEM. The refractive index of DEEM can be a good indicator of its purity.
Side reactions Avoid excessively high temperatures during the initial condensation, as this can lead to side product formation.
Problem 2: Incomplete cyclization of diethyl (4-chloroanilino)methylenemalonate.
Possible Cause Troubleshooting Step
Insufficient temperature The cyclization requires high temperatures (around 250 °C).[1] Ensure your heating apparatus can consistently maintain this temperature.
Sub-optimal solvent Use a high-boiling point solvent like diphenyl ether or Dowtherm A to ensure a uniform high temperature.[1]
Short reaction time Increase the reaction time at the optimal temperature. Monitor the reaction by TLC until the starting material is consumed.
Electron-withdrawing substituent The chloro group on the aniline is electron-withdrawing, which can make the cyclization more difficult compared to unsubstituted aniline. Higher temperatures or longer reaction times may be necessary.
Problem 3: Formation of byproducts during chlorination.
Possible Cause Troubleshooting Step
Decomposition at high temperatures While the chlorination with POCl₃ often requires heating, excessive temperatures can lead to decomposition. Careful temperature control is crucial.
Hydrolysis of the product The chloroquinoline product can be sensitive to moisture. Ensure anhydrous conditions are maintained throughout the reaction and workup. Quenching the reaction mixture on ice and neutralizing with a base should be done carefully to avoid hydrolysis.
Incomplete reaction Use a sufficient excess of the chlorinating agent (e.g., POCl₃) to ensure complete conversion of the hydroxy group.
Problem 4: Difficulty in hydrolyzing the ethyl ester.
Possible Cause Troubleshooting Step
Steric hindrance While not severe in this molecule, prolonged reaction times or stronger basic conditions (e.g., higher concentration of NaOH or KOH) may be required for complete saponification.
Incomplete reaction Ensure the reaction is heated for an adequate period. The disappearance of the ester spot on TLC is a good indicator of completion. The reaction mixture should become a clear solution as the ester is consumed.[2]
Precipitation of the carboxylate salt The sodium or potassium salt of the carboxylic acid may precipitate from the reaction mixture. This is generally not an issue and the acid is obtained upon acidic workup.

Experimental Protocols

Route 1: Gould-Jacobs Based Synthesis

Step 1: Synthesis of Diethyl (4-chloroanilino)methylenemalonate

  • In a round-bottom flask, combine 4-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture with stirring at 100-110 °C for 1-2 hours. The reaction can be monitored by observing the evolution of ethanol.

  • The crude product, a viscous oil or low-melting solid, can often be used in the next step without further purification.

Step 2: Synthesis of Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate

  • Preheat a high-boiling solvent (e.g., diphenyl ether or Dowtherm A) to 250 °C in a suitable reaction vessel equipped with a condenser.

  • Slowly add the crude diethyl (4-chloroanilino)methylenemalonate from the previous step to the hot solvent with vigorous stirring.

  • Maintain the temperature at 250 °C for 30-60 minutes. The product will precipitate from the hot solution.

  • Cool the mixture to room temperature and add a non-polar solvent like hexane or petroleum ether to complete the precipitation.

  • Collect the solid by filtration, wash with the non-polar solvent, and dry. The crude product can be purified by recrystallization from ethanol or acetic acid.

Step 3: Synthesis of Ethyl 4,6-dichloroquinoline-3-carboxylate

  • Suspend ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate (1.0 eq) in phosphorus oxychloride (POCl₃, 3-5 eq).

  • Heat the mixture to reflux (around 110 °C) for 2-4 hours. The reaction should be performed in a well-ventilated fume hood.

  • After completion, carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonia solution) to precipitate the crude product.

  • Filter the solid, wash with water, and dry. The product can be purified by recrystallization or column chromatography.

Step 4: Synthesis of this compound

  • Dissolve ethyl 4,6-dichloroquinoline-3-carboxylate (1.0 eq) in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 10% NaOH).

  • Heat the mixture at reflux for 1-3 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to a pH of 3-4 to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash thoroughly with water, and dry.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields (based on analogous syntheses)

StepReactantsSolventTemperature (°C)Time (h)Yield (%)Reference
1. Condensation 4-chloroaniline, DEEMNeat100-1101-2>90(General Gould-Jacobs)
2. Cyclization Diethyl (4-chloroanilino)methylenemalonateDiphenyl ether2500.5-185-95[2]
3. Chlorination Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate, POCl₃Neat~110 (reflux)2-480-90(General procedure)
4. Hydrolysis Ethyl 4,6-dichloroquinoline-3-carboxylate, NaOH(aq)Ethanol/WaterReflux1-3>90(General procedure)

Visualizations

Synthetic_Pathway_1 cluster_0 Route 1: Gould-Jacobs Based Synthesis 4-chloroaniline 4-chloroaniline Intermediate_1 Diethyl (4-chloroanilino)methylenemalonate 4-chloroaniline->Intermediate_1 Condensation DEEM Diethyl ethoxymethylenemalonate DEEM->Intermediate_1 Intermediate_2 Ethyl 6-chloro-4-hydroxy- quinoline-3-carboxylate Intermediate_1->Intermediate_2 Thermal Cyclization (250 °C) Intermediate_3 Ethyl 4,6-dichloro- quinoline-3-carboxylate Intermediate_2->Intermediate_3 Chlorination (POCl₃) Final_Product 4,6-dichloroquinoline- 3-carboxylic acid Intermediate_3->Final_Product Hydrolysis (NaOH)

Caption: Gould-Jacobs based synthetic route to this compound.

Synthetic_Pathway_2 cluster_1 Alternative Route Carboxylic_Acid 4,6-dichloroquinoline- 3-carboxylic acid Ester_Product Ethyl 4,6-dichloro- quinoline-3-carboxylate Carboxylic_Acid->Ester_Product Esterification Ethanol Ethanol Ethanol->Ester_Product

Caption: Alternative synthesis of ethyl 4,6-dichloroquinoline-3-carboxylate.

Troubleshooting_Workflow Start Experiment Start Problem Identify Issue (e.g., Low Yield) Start->Problem Cause Investigate Possible Causes Problem->Cause Solution Implement Troubleshooting Step Cause->Solution Evaluate Evaluate Outcome Solution->Evaluate Success Problem Resolved Evaluate->Success Successful Failure Re-evaluate Cause Evaluate->Failure Unsuccessful Failure->Cause

Caption: General troubleshooting workflow for synthesis issues.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 4,6-dichloroquinoline-3-carboxylic acid and Other Haloquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 4,6-dichloroquinoline-3-carboxylic acid with other haloquinolines, supported by experimental data and detailed protocols. The strategic placement of halogen atoms and an electron-withdrawing carboxylic acid group on the quinoline scaffold significantly influences its reactivity, making it a versatile precursor in the synthesis of pharmacologically active molecules.

Executive Summary

This compound exhibits distinct reactivity at its two chloro-substituted positions. The chlorine atom at the C4 position is significantly more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at the C6 position. This heightened reactivity is attributed to the electronic influence of the quinoline nitrogen and the electron-withdrawing carboxylic acid group at the C3 position. In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the relative reactivity of the C4 and C6 positions can be selectively controlled. This guide will delve into a comparative analysis of these reactions with other haloquinolines, providing a framework for synthetic strategy development.

Factors Influencing Haloquinoline Reactivity

The reactivity of haloquinolines is governed by a combination of electronic and steric factors. The position of the halogen on the quinoline ring, the nature of other substituents, and the reaction conditions all play a crucial role in determining the outcome of a chemical transformation.

G Factors Influencing Haloquinoline Reactivity cluster_electronic Electronic Effects cluster_steric Steric Hindrance cluster_conditions Experimental Parameters Reactivity Haloquinoline Reactivity Electronic_Factors Electronic Factors Reactivity->Electronic_Factors Steric_Factors Steric Factors Reactivity->Steric_Factors Reaction_Conditions Reaction Conditions Reactivity->Reaction_Conditions EWG Electron-Withdrawing Groups (e.g., -COOH, -NO2) Electronic_Factors->EWG EDG Electron-Donating Groups (e.g., -OCH3, -CH3) Electronic_Factors->EDG Quinoline_N Quinoline Nitrogen (Electron-withdrawing) Electronic_Factors->Quinoline_N Ortho_Substituents Ortho-Substituents Steric_Factors->Ortho_Substituents Nucleophile_Size Size of Nucleophile Steric_Factors->Nucleophile_Size Solvent Solvent Polarity Reaction_Conditions->Solvent Temperature Temperature Reaction_Conditions->Temperature Catalyst Catalyst/Ligand Choice Reaction_Conditions->Catalyst G SNAr Experimental Workflow Start Start Reactants Combine this compound, amine, and solvent in a flask. Start->Reactants Heat Heat the mixture to reflux. Reactants->Heat Monitor Monitor reaction by TLC. Heat->Monitor Monitor->Heat Incomplete Workup Cool, precipitate product with water, and filter. Monitor->Workup Reaction Complete Purify Recrystallize from a suitable solvent. Workup->Purify End End Purify->End G Quinoline Inhibitors in EGFR/VEGFR Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response EGF EGF EGFR EGFR EGF->EGFR VEGF VEGF VEGFR VEGFR VEGF->VEGFR PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK VEGFR->PI3K_Akt PLC_PKC PLCγ/PKC Pathway VEGFR->PLC_PKC Survival Cell Survival PI3K_Akt->Survival Proliferation Cell Proliferation RAS_MAPK->Proliferation Angiogenesis Angiogenesis PLC_PKC->Angiogenesis Quinoline Quinoline Inhibitors Quinoline->EGFR inhibit Quinoline->VEGFR inhibit

The Ester versus the Acid: A Comparative Analysis of the Biological Activity of 4,6-dichloroquinoline-3-carboxylic Acid and its Ethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the modification of functional groups can dramatically alter the biological activity of a molecule. A classic example of this is the relationship between a carboxylic acid and its corresponding ester. This guide provides a comparative analysis of the biological activities of 4,6-dichloroquinoline-3-carboxylic acid and its ethyl ester, drawing upon experimental data from closely related quinoline analogs to elucidate their potential therapeutic applications and structure-activity relationships.

While direct comparative studies on the 4,6-dichloro analogs are limited in publicly available research, data from structurally similar quinoline compounds provide critical insights into how the seemingly minor difference between a carboxylic acid and an ethyl ester at the 3-position can lead to vastly different biological outcomes. This guide will explore these differences in the contexts of antimalarial and anticancer activities.

Key Findings at a Glance

Our analysis of available data on quinoline-3-carboxylic acid derivatives reveals a critical divergence in the biological activity of the acid and its ethyl ester, which is highly dependent on the therapeutic target.

  • In Antimalarial Activity: The ethyl ester form appears to be essential for activity. Studies on related 4-oxo-3-carboxyl quinolones demonstrate that the ester is highly active against Plasmodium falciparum, while the corresponding carboxylic acid is devoid of activity[1].

  • In Anticancer Activity: The carboxylic acid may offer superior selectivity towards cancer cells. Research on 2-styrylquinoline-3-carboxylate derivatives indicates that the carboxylic acids exhibit higher selectivity for cancer cell lines compared to their parent ester compounds[2].

These findings underscore the importance of the C-3 substituent in defining the pharmacological profile of quinoline derivatives.

Comparative Biological Activity Data

The following tables summarize the quantitative data from studies on analogous quinoline compounds, highlighting the differential activity between the ester and acid forms.

Table 1: Antimalarial Activity of a 7-methoxy-4-oxo-quinoline-3-carboxylate vs. its Carboxylic Acid Analog [1]

CompoundFunctional Group at C-3Target OrganismEC50 (μM)
Analog 1Ethyl EsterP. falciparum K1 (CQ-resistant)~0.25
Analog 2Carboxylic AcidP. falciparum K1 (CQ-resistant)Inactive
Analog 1Ethyl EsterP. falciparum 3D7 (CQ-sensitive)~0.25
Analog 2Carboxylic AcidP. falciparum 3D7 (CQ-sensitive)Inactive

EC50: Half-maximal effective concentration. CQ: Chloroquine.

Note: While this data is not for the 4,6-dichloro substituted compounds, it provides the most direct available comparison of the ester and acid forms in a biological assay for this class of molecules.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Antimalarial Activity Assay[1]

This protocol describes the in vitro assessment of antimalarial activity against Plasmodium falciparum strains.

  • Parasite Culture: P. falciparum strains (e.g., K1 and 3D7) are maintained in continuous culture in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.

  • Drug Susceptibility Assay: A standard SYBR Green I-based fluorescence assay is used.

    • Asynchronous parasite cultures are diluted to a 2% hematocrit and 1% parasitemia.

    • 100 μL of the culture is added to 96-well plates containing serial dilutions of the test compounds.

    • Plates are incubated for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

    • After incubation, 100 μL of SYBR Green I lysis buffer is added to each well.

    • Plates are incubated in the dark at room temperature for 1 hour.

    • Fluorescence is measured using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

  • Data Analysis: The fluorescence readings are plotted against the drug concentration, and the EC50 values are calculated using a non-linear regression model.

Anticancer Cell Viability Assay (MTT Assay)

This is a general protocol for assessing the cytotoxic effects of compounds on cancer cell lines, as conceptually referenced in studies of quinoline derivatives[2].

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, K562) are cultured in appropriate media (e.g., DMEM or RPMI 1640) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., this compound and its ethyl ester) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (half-maximal inhibitory concentration) values are determined.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for the synthesis of the target compounds and the evaluation of their biological activity.

Synthesis Workflow start This compound esterification Acid-catalyzed esterification start->esterification Ethanol, Acid Catalyst ester Ethyl 4,6-dichloroquinoline-3-carboxylate hydrolysis Base-catalyzed hydrolysis (Saponification) ester->hydrolysis NaOH or KOH hydrolysis->start esterification->ester

Caption: Interconversion of this compound and its ethyl ester.

Biological Activity Screening Workflow cluster_compounds Test Compounds cluster_assays In Vitro Assays cluster_results Data Analysis cluster_comparison Comparative Analysis acid 4,6-dichloroquinoline-3- carboxylic acid antimalarial Antimalarial Assay (e.g., SYBR Green I) acid->antimalarial anticancer Anticancer Assay (e.g., MTT) acid->anticancer ester Ethyl 4,6-dichloroquinoline-3- carboxylate ester->antimalarial ester->anticancer ec50 EC50 Calculation antimalarial->ec50 ic50 IC50 Calculation anticancer->ic50 sar Structure-Activity Relationship (SAR) ec50->sar ic50->sar

Caption: General workflow for comparing the biological activities of the two compounds.

Discussion and Future Directions

The presented data, although based on analogs, strongly suggests that the choice between the carboxylic acid and the ethyl ester at the 3-position of the 4,6-dichloroquinoline scaffold is a critical determinant of its biological activity. The ester functionality appears to be a prerequisite for antimalarial efficacy, potentially due to factors like cell permeability or specific interactions with the biological target within the parasite. Conversely, in the context of cancer, the carboxylic acid may enhance selectivity, a highly desirable trait for minimizing off-target effects and toxicity to normal cells.

This highlights a classic prodrug strategy, where an ester form can be used to improve cell penetration, and once inside the cell, it can be hydrolyzed by esterases to the active carboxylic acid form.

For researchers and professionals in drug development, these findings emphasize the need for parallel screening of both the acid and ester forms of quinoline-based compounds in various biological assays. Future studies should focus on a direct head-to-head comparison of this compound and its ethyl ester against a panel of cancer cell lines and microbial strains to provide definitive quantitative data. Furthermore, mechanistic studies are warranted to elucidate the specific molecular targets and signaling pathways affected by these compounds to better understand their differential activities.

References

A Comparative Guide to the Synthetic Validation of 4,6-dichloroquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a primary and an alternative synthetic route for the preparation of 4,6-dichloroquinoline-3-carboxylic acid, a key intermediate in pharmaceutical synthesis. The routes are evaluated based on reaction efficiency, accessibility of starting materials, and procedural complexity. Detailed experimental protocols and analytical data are provided to support the validation of each synthetic pathway.

Primary Synthetic Route: Gould-Jacobs Reaction

The most established and reliable method for the synthesis of the this compound core structure is the Gould-Jacobs reaction. This multi-step synthesis begins with the condensation of a substituted aniline with diethyl ethoxymethylenemalonate, followed by cyclization, hydrolysis, and chlorination.

Logical Workflow for the Gould-Jacobs Synthesis

A 4-Chloroaniline C Ethyl 2-((4-chlorophenyl)amino)methylenemalonate A->C Condensation B Diethyl Ethoxymethylenemalonate B->C D Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate C->D Thermal Cyclization E 6-Chloro-4-hydroxyquinoline-3-carboxylic acid D->E Hydrolysis F This compound E->F Chlorination

Figure 1: Step-wise progression of the Gould-Jacobs synthesis route.

Experimental Protocols

Step 1: Synthesis of Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate

This initial step involves the condensation of 4-chloroaniline with diethyl ethoxymethylenemalonate (DEEM) and subsequent thermal cyclization. A mixture of 4-chloroaniline and a slight excess of DEEM is heated, followed by cyclization at high temperature in a high-boiling solvent like diphenyl ether. Microwave-assisted synthesis has been shown to be an effective method for this transformation.[1]

Step 2: Hydrolysis to 6-Chloro-4-hydroxyquinoline-3-carboxylic acid

The ethyl ester intermediate is hydrolyzed to the corresponding carboxylic acid using a strong base, such as sodium hydroxide, in an aqueous or mixed aqueous/organic solvent system. The reaction mixture is typically heated to ensure complete saponification, followed by acidification to precipitate the carboxylic acid product.[1]

Step 3: Chlorination to this compound

The final step involves the conversion of the 4-hydroxy group to a chloro group. This is achieved by treating the 6-chloro-4-hydroxyquinoline-3-carboxylic acid with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often with gentle heating.

Quantitative Data Summary: Gould-Jacobs Route
StepProductReagentsConditionsYield
1Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate4-Chloroaniline, Diethyl EthoxymethylenemalonateDiphenyl ether, Microwave, 250 °C, 1 h53%[1]
26-Chloro-4-hydroxyquinoline-3-carboxylic acidEthyl 6-chloro-4-hydroxyquinoline-3-carboxylate, NaOH(aq)THF, Room Temperature, 24 h97%[1]
3This compound6-Chloro-4-hydroxyquinoline-3-carboxylic acid, POCl₃RefluxN/A

Yield for the final chlorination step is not explicitly available in the searched literature for this specific substrate but is a standard, high-yielding transformation for similar compounds.

Analytical Data for Validation
  • Ethyl 4,6-dichloroquinoline-3-carboxylate: High-Resolution Mass Spectrometry (HRMS) confirms the molecular formula C₁₂H₉Cl₂NO₂ with a measured m/z of 270.0089 [M+H]⁺. The ¹H NMR shows a characteristic quinoline proton peak at δ 9.13 ppm.[2]

  • 6-Chloro-4-hydroxyquinoline-3-carboxylic acid: This intermediate is a known compound and commercially available.[3]

Alternative Synthetic Route: Friedländer Synthesis

An alternative approach to the quinoline core is the Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. For the synthesis of this compound, this would involve the reaction of 2-amino-5-chlorobenzaldehyde with diethyl malonate.

Logical Workflow for the Friedländer Synthesis

A 2-Amino-5-chlorobenzaldehyde C Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate A->C Condensation & Cyclization B Diethyl Malonate B->C D 6-Chloro-4-hydroxyquinoline-3-carboxylic acid C->D Hydrolysis E This compound D->E Chlorination

Figure 2: Step-wise progression of the Friedländer synthesis route.

Experimental Protocol

The Friedländer synthesis is typically carried out by heating the 2-aminoaryl aldehyde or ketone with the active methylene compound in the presence of an acid or base catalyst.[4][5] Recent advancements have explored catalyst-free conditions in water, presenting a greener alternative.[6] The subsequent hydrolysis and chlorination steps would follow similar procedures as outlined in the Gould-Jacobs route.

Quantitative Data Summary: Friedländer Route

Comparison of Synthetic Routes

FeatureGould-Jacobs RouteFriedländer Route
Starting Materials Readily available anilines (4-chloroaniline) and malonic esters.Requires a 2-aminoaryl aldehyde (2-amino-5-chlorobenzaldehyde), which may require separate synthesis.
Number of Steps Generally a three-step process from the aniline.Can be a three-step process from the 2-amino-aldehyde.
Reaction Conditions Often requires high temperatures for cyclization. Microwave assistance can improve efficiency.[1]Can be performed under milder conditions, with catalyst-free options available.[6]
Yields Documented high yields for the hydrolysis step (97%).[1] The cyclization yield is moderate (53%).[1]Yields are substrate-dependent and require optimization for this specific transformation.
Scalability Well-established for large-scale synthesis of quinoline derivatives.Potentially scalable, especially with newer, more efficient protocols.

Conclusion

The Gould-Jacobs reaction represents a well-validated and robust synthetic route for this compound, with readily available starting materials and documented yields for key steps. The primary challenge lies in the high-temperature cyclization, which can be mitigated with modern techniques like microwave synthesis.

The Friedländer synthesis offers a potentially milder and more environmentally friendly alternative, particularly with catalyst-free methods in water. However, the availability of the starting 2-amino-5-chlorobenzaldehyde and the lack of specific yield data for the target molecule's synthesis necessitate further investigation and optimization for it to be a competitive alternative to the Gould-Jacobs route for this specific compound.

For researchers and drug development professionals, the choice of synthetic route will depend on the scale of the synthesis, the availability of starting materials, and the desired process efficiency. The Gould-Jacobs route currently stands as the more established and predictable pathway for obtaining this compound.

References

comparative analysis of the biological effects of different substituted quinoline-3-carboxylic acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of various substituted quinoline-3-carboxylic acids, supported by experimental data. The quinoline ring system is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties. This analysis focuses on the impact of different substituents on their antiproliferative, anti-inflammatory, antimicrobial, and enzyme-inhibiting activities.

Data Presentation

The following tables summarize the quantitative biological data for a selection of substituted quinoline-3-carboxylic acids.

Table 1: Antiproliferative Activity of Substituted Quinoline-3-Carboxylic Acids
Compound/DerivativeCell LineIC50 (µM)Reference CompoundIC50 (µM)
2,4-disubstituted quinoline-3-carboxylic acid (2f)MCF-7Micromolar inhibition--
2,4-disubstituted quinoline-3-carboxylic acid (2l)K562Micromolar inhibition--
Quinoline-3-carboxylic acidMCF-7Remarkable growth inhibition--
6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinoline carboxylic acidL1210-Brequinar sodium-

Note: Specific IC50 values for some compounds were not available in the provided search results, but their activity was described as significant.

Table 2: Anti-inflammatory Activity of Substituted Quinoline-3-Carboxylic Acids
Compound/DerivativeAssayIC50 (µM)Reference Compound
Quinoline-3-carboxylic acidsLPS-induced inflammation in RAW264.7 cellsAppreciable anti-inflammatory affinitiesIndomethacin
Table 3: Antimicrobial Activity of Substituted Quinoline-3-Carboxylic Acids
Compound/DerivativeMicroorganismMIC (µg/mL)
1-methylamino-7-(4-methyl-1-piperazinyl)-6-fluoro-quinoline-3-carboxylic acid (Amifloxacin)Escherichia coli0.25
Novel amino-substituted 3-quinolinecarboxylic acidsGram-positive and Gram-negative bacteria-

Note: MIC values are highly dependent on the specific bacterial strain and testing conditions.

Table 4: Protein Kinase CK2 Inhibition by Substituted Quinoline-3-Carboxylic Acids
Compound/DerivativeIC50 (µM)
Tetrazolo-quinoline-4-carboxylic acid derivatives0.65 - 18.2
2-aminoquinoline-3-carboxylic acid derivatives0.65 - 18.2

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Antiproliferative Activity Assessment (MTT Assay)

Objective: To determine the cytotoxic effect of substituted quinoline-3-carboxylic acids on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, giving a measure of viable cells.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (substituted quinoline-3-carboxylic acids) and a vehicle control.

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) or another suitable solvent is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Anti-inflammatory Activity Assessment (Nitric Oxide Inhibition Assay)

Objective: To evaluate the ability of substituted quinoline-3-carboxylic acids to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: In inflammation, macrophages are stimulated by LPS to produce NO. The amount of NO produced can be indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Protocol:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a 96-well plate.

  • Compound and LPS Treatment: The cells are pre-treated with different concentrations of the test compounds for 1-2 hours before being stimulated with LPS (1 µg/mL).

  • Incubation: The plates are incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Griess Assay: After incubation, the cell culture supernatant is collected. An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant.

  • Absorbance Measurement: The absorbance is measured at 540 nm after a short incubation period at room temperature.

  • Data Analysis: The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated by comparing the nitrite concentration in the compound-treated wells to that in the LPS-stimulated control wells.

Antimicrobial Activity Assessment (Minimum Inhibitory Concentration - MIC)

Objective: To determine the lowest concentration of a substituted quinoline-3-carboxylic acid that inhibits the visible growth of a microorganism.

Principle: The agar dilution method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test microorganism. The MIC is the lowest concentration of the agent that prevents visible growth after incubation.

Protocol:

  • Preparation of Agar Plates: A series of agar plates containing two-fold serial dilutions of the test compound are prepared. A control plate without the compound is also prepared.

  • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., E. coli, S. aureus) is prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation: The surface of each agar plate is spot-inoculated with the prepared bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Protein Kinase CK2 Inhibition Assay

Objective: To measure the inhibitory effect of substituted quinoline-3-carboxylic acids on the activity of protein kinase CK2.

Principle: This assay measures the transfer of a phosphate group from ATP to a specific peptide substrate by CK2. The inhibition of this reaction by a compound is quantified.

Protocol:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing recombinant human protein kinase CK2, a specific peptide substrate, and a kinase buffer.

  • Inhibitor Addition: Various concentrations of the test compounds are added to the reaction mixture.

  • Reaction Initiation: The kinase reaction is initiated by the addition of radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP).

  • Incubation: The reaction is allowed to proceed for a specific time at 30°C.

  • Reaction Termination and Measurement: The reaction is stopped, and the amount of radiolabeled phosphate incorporated into the peptide substrate is measured using a suitable method, such as phosphocellulose paper binding and scintillation counting.

  • Data Analysis: The percentage of CK2 inhibition is calculated for each compound concentration, and the IC50 value is determined.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture / Microorganism Growth Treatment Incubation with Test Compounds Cell_Culture->Treatment Compound_Prep Compound Preparation & Dilution Compound_Prep->Treatment MTT MTT Assay Treatment->MTT Griess Griess Assay Treatment->Griess MIC MIC Determination Treatment->MIC Kinase Kinase Assay Treatment->Kinase Data_Analysis IC50 / MIC Calculation MTT->Data_Analysis Griess->Data_Analysis MIC->Data_Analysis Kinase->Data_Analysis DNA_Gyrase_Topo_IV_Inhibition cluster_drug Quinolone Antibacterial Agent cluster_target Bacterial Enzymes cluster_process Cellular Processes cluster_outcome Outcome Quinolone Substituted Quinoline-3-Carboxylic Acid DNA_Gyrase DNA Gyrase Quinolone->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Quinolone->Topo_IV Inhibits DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Essential for Cell_Division Bacterial Cell Division Topo_IV->Cell_Division Essential for Bacterial_Death Bacterial Cell Death DNA_Replication->Bacterial_Death Inhibition leads to Cell_Division->Bacterial_Death Inhibition leads to PI3K_Akt_mTOR_Pathway cluster_receptor Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitor Inhibitor GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Survival Cell Survival mTOR->Survival Quinoline Quinoline Derivative Quinoline->PI3K Inhibits

Navigating the Data Gap: The Case of 4,6-dichloroquinoline-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive literature review reveals a significant lack of publicly available data on the in vitro and in vivo efficacy of 4,6-dichloroquinoline-3-carboxylic acid derivatives. While this specific chemical scaffold is of interest to researchers, dedicated studies detailing its biological activity, comparative efficacy, and mechanisms of action are not readily found in published scientific papers. The parent ester, this compound ethyl ester, is noted as a commercially available chemical intermediate, suggesting its potential use in synthesis rather than as a well-characterized bioactive agent itself.

This absence of specific data for the 4,6-dichloro substitution pattern contrasts with the broader field of quinoline carboxylic acid derivatives, which have been extensively studied and shown to possess a wide range of pharmacological activities. For instance, various isomers and analogues have demonstrated potential as anticancer, antimicrobial, and antimalarial agents.

Given the current data landscape, a direct comparison guide on the in vitro versus in vivo efficacy of this compound derivatives cannot be constructed. However, to provide valuable insights for researchers in this area, this guide will instead focus on a well-documented and structurally related class of compounds: quinoline-4-carboxylic acid derivatives as inhibitors of dihydroorotate dehydrogenase (DHODH) . This will serve as an illustrative example of how such a comparison can be structured when sufficient data is available.

Alternative Focus: Quinoline-4-Carboxylic Acids as DHODH Inhibitors

Brequinar and its analogues are a well-studied class of quinoline-4-carboxylic acid derivatives that potently inhibit human dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. Inhibition of DHODH depletes the cellular pool of pyrimidines, which are essential for DNA and RNA synthesis, thereby leading to cell cycle arrest and inhibition of cell proliferation. This mechanism has been explored for its therapeutic potential in cancer and autoimmune diseases.

Data Presentation: In Vitro vs. In Vivo Efficacy

The following tables summarize the efficacy of representative quinoline-4-carboxylic acid derivatives as DHODH inhibitors.

Table 1: In Vitro Efficacy of Quinoline-4-Carboxylic Acid Derivatives against DHODH and Cancer Cell Lines

CompoundDHODH IC50 (nM)[1][2]HCT-116 (Colon Cancer) GI50 (µM)MIA PaCa-2 (Pancreatic Cancer) GI50 (µM)
Brequinar 25 ± 20.02 ± 0.0030.15 ± 0.02
Analog 41 9.71 ± 1.4[1][2]0.008 ± 0.0010.04 ± 0.005
Analog 43 26.2 ± 1.8[1][2]0.015 ± 0.0020.09 ± 0.01

Table 2: In Vivo Pharmacokinetic Properties of a Lead Quinoline-4-Carboxylic Acid Derivative

CompoundOral Bioavailability (F%)[1][2]Elimination Half-life (t1/2) in hours (PO dosing)[1][2]
Analog 41 56[1][2]2.78[1][2]
Experimental Protocols

DHODH Enzyme Inhibition Assay:

The inhibitory activity of the compounds against human DHODH can be determined using a spectrophotometric assay. The assay measures the reduction of 2,6-dichloroindophenol (DCIP) by the enzyme, which is coupled to the oxidation of dihydroorotate to orotate.

  • Recombinant human DHODH is incubated with varying concentrations of the test compound.

  • The reaction is initiated by the addition of the substrates, dihydroorotate and coenzyme Q.

  • The rate of DCIP reduction is monitored by measuring the decrease in absorbance at a specific wavelength (e.g., 600 nm).

  • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Proliferation (MTT) Assay:

The antiproliferative activity of the compounds is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cancer cell lines (e.g., HCT-116, MIA PaCa-2) are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with a range of concentrations of the test compounds for a specified period (e.g., 72 hours).

  • MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm), which is proportional to the number of viable cells.

  • GI50 (growth inhibition 50) values are determined from the dose-response curves.

In Vivo Pharmacokinetic Studies:

Pharmacokinetic parameters are typically evaluated in animal models (e.g., mice or rats).

  • The test compound is administered to the animals via intravenous (IV) and oral (PO) routes.

  • Blood samples are collected at various time points after administration.

  • The concentration of the compound in the plasma is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Pharmacokinetic parameters, including bioavailability and elimination half-life, are calculated using appropriate software.

Mandatory Visualization

DHODH_Inhibition_Pathway cluster_pyrimidine De Novo Pyrimidine Biosynthesis cluster_outcome Cellular Outcome Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH Pyrimidine_Depletion Pyrimidine Depletion UMP UMP Orotate->UMP UTP_CTP UTP, CTP UMP->UTP_CTP DNA_RNA DNA & RNA Synthesis UTP_CTP->DNA_RNA Brequinar_Analog Quinoline-4-Carboxylic Acid Derivatives (e.g., Brequinar) Brequinar_Analog->Dihydroorotate Cell_Cycle_Arrest Cell Cycle Arrest Pyrimidine_Depletion->Cell_Cycle_Arrest Proliferation_Inhibition Inhibition of Proliferation Cell_Cycle_Arrest->Proliferation_Inhibition

Caption: Inhibition of DHODH by quinoline-4-carboxylic acid derivatives blocks pyrimidine synthesis.

Experimental_Workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Evaluation Compound_Synthesis Compound Synthesis DHODH_Assay DHODH Enzyme Inhibition Assay Compound_Synthesis->DHODH_Assay Cell_Assay Cellular Proliferation (MTT) Assay Compound_Synthesis->Cell_Assay IC50 IC50 Values DHODH_Assay->IC50 GI50 GI50 Values Cell_Assay->GI50 Lead_Selection Lead Compound Selection GI50->Lead_Selection PK_Studies Pharmacokinetic Studies in Mice Lead_Selection->PK_Studies Efficacy_Studies Xenograft Efficacy Studies Lead_Selection->Efficacy_Studies PK_Params Bioavailability, Half-life PK_Studies->PK_Params Tumor_Growth Tumor Growth Inhibition Efficacy_Studies->Tumor_Growth

Caption: Workflow for evaluating quinoline derivatives from in vitro screening to in vivo testing.

References

cross-reactivity of antibodies raised against 4,6-dichloroquinoline-3-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of antibody performance in immunoassays developed for quinolone and quinoxaline carboxylic acid derivatives. As no specific antibodies have been raised against 4,6-dichloroquinoline-3-carboxylic acid, this document focuses on structurally analogous compounds to provide a framework for understanding potential cross-reactivity. The data and protocols presented here are synthesized from key studies on the development of immunoassays for similar small molecules and are intended to guide researchers in the design and evaluation of antibodies for novel quinoline-based compounds.

I. Antibody Performance: A Quantitative Comparison

The specificity of an antibody is paramount for the development of accurate and reliable immunoassays. Cross-reactivity studies are essential to determine the extent to which an antibody binds to molecules structurally related to the target analyte. This is often quantified by the half-maximal inhibitory concentration (IC50) and expressed as a percentage of cross-reactivity relative to the primary analyte.

Below are comparative data from studies on antibodies raised against different quinolone and quinoxaline derivatives.

Table 1: Cross-Reactivity of a Monoclonal Antibody (mAb 8C9) Raised Against 3-Methyl-quinoxaline-2-carboxylic acid (MQCA) [1]

CompoundStructureIC50 (µg/L)Cross-Reactivity (%)
3-Methyl-quinoxaline-2-carboxylic acid (MQCA)0.2100
Quinoxaline-2-carboxylic acid (QCA)>1000<0.1
Olaquindox>1000<0.1
Carbadox>1000<0.1

Data synthesized from a study on a high-affinity monoclonal antibody for MQCA detection.[1]

Table 2: Cross-Reactivity of a Polyclonal Antibody Raised Against Norfloxacin [2][3][4]

CompoundStructureIC50 (µg/kg)Cross-Reactivity (%)
Norfloxacin4.0100
Ciprofloxacin5.080
Enrofloxacin3.5114
Flumequine10.040
Nalidixic Acid20.020
Pipemidic Acid6.067

This table presents data from an immunoassay developed for the generic detection of quinolones and fluoroquinolones.[2][3][4]

II. Experimental Protocols

The following sections detail the methodologies for key experiments in the development and characterization of antibodies against small molecule haptens like quinoline carboxylic acid derivatives.

1. Hapten Synthesis and Immunogen Preparation

The development of antibodies against small molecules requires their conjugation to a larger carrier protein to elicit an immune response.

  • Hapten Design: For a target molecule like this compound, the carboxylic acid group is a natural point of attachment for conjugation to a carrier protein. Alternatively, a spacer arm can be introduced to enhance the exposure of the hapten's unique structural features.

  • Activation of Carboxylic Acid: The carboxylic acid group of the hapten is activated to facilitate conjugation. A common method is the carbodiimide reaction.

    • Dissolve the hapten (e.g., this compound), N-hydroxysuccinimide (NHS), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an organic solvent like dimethylformamide (DMF).

    • Incubate the mixture with stirring for 2 hours at room temperature to form an NHS-ester of the hapten.

  • Conjugation to Carrier Protein: The activated hapten is then conjugated to a carrier protein such as bovine serum albumin (BSA) for coating plates in an ELISA or keyhole limpet hemocyanin (KLH) for immunization.

    • Dissolve the carrier protein (e.g., BSA) in a suitable buffer (e.g., carbonate buffer, pH 9.5).

    • Slowly add the activated hapten solution to the protein solution with constant stirring.

    • Incubate the mixture for 5 hours at 25°C in the dark.

    • Purify the resulting conjugate by dialysis against distilled water for several days to remove unconjugated hapten and reaction byproducts.

2. Antibody Production (Monoclonal Antibody Example)

  • Immunization: Immunize mice with the hapten-KLH conjugate emulsified with an adjuvant over a period of several weeks.

  • Cell Fusion: Fuse spleen cells from the immunized mice with myeloma cells to create hybridoma cells.

  • Screening: Screen the hybridoma supernatants for the presence of antibodies that bind to the hapten-BSA conjugate using an indirect ELISA.

  • Cloning and Expansion: Select and clone the hybridoma cells that produce high-affinity antibodies. Expand the selected clones to produce a larger quantity of the monoclonal antibody.

3. Competitive Indirect Enzyme-Linked Immunosorbent Assay (ci-ELISA)

This is a common format for detecting small molecules.

  • Coating: Coat the wells of a microtiter plate with the hapten-BSA conjugate and incubate overnight at 4°C.

  • Washing: Wash the plates to remove any unbound conjugate.

  • Blocking: Block the remaining protein-binding sites in the wells with a blocking buffer (e.g., a solution containing non-fat dry milk or BSA).

  • Competition: Add a mixture of the antibody and the sample (or standard) to the wells. The free analyte in the sample will compete with the coated hapten-BSA for binding to the antibody.

  • Incubation and Washing: Incubate the plate and then wash to remove unbound antibodies and other components.

  • Detection: Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that binds to the primary antibody.

  • Substrate Addition: After another wash step, add a substrate for the enzyme that produces a measurable signal (e.g., a color change).

  • Data Analysis: Measure the signal intensity, which is inversely proportional to the concentration of the analyte in the sample. Calculate the IC50 and cross-reactivity of related compounds.

III. Visualizations

Experimental Workflow for Antibody Development and Screening

The following diagram illustrates the general workflow for producing and screening antibodies against a small molecule hapten.

Antibody_Development_Workflow cluster_Hapten_Prep Hapten Preparation cluster_Conjugation Conjugation cluster_Antibody_Production Antibody Production cluster_Screening Screening and Characterization Hapten 4,6-dichloroquinoline- 3-carboxylic acid Activated_Hapten Activated Hapten (NHS-ester) Hapten->Activated_Hapten EDC, NHS Immunogen Immunogen (Hapten-KLH) Activated_Hapten->Immunogen Coating_Antigen Coating Antigen (Hapten-BSA) Activated_Hapten->Coating_Antigen Carrier_Protein Carrier Protein (KLH or BSA) Carrier_Protein->Immunogen Carrier_Protein->Coating_Antigen Immunization Immunization (Mice) Immunogen->Immunization ELISA ci-ELISA Coating_Antigen->ELISA Hybridoma Hybridoma Technology Immunization->Hybridoma mAb_Production Monoclonal Antibody Production Hybridoma->mAb_Production mAb_Production->ELISA Cross_Reactivity Cross-Reactivity Analysis ELISA->Cross_Reactivity

Caption: Workflow for development of monoclonal antibodies against small molecules.

Logical Flow for Competitive Indirect ELISA (ci-ELISA)

This diagram outlines the key steps and competitive binding principle of the ci-ELISA used for detecting the target analyte.

ci_ELISA_Flow cluster_Plate_Prep Plate Preparation cluster_Competition Competitive Binding cluster_Detection Detection p1 Coat plate with Hapten-BSA p2 Wash p1->p2 p3 Block p2->p3 d1 Add sample and primary antibody p3->d1 Free_Analyte Free Analyte (in sample) Antibody Primary Antibody Free_Analyte->Antibody compete for binding Coated_Antigen Coated Antigen (Hapten-BSA) Coated_Antigen->Antibody compete for binding d2 Wash d1->d2 d3 Add Enzyme-labeled Secondary Antibody d2->d3 d4 Wash d3->d4 d5 Add Substrate d4->d5 d6 Measure Signal (inverse to analyte conc.) d5->d6

References

Comparative Guide to Analytical Method Validation for the Quantification of 4,6-dichloroquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 4,6-dichloroquinoline-3-carboxylic acid, a key intermediate in pharmaceutical synthesis. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of the final drug product. This document is intended for researchers, scientists, and drug development professionals involved in process development, quality control, and regulatory submissions.

The comparison focuses on three prevalent analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Ultra-Performance Liquid Chromatography with UV detection (UPLC-UV), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The evaluation is based on key validation parameters as defined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, including specificity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), linearity, range, and robustness.[1][2][3]

Data Presentation: A Comparative Analysis

The following table summarizes the typical performance characteristics of HPLC-UV, UPLC-UV, and LC-MS/MS methods for the quantification of a small molecule like this compound. These values are illustrative and may vary depending on the specific instrumentation, column chemistry, and mobile phase conditions.

Validation ParameterHPLC-UVUPLC-UVLC-MS/MS
Linearity (R²) > 0.998> 0.999> 0.999
Range (µg/mL) 0.5 - 1000.1 - 500.001 - 10
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%99.5 - 100.5%
Precision (% RSD) < 2.0%< 1.5%< 1.0%
LOD (µg/mL) ~ 0.15~ 0.03~ 0.0003
LOQ (µg/mL) ~ 0.5~ 0.1~ 0.001
Selectivity/Specificity ModerateGoodExcellent
Robustness GoodGoodModerate
Analysis Time (min) 10 - 202 - 52 - 5

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are intended as a starting point and should be optimized for specific laboratory conditions.

HPLC-UV Method
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) and serially diluted to create calibration standards.

UPLC-UV Method
  • Instrumentation: An ultra-performance liquid chromatography system with a binary pump, autosampler, column manager, and a photodiode array (PDA) or tunable UV (TUV) detector.

  • Column: C18 reverse-phase column with smaller particle size (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).

  • Mobile Phase: A rapid gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 2 µL.

  • Standard Preparation: Similar to the HPLC method, a stock solution is serially diluted to prepare calibration standards, but typically at lower concentrations due to the higher sensitivity of the UPLC system.

LC-MS/MS Method
  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).

  • Mobile Phase: A rapid gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: ESI in negative ion mode is often suitable for carboxylic acids.[4]

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound would be determined by infusing a standard solution into the mass spectrometer.

  • Injection Volume: 1 µL.

  • Standard Preparation: A stock solution is prepared and serially diluted to create a calibration curve covering a wide dynamic range, often including very low concentrations.

Mandatory Visualizations

The following diagrams illustrate the key workflows and relationships discussed in this guide.

AnalyticalMethodValidationWorkflow cluster_planning 1. Planning cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting define_purpose Define Analytical Purpose select_method Select Appropriate Method define_purpose->select_method define_parameters Define Validation Parameters (ICH Q2) select_method->define_parameters prep_standards Prepare Standards & Samples define_parameters->prep_standards perform_analysis Perform Analyses prep_standards->perform_analysis collect_data Collect Data perform_analysis->collect_data assess_linearity Linearity & Range collect_data->assess_linearity assess_accuracy Accuracy collect_data->assess_accuracy assess_precision Precision collect_data->assess_precision assess_sensitivity LOD & LOQ collect_data->assess_sensitivity assess_specificity Specificity collect_data->assess_specificity assess_robustness Robustness collect_data->assess_robustness validation_report Prepare Validation Report assess_linearity->validation_report assess_accuracy->validation_report assess_precision->validation_report assess_sensitivity->validation_report assess_specificity->validation_report assess_robustness->validation_report MethodComparison cluster_hplc HPLC-UV cluster_uplc UPLC-UV cluster_lcms LC-MS/MS hplc_speed Slower Analysis hplc_sensitivity Lower Sensitivity hplc_cost Lower Cost uplc_speed Faster Analysis uplc_sensitivity Higher Sensitivity uplc_cost Moderate Cost lcms_speed Fast Analysis lcms_sensitivity Highest Sensitivity lcms_specificity Highest Specificity lcms_cost Higher Cost Analyte 4,6-dichloroquinoline- 3-carboxylic acid

References

comparing the inhibitory potency of 4,6-dichloroquinoline-3-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the inhibitory potency of various quinoline-3-carboxylic acid derivatives against key biological targets. This report synthesizes data from multiple studies to provide a clear comparison of compound efficacy, supported by experimental methodologies and pathway visualizations.

This guide provides a comparative overview of the inhibitory potency of various substituted quinoline-3-carboxylic acid derivatives against several key enzyme targets, including dihydroorotate dehydrogenase (DHODH), protein kinase CK2, and sirtuin 3 (SIRT3). The data presented is compiled from published research and aims to facilitate the evaluation of structure-activity relationships (SAR) and guide future drug discovery efforts.

Inhibitory Potency of Quinoline Carboxylic Acid Derivatives

The following tables summarize the in vitro inhibitory activities of various quinoline carboxylic acid derivatives against their respective targets. The data highlights the impact of different substitution patterns on the quinoline scaffold on their biological activity.

Table 1: Quinoline-4-Carboxylic Acid Derivatives as DHODH Inhibitors
CompoundR1 SubstituentDHODH IC50 (nM)Reference
3 Cyclohexyl250 ± 110[1]
11 Phenyl-[1]
29 2'-chloropyridine-[1]
41 -9.71 ± 1.4[1][2]
43 -26.2 ± 1.8[1][2]
46 1,7-naphthyridine28.3 ± 3.3[1][2]
Note: Specific R1 substituents for all compounds were not fully detailed in the provided search results. A dash (-) indicates that the specific substituent information was not available in the referenced snippets.
Table 2: 4-Oxo-3-Carboxyl Quinolone Derivatives as Antimalarial Agents
Compound3-Position SubstituentEC50 vs. K1 strain (µM)EC50 vs. 3D7 strain (µM)Reference
7 Carboxyl ester~0.25~0.25[3]
20 Acetyl~2.25 (Calculated from 90% drop)~2.25 (Calculated from 90% drop)[3]
22a Carboxylic acidInactiveInactive[3]
23a Carboxylic amideInactiveInactive[3]
Table 3: 3-Quinoline Carboxylic Acid Derivatives as Protein Kinase CK2 Inhibitors
Compound ClassNumber of Active Compounds (IC50 < 18.2 µM)IC50 Range (µM)Reference
Tetrazolo-quinoline-4-carboxylic acid derivatives220.65 - 18.2[4]
2-aminoquinoline-3-carboxylic acid derivatives220.65 - 18.2[4]
Table 4: 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Sirtuin Inhibitors
CompoundSIRT1 IC50 (µM)SIRT2 IC50 (µM)SIRT3 IC50 (µM)Reference
P6 32.633.57.2[5][6]

Experimental Protocols

A summary of the key experimental methodologies cited in the referenced studies is provided below.

DHODH Inhibition Assay

The inhibitory activity of the compounds against dihydroorotate dehydrogenase (DHODH) was evaluated using an enzyme assay.[1] The general principle of this assay involves measuring the enzymatic activity of DHODH in the presence of varying concentrations of the inhibitor. The IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%, is then determined. To confirm that DHODH was the primary target for cell growth inhibition, a cell-based assay was also performed.[1] In this assay, cell growth inhibition by the compounds was evaluated in the presence and absence of excess uridine.[1] Uridine can enter the pyrimidine salvage pathway, thereby bypassing the need for de novo pyrimidine synthesis and ablating the effect of DHODH inhibition.[1]

Antimalarial Activity Assay

The antimalarial activity of the 4-oxo-3-carboxyl quinolone derivatives was assessed against both chloroquine-resistant (K1) and chloroquine-sensitive (3D7) strains of Plasmodium falciparum. The half-maximal effective concentration (EC50) was determined to quantify the potency of the compounds.[3]

Protein Kinase CK2 Inhibition Assay

The inhibitory potential of the 3-quinoline carboxylic acid derivatives against protein kinase CK2 was determined by measuring their IC50 values. A total of 43 new compounds were synthesized and screened, with 22 showing significant inhibitory activity.[4]

Sirtuin Inhibition Assay

The inhibitory activity and selectivity of the 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives were evaluated against SIRT1, SIRT2, and SIRT3. The IC50 values were determined for each compound against each sirtuin isoform to assess both potency and selectivity.[5][6]

Signaling Pathway and Experimental Workflow

The following diagram illustrates a generalized workflow for the screening and evaluation of enzyme inhibitors, a process central to the studies cited.

Inhibitor_Screening_Workflow cluster_Discovery Discovery & Synthesis cluster_Screening In Vitro Screening cluster_Validation Cellular Validation Compound_Library Compound Library / de novo Synthesis SAR_Design Structure-Activity Relationship (SAR) Design Compound_Library->SAR_Design Initial Hits SAR_Design->Compound_Library Optimized Structures Enzyme_Assay Primary Enzyme Assay (e.g., DHODH, CK2, SIRT3) SAR_Design->Enzyme_Assay Synthesized Derivatives IC50_Determination IC50 Determination Enzyme_Assay->IC50_Determination Cell_Based_Assay Cell-Based Assay (e.g., MTT, Antimalarial) IC50_Determination->Cell_Based_Assay Potent Hits Potency_Selectivity Potency & Selectivity Evaluation Cell_Based_Assay->Potency_Selectivity Potency_Selectivity->SAR_Design Feedback for Further Optimization

References

Navigating the Kinome: A Comparative Guide to the Selectivity of Indolo[3,2-c]quinoline-based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving selectivity is a paramount challenge in the development of kinase inhibitors. The high degree of structural conservation within the ATP-binding site across the human kinome often leads to off-target effects, complicating preclinical and clinical development. This guide provides a comparative analysis of the selectivity of a series of 10-iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acid-based inhibitors, offering insights into their potential as selective pharmacological tools for studying the function of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).

The development of potent and selective kinase inhibitors is crucial for advancing our understanding of cellular signaling and for creating effective therapeutic agents. Off-target inhibition can lead to toxicity and a misinterpretation of the biological consequences of inhibiting the intended target. Therefore, rigorous assessment of an inhibitor's selectivity profile against a broad panel of kinases is a critical step in the drug discovery process.

This guide focuses on a class of inhibitors based on the 11H-indolo[3,2-c]quinoline-6-carboxylic acid scaffold, which has been investigated for its potent inhibition of DYRK1A, a kinase implicated in neurological disorders such as Down syndrome and Alzheimer's disease. By analyzing the structure-activity relationships (SAR) and selectivity profiles of these compounds, we can gain valuable insights into the features that govern their potency and selectivity.

Comparative Selectivity Profile of 11H-indolo[3,2-c]quinoline-6-carboxylic Acid Derivatives

The following table summarizes the in vitro inhibitory activity (IC50 values) of a selection of 10-substituted 11H-indolo[3,2-c]quinoline-6-carboxylic acid derivatives against DYRK1A and a panel of other kinases from the CMGC family (CDK, MAPK, GSK3, CLK). The data highlights the impact of substitutions at the 10-position on both potency and selectivity.

Compound IDRDYRK1A IC50 (nM)DYRK1B IC50 (µM)DYRK2 IC50 (µM)CLK1 IC50 (µM)CLK2 IC50 (µM)CLK4 IC50 (µM)CDK9/CycT IC50 (µM)
5h Cl250.180.080.060.230.090.17
5j I6>10>100.71.30.8>10
5l F1100>10>10>10>10>10>10
5o I (N-Me)22>10>103.1>102.5>10
7 Br (Aza)41>10>100.110.080.13>10

Data sourced from Falke, H., et al. (2015). 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A. Journal of Medicinal Chemistry, 58(7), 3131–3143.[1][2]

The data clearly demonstrates that the introduction of a 10-iodo substituent (compounds 5j and 5o ) leads to highly potent and selective inhibition of DYRK1A.[1] These compounds exhibit at least a 100-fold selectivity for DYRK1A over other tested kinases, making them valuable tools for cellular and in vivo studies. In contrast, the 10-chloro substituted analog (5h ) shows significant off-target activity against other DYRK family members and CLKs.[1] The 10-fluoro substitution (5l ) results in a dramatic loss of potency.[1]

Experimental Protocols

To ensure the reliability and reproducibility of selectivity profiling data, standardized and well-documented experimental protocols are essential. Below are detailed methodologies for key in vitro and cellular assays used to assess the selectivity of kinase inhibitors.

In Vitro Kinase Inhibition Assay (Radiometric)

This biochemical assay directly measures the enzymatic activity of a purified kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.

Materials:

  • Recombinant full-length human DYRK1A

  • DYRKtide substrate (RRRFRPASPLRGPPK)[3]

  • [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM DTT, 0.1% Triton X-100)

  • Test compounds dissolved in DMSO

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the kinase reaction buffer, recombinant DYRK1A enzyme, and the DYRKtide substrate.

  • Add serial dilutions of the test compounds or DMSO (vehicle control) to the reaction mixture and pre-incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Target Engagement Assay (NanoBRET™)

This cell-based assay measures the direct binding of an inhibitor to its target kinase within intact cells, providing a more physiologically relevant assessment of target engagement.

Materials:

  • HEK293 cells

  • NanoLuc®-DYRK1A fusion vector

  • NanoBRET™ Kinase Tracer

  • NanoBRET™ Nano-Glo® Substrate and Luciferase

  • Test compounds dissolved in DMSO

  • Opti-MEM® I Reduced Serum Medium

  • Plate reader capable of measuring luminescence and BRET ratio

Procedure:

  • Transfect HEK293 cells with the NanoLuc®-DYRK1A fusion vector and seed them into a multi-well plate.

  • After 24 hours, replace the culture medium with Opti-MEM® containing the NanoBRET™ Kinase Tracer.

  • Add serial dilutions of the test compounds or DMSO to the wells and incubate for a specified time (e.g., 2 hours) at 37°C in a CO₂ incubator.

  • Add the NanoBRET™ Nano-Glo® Substrate and Luciferase mixture to all wells.

  • Read the donor (460 nm) and acceptor (610 nm) emission signals using a plate reader.

  • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

  • Determine the cellular IC50 value by plotting the BRET ratio against the compound concentration and fitting the data to a dose-response curve.

Visualizing the Assessment of Kinase Inhibitor Selectivity

The following diagrams illustrate the general workflow for assessing kinase inhibitor selectivity and a simplified representation of a relevant signaling pathway involving DYRK1A.

G cluster_0 Biochemical Assays cluster_1 Cellular Assays cluster_2 Lead Optimization PrimaryScreen Primary Screen (Single Concentration) DoseResponse Dose-Response (IC50 Determination) PrimaryScreen->DoseResponse Active Hits SelectivityPanel Selectivity Panel (vs. Kinome) DoseResponse->SelectivityPanel Potent Hits TargetEngagement Target Engagement (e.g., NanoBRET) SelectivityPanel->TargetEngagement Selective Hits DownstreamSignaling Downstream Signaling (e.g., Western Blot) TargetEngagement->DownstreamSignaling PhenotypicAssay Phenotypic Assay (e.g., Cell Viability) DownstreamSignaling->PhenotypicAssay SAR Structure-Activity Relationship PhenotypicAssay->SAR InVivo In Vivo Efficacy & Toxicology SAR->InVivo

Caption: Workflow for assessing kinase inhibitor selectivity.

G DYRK1A DYRK1A Tau Tau DYRK1A->Tau Phosphorylates Indoloquinoline 10-Iodo-11H-indolo[3,2-c] quinoline-6-carboxylic acid Indoloquinoline->DYRK1A Inhibits pTau Phosphorylated Tau (pT212) NFT Neurofibrillary Tangles pTau->NFT

Caption: Simplified DYRK1A signaling pathway in neurodegeneration.

References

Safety Operating Guide

Proper Disposal of 4,6-Dichloroquinoline-3-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 4,6-dichloroquinoline-3-carboxylic acid is crucial for maintaining laboratory safety and environmental compliance. As a halogenated heterocyclic compound, it is classified as hazardous waste and requires specialized handling and disposal procedures. This guide provides a comprehensive overview of the necessary steps to ensure the safe management of this chemical waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Based on information for similar quinoline-based carboxylic acids, this should include chemical-resistant gloves, safety goggles, and a lab coat.[1][2] All handling of the solid material or its solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[1][2]

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to local, state, and federal regulations for hazardous waste.[3][4] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[1]

  • Waste Identification and Classification: this compound should be classified as a halogenated organic hazardous waste. Due to its chemical structure, it is considered a chlorinated organic acid.

  • Waste Segregation: It is critical to segregate this waste stream from other laboratory wastes to prevent potentially hazardous reactions.[5] Specifically, it should be kept separate from:

    • Non-halogenated organic waste

    • Strong oxidizing agents[2]

    • Strong bases[1]

    • Incompatible solvents

  • Container Selection and Labeling:

    • Use a dedicated, leak-proof, and chemically compatible waste container. While specific material compatibility is not detailed in available literature, a high-density polyethylene (HDPE) or glass container is generally suitable for chlorinated organic waste.

    • The container must be clearly and accurately labeled as "Hazardous Waste." The label should include:

      • The full chemical name: "this compound"

      • The concentration (if in solution)

      • Appropriate hazard pictograms (e.g., irritant, harmful)[2]

      • The date of waste accumulation

  • Waste Accumulation and Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • The storage area should be secure, well-ventilated, and away from heat sources or direct sunlight.[1][2]

    • Ensure secondary containment is in place to capture any potential leaks or spills.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[6][7][8][9][10]

    • Provide the waste disposal company with a complete and accurate description of the waste, including its chemical composition and any potential contaminants.

  • Final Disposal Method: The recommended final disposal method for halogenated organic compounds like this compound is high-temperature incineration in a permitted hazardous waste incinerator.[2][11][12][13][14] This process ensures the complete destruction of the compound. Landfill disposal is generally not permitted for untreated hazardous wastes.[15][16]

Quantitative Data and Disposal Parameters

ParameterGuidelineSource
Waste Classification Halogenated Organic Hazardous WasteGeneral Chemical Guidelines
Hazard Categories Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation[2]
Incompatible Materials Strong oxidizing agents, Strong bases[1][2]
Recommended Disposal High-temperature incineration by a licensed hazardous waste disposal facility[2][11][12]
Drain Disposal Strictly Prohibited[1]
Landfill Disposal Prohibited for untreated waste[15][16]

Experimental Protocols

Currently, there are no established and validated experimental protocols for the in-lab neutralization or deactivation of this compound that are recommended for routine disposal. Attempting to neutralize this compound without a validated procedure could result in the generation of unknown and potentially more hazardous byproducts. Therefore, the recommended and safest approach is to dispose of the untreated chemical waste through a licensed hazardous waste management service.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_0 Waste Generation and Handling cluster_1 Waste Segregation and Containment cluster_2 Storage and Disposal start This compound Waste Generated ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat start->ppe Step 1 fume_hood Handle in a Chemical Fume Hood ppe->fume_hood segregate Segregate as Halogenated Organic Waste fume_hood->segregate Step 2 container Use a Labeled, Leak-Proof, and Compatible Container segregate->container labeling Label Container: - Full Chemical Name - 'Hazardous Waste' - Hazard Pictograms - Accumulation Date container->labeling storage Store in a Designated Satellite Accumulation Area with Secondary Containment labeling->storage Step 3 contact_ehs Contact EHS or a Licensed Hazardous Waste Disposal Company storage->contact_ehs Step 4 incineration High-Temperature Incineration at a Permitted Facility contact_ehs->incineration Step 5

Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and waste disposal guidelines, as they may have additional requirements.

References

Essential Safety and Operational Guidance for 4,6-Dichloroquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides crucial safety and logistical information for the handling and disposal of 4,6-Dichloroquinoline-3-carboxylic acid, a compound requiring careful management in a laboratory setting.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive suite of personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE.

PPE CategoryItemSpecifications and Standards
Eye and Face Protection Chemical Splash Goggles or Face ShieldMust comply with OSHA 29 CFR 1910.133 or European Standard EN166. A face shield offers a fuller range of protection against splashes.[1][2]
Hand Protection Chemical-Resistant GlovesNitrile gloves are suitable for incidental contact. For more intensive handling, consider double-gloving.[3][4][5] Gloves should be powder-free and changed regularly (e.g., every 30-60 minutes) or immediately if contaminated or damaged.[2][3]
Body Protection Laboratory Coat or GownA disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs is recommended.[3][4]
Respiratory Protection Air-Purifying Respirator (e.g., N95)To be used when handling the powder outside of a certified chemical fume hood to avoid inhalation of dust.[6]
Foot Protection Closed-Toe ShoesRequired to protect feet from spills.[4]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is essential to maintain a safe laboratory environment.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood handle_weigh Weigh Compound in Hood prep_hood->handle_weigh handle_dissolve Dissolve/Use in Reaction handle_weigh->handle_dissolve cleanup_tools Decontaminate Glassware and Surfaces handle_dissolve->cleanup_tools disp_liquid Dispose of Halogenated Organic Liquid Waste handle_dissolve->disp_liquid cleanup_ppe Remove and Dispose of PPE cleanup_tools->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash disp_solid Dispose of Solid Waste in Labeled Container cleanup_ppe->disp_solid

Caption: Workflow for safe handling of this compound.

  • Preparation :

    • Thoroughly review the Safety Data Sheet (SDS) for Quinoline-3-carboxylic acid and related compounds to understand the hazards.[1]

    • Ensure all necessary PPE is available and in good condition.

    • Work should be conducted in a properly functioning chemical fume hood to minimize inhalation of dust or vapors.[4][7]

  • Handling :

    • When handling the solid, avoid creating dust.[1]

    • Use a spatula for transferring the powder.

    • Keep the container tightly closed when not in use and store in a cool, dry, and well-ventilated area.[1][8]

  • In Case of a Spill :

    • For small spills, carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[1]

    • Avoid generating dust during cleanup.

    • Ensure adequate ventilation.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination.

  • Solid Waste : Dispose of the compound and any contaminated disposable labware (e.g., gloves, weigh boats) in a designated and clearly labeled hazardous waste container.

  • Liquid Waste : As a halogenated organic compound, liquid waste containing this substance must be collected in a designated "Halogenated Organic Waste" container.[4] Do not pour it down the drain.[1]

  • Container Disposal : Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as halogenated organic waste. Dispose of the container in accordance with institutional and local regulations.

By adhering to these safety protocols, researchers can minimize risks and ensure a safe laboratory environment when working with this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-Dichloroquinoline-3-carboxylic acid
Reactant of Route 2
4,6-Dichloroquinoline-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.